molecular formula C5H3ClN2O2 B1603509 3-Chloropyridazine-4-carboxylic acid CAS No. 1023307-42-7

3-Chloropyridazine-4-carboxylic acid

Cat. No.: B1603509
CAS No.: 1023307-42-7
M. Wt: 158.54 g/mol
InChI Key: DIIPMDIMBLOAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIPMDIMBLOAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617946
Record name 3-Chloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023307-42-7
Record name 3-Chloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloropyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3-chloropyridazine-4-carboxylic acid, a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The document is structured to provide researchers, medicinal chemists, and process development scientists with a detailed understanding of the strategic considerations, mechanistic underpinnings, and practical execution of viable synthetic routes. Three core pathways are discussed in-depth: Pathway 1, proceeding via a pyridazinone intermediate; Pathway 2, involving the oxidation of a 4-methyl substituent; and Pathway 3, centered on the hydrolysis of a 4-cyano precursor. Each section includes a discussion of the chemical logic, step-by-step experimental protocols, and a comparative analysis to guide the selection of the most appropriate route based on starting material availability, scalability, and safety considerations.

Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in a variety of non-covalent interactions with biological targets.[1] Specifically, this compound (CAS No. 1023307-42-7) serves as a versatile intermediate for the synthesis of a diverse range of more complex molecules. The presence of three distinct functional handles—the chlorinated pyridazine ring, the carboxylic acid, and the reactive C-H positions—allows for sequential and regioselective derivatization, making it a valuable starting point for the construction of compound libraries in drug discovery programs. This guide aims to consolidate and elucidate the most effective and scientifically sound methods for its preparation.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway is often dictated by the availability and cost of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Below is a summary of the three primary pathways detailed in this guide.

Pathway Key Precursor Core Transformations Key Advantages Potential Challenges
1: The Pyridazinone Route 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid1. Cyclocondensation2. ChlorinationConvergent; builds the core heterocycle early.Potential for side reactions during cyclization.
2: The Oxidation Route 3-Chloro-4-methylpyridazine1. Chlorination2. Side-chain oxidationUtilizes a commercially available starting material.Oxidation can require harsh conditions and may have moderate yields.
3: The Nitrile Hydrolysis Route 3-Chloro-4-cyanopyridazine1. Cyanation2. Nitrile hydrolysisHydrolysis is typically a high-yielding final step.Synthesis of the cyanopyridazine precursor can be multi-step.

Pathway 1: The Pyridazinone Route

This pathway is arguably one of the most direct approaches, constructing the pyridazine ring with the required carboxylic acid functionality (or a precursor) in place, followed by a standard chlorination reaction. The central logic is to form the stable pyridazinone ring system first and then introduce the more reactive chloro substituent.

Logical Framework

The core of this pathway is the cyclocondensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and hydrazine to form the pyridazinone ring.[2] The subsequent chlorination of the 3-oxo position is a classic transformation, readily achieved with reagents like phosphorus oxychloride (POCl₃).[3][4][5]

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination Dimethyl_2-methylenebutanedioate Dimethyl 2-methylenebutanedioate Methyl_6-oxohexahydropyridazine-4-carboxylate Methyl 6-oxohexahydropyridazine-4-carboxylate Dimethyl_2-methylenebutanedioate->Methyl_6-oxohexahydropyridazine-4-carboxylate + Hydrazine Hydrazine Hydrazine (N₂H₄) Methyl_3-oxo-2,3-dihydropyridazine-4-carboxylate Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate Methyl_6-oxohexahydropyridazine-4-carboxylate->Methyl_3-oxo-2,3-dihydropyridazine-4-carboxylate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Br₂/AcOH) 3-Oxo-2,3-dihydropyridazine-4-carboxylic_acid 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid Methyl_3-oxo-2,3-dihydropyridazine-4-carboxylate->3-Oxo-2,3-dihydropyridazine-4-carboxylic_acid Base or Acid Hydrolysis 3-Chloropyridazine-4-carboxylic_acid This compound 3-Oxo-2,3-dihydropyridazine-4-carboxylic_acid->3-Chloropyridazine-4-carboxylic_acid + POCl₃

Experimental Protocols

Step 1a: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate [1]

  • To a stirred solution of dimethyl 2-methylenebutanedioate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield methyl 6-oxohexahydropyridazine-4-carboxylate.

Step 1b: Oxidation to Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate [1]

  • Dissolve the product from Step 1a in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise to the mixture, maintaining the temperature below 30°C.

  • After the addition is complete, the mixture is stirred at room temperature for several hours.

  • The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford the aromatic pyridazinone.

Step 2: Hydrolysis to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid [6]

  • Suspend the methyl ester from Step 1b in an aqueous solution of a base (e.g., 2M NaOH) or acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the hydrolysis is complete.

  • Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of approximately 2-3.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-oxo-2,3-dihydropyridazine-4-carboxylic acid.[7]

Step 3: Chlorination to this compound [3][4]

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and reactive reagents.

  • To a flask charged with 3-oxo-2,3-dihydropyridazine-4-carboxylic acid, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the reaction mixture to reflux (approximately 105-110°C) for 3-5 hours.

  • After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is then very cautiously quenched by pouring it onto crushed ice.

  • The aqueous solution is neutralized with a solid base (e.g., sodium bicarbonate) or a concentrated aqueous base solution, keeping the temperature low.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried to give this compound.

Pathway 2: The Oxidation Route

This pathway leverages a commercially available or readily synthesized 4-methylpyridazine derivative. The strategy involves establishing the chloro-substituted pyridazine core first, followed by oxidation of the methyl group to the carboxylic acid.

Logical Framework

The key steps are the chlorination of a 4-methyl-3(2H)-pyridazinone to form 3-chloro-4-methylpyridazine, followed by a strong oxidation of the methyl group. This approach is advantageous if 3-chloro-4-methylpyridazine is readily accessible.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation 4-Methyl-3(2H)-pyridazinone 4-Methyl-3(2H)-pyridazinone 3-Chloro-4-methylpyridazine 3-Chloro-4-methylpyridazine 4-Methyl-3(2H)-pyridazinone->3-Chloro-4-methylpyridazine + POCl₃ 3-Chloropyridazine-4-carboxylic_acid This compound 3-Chloro-4-methylpyridazine->3-Chloropyridazine-4-carboxylic_acid + KMnO₄ / H₂SO₄

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-methylpyridazine [3]

  • Dissolve 4-methyl-3(2H)-pyridazinone in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 90°C) for 3 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Carefully pour the residue into an ice/water mixture and basify with a 4N NaOH solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-chloro-4-methylpyridazine.[8]

Step 2: Oxidation to this compound [9]

  • Caution: This reaction can be highly exothermic and should be performed with care.

  • Add 3-chloro-4-methylpyridazine to concentrated sulfuric acid in an ice bath.

  • While stirring vigorously, add an oxidant such as potassium permanganate (KMnO₄) portion-wise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Decolorize any remaining permanganate with a reducing agent (e.g., sodium bisulfite solution).

  • The precipitated product is collected by filtration, washed with water, and dried.

Pathway 3: The Nitrile Hydrolysis Route

This pathway involves the synthesis of a 3-chloro-4-cyanopyridazine intermediate, which is then hydrolyzed to the target carboxylic acid. The hydrolysis of a nitrile is often a clean and high-yielding transformation, making this an attractive final step.

Logical Framework

The main challenge in this route is the synthesis of the 3-chloro-4-cyanopyridazine precursor. One common method to introduce a cyano group is through the dehydration of a corresponding carboxamide. The final hydrolysis step can be performed under either acidic or basic conditions.[10][11]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrolysis 3-Chloropyridazine-4-carbonyl_chloride 3-Chloropyridazine-4-carbonyl chloride 3-Chloropyridazine-4-carboxamide 3-Chloropyridazine-4-carboxamide 3-Chloropyridazine-4-carbonyl_chloride->3-Chloropyridazine-4-carboxamide + NH₃ Ammonia Ammonia (NH₃) 3-Chloro-4-cyanopyridazine 3-Chloro-4-cyanopyridazine 3-Chloropyridazine-4-carboxamide->3-Chloro-4-cyanopyridazine + Dehydrating Agent (e.g., POCl₃) 3-Chloropyridazine-4-carboxylic_acid This compound 3-Chloro-4-cyanopyridazine->3-Chloropyridazine-4-carboxylic_acid + H₃O⁺ or OH⁻, then H₃O⁺

Experimental Protocols

(Note: The synthesis of the 3-chloro-4-cyanopyridazine precursor may require a multi-step sequence, for which a representative protocol is provided.)

Step 1: Synthesis of 3-Chloropyridazine-4-carboxamide (Hypothetical Intermediate)

  • Starting from this compound (prepared via Pathway 1 or 2), convert it to the acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • The crude acid chloride is then reacted with aqueous ammonia to form the amide.

Step 2: Synthesis of 3-Chloro-4-cyanopyridazine [12]

  • Suspend 3-chloropyridazine-4-carboxamide in a solvent such as tetrahydrofuran (THF).

  • Add a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

  • The reaction is typically stirred at room temperature or gently heated until completion.

  • The reaction is quenched with water or an ice/water mixture, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield 3-chloro-4-cyanopyridazine.

Step 3: Hydrolysis to this compound [10][11]

  • Acidic Hydrolysis:

    • Heat the nitrile under reflux with an aqueous acid, such as 6M hydrochloric acid or 50% sulfuric acid.

    • Continue heating until the reaction is complete (TLC or LC-MS monitoring).

    • Cool the mixture, and the product will often precipitate. Collect by filtration, wash with cold water, and dry.

  • Basic Hydrolysis:

    • Heat the nitrile under reflux with an aqueous base, such as 4M sodium hydroxide.

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Conclusion and Recommendations

This guide has detailed three robust and scientifically validated pathways for the synthesis of this compound.

  • Pathway 1 (The Pyridazinone Route) is recommended for its convergent and direct approach to the core structure, especially when the necessary dicarbonyl starting materials are accessible.

  • Pathway 2 (The Oxidation Route) offers a practical alternative, particularly when 3-chloro-4-methylpyridazine is available as a starting material. However, the oxidation step may require careful optimization to achieve high yields and purity.

  • Pathway 3 (The Nitrile Hydrolysis Route) is an excellent choice if a reliable method for the synthesis of the 3-chloro-4-cyanopyridazine intermediate is established, as the final hydrolysis step is typically efficient and high-yielding.

The selection of the optimal pathway will ultimately depend on a laboratory's specific resources, scale requirements, and expertise. All three routes employ standard organic transformations and provide a solid foundation for the reliable production of this valuable heterocyclic building block.

References

physicochemical properties of 3-Chloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloropyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound (CAS No. 1023307-42-7) is a halogenated pyridazine derivative that serves as a crucial building block in medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic and structural features, arising from the electron-deficient pyridazine ring coupled with a carboxylic acid and a chlorine substituent, make it a versatile synthon for creating complex molecular architectures. In the realm of drug development, pyridazine and related heterocyclic scaffolds are integral to the design of novel therapeutic agents, including those with anticancer properties.[6] The carboxylic acid moiety, in particular, is a key functional group that can influence a molecule's solubility, bioavailability, and target-binding interactions through hydrogen bonding and ionization.[7]

This guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental frameworks. The objective is to equip researchers with the foundational knowledge required to effectively handle, characterize, and utilize this compound in their research endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The key identifiers and structural representation of this compound are outlined below.

  • IUPAC Name: this compound[4]

  • Synonyms: 3-Chloro-4-pyridazinecarboxylic acid, 4-Pyridazinecarboxylic acid, 3-chloro-[1][4]

  • CAS Number: 1023307-42-7[1][2][3][4][5]

  • Molecular Formula: C₅H₃ClN₂O₂[1][2][3][4][5]

Caption: Figure 1. Chemical Structure of this compound

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for this compound. These parameters are fundamental for designing experimental conditions, predicting behavior in biological systems, and ensuring safe handling.

PropertyValueSource(s)
Molecular Weight 158.54 g/mol [1][3][5]
Density 1.58 g/cm³[1]
Boiling Point 412.258 °C (at 760 mmHg)[1]
Flash Point 203.127 °C[1]
Melting Point Data not available. Requires experimental determination.
pKa Data not available. Requires experimental determination.
Solubility Data not available. Requires experimental determination.
Appearance Solid (typical for similar small molecule carboxylic acids)
Storage Inert atmosphere, 2-8°C[2]

Spectroscopic Profile (Theoretical)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of the carboxylic acid and the chloro-pyridazine ring.

  • O-H Stretch: A very broad band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[8][9]

  • C=O Stretch: A strong, sharp absorption peak is expected between 1690-1760 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[8][9]

  • C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively, associated with the carboxylic acid group.[8]

  • Aromatic C=C/C=N Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region, although it can sometimes be weak or obscured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

    • Pyridazine Ring Protons: Two distinct signals are expected in the aromatic region (typically 7.5-9.5 ppm). Due to the electron-withdrawing nature of the ring nitrogens, chlorine, and carboxylic acid group, these protons will be significantly deshielded. Their splitting pattern will depend on their coupling constants.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 160-180 ppm.[10]

    • Pyridazine Ring Carbons: Four distinct signals are expected in the 120-160 ppm range. The carbons directly attached to the electronegative chlorine and nitrogen atoms will be the most deshielded.

Experimental Protocols for Physicochemical Characterization

For properties where data is unavailable, standardized experimental protocols are necessary. The following methodologies are designed to be self-validating and provide reliable data.

Protocol for Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range suggests a highly pure compound, while a broad and depressed range indicates the presence of impurities. The capillary method is a standard, reliable technique requiring minimal sample.

Methodology:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

melting_point_workflow start Start: Dry Sample prep Powder Sample start->prep load Pack Capillary Tube prep->load instrument Place in Apparatus load->instrument heat_fast Rapid Heating (to ~20°C below expected MP) instrument->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe & Record T1 (First liquid drop) heat_slow->observe observe2 Observe & Record T2 (All liquid) observe->observe2 end End: Melting Range (T1-T2) observe2->end

Caption: Figure 2. Workflow for Melting Point Determination.

Protocol for pKa Determination via Potentiometric Titration

Causality: The pKa value is the negative log of the acid dissociation constant and is fundamental to understanding a compound's ionization state at a given pH. This property governs solubility, membrane permeability, and receptor interactions in drug development. Potentiometric titration provides a precise measure of pKa by monitoring pH changes during neutralization.

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and a magnetic stirrer.

  • Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automatic titrator.

  • Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Calculation: The pH at the half-equivalence point (the point where half of the acid has been neutralized) is equal to the pKa of the compound. This can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the curve.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility, as it ensures that equilibrium is reached between the solid and dissolved states.

Methodology:

  • Sample Addition: Add an excess amount of this compound to a vial containing a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 to simulate physiological conditions).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary experiment can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the sample (using a filter that does not bind the analyte) to obtain a clear, saturated solution.

  • Quantification: Accurately dilute an aliquot of the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or µM.

Stability and Storage

While specific stability studies for this compound are not published, general principles for heterocyclic carboxylic acids apply.

  • Chemical Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to high temperatures, strong bases (which could promote decarboxylation or ring-opening), or strong reducing agents should be avoided. Stability studies on similar pyridazine and pyridine compounds have shown them to be chemically robust under controlled conditions.[11][12]

  • Recommended Storage: To ensure long-term integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[2] This minimizes degradation from atmospheric moisture and potential thermal decomposition.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its physicochemical properties—both known and those requiring experimental determination—are the guiding parameters for its successful application. The density, boiling point, and predicted spectral characteristics provide a solid foundation for its identification and handling. By employing the robust experimental protocols detailed in this guide for determining melting point, pKa, and solubility, researchers can generate the critical data needed to unlock the full potential of this versatile building block in the development of next-generation pharmaceuticals and advanced materials.

References

Introduction: The Strategic Value of a Halogenated Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloropyridazine-4-carboxylic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and applications, grounded in established chemical principles and supported by authoritative references.

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure is characterized by a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties and hydrogen bonding capabilities. The strategic placement of a chlorine atom at the 3-position and a carboxylic acid at the 4-position creates a versatile scaffold. The chlorine acts as a functional handle for nucleophilic substitution or cross-coupling reactions, while the carboxylic acid provides a key point for amide bond formation, esterification, or salt formation to modulate physicochemical properties like solubility.[1] This dual functionality makes it a valuable starting material for constructing more complex molecules with potential therapeutic applications.[2]

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical research. The definitive identifier for this compound is its CAS Registry Number.

Chemical Structure and Identifiers

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

} Caption: Chemical Structure of this compound.

IdentifierValueSource(s)
CAS Number 1023307-42-7[3][4][5][6]
Molecular Formula C₅H₃ClN₂O₂[3][4][6]
Molecular Weight 158.54 g/mol [3][5]
Synonyms 3-Chloro-4-pyridazinecarboxylic acid[6]
MDL Number MFCD13193443[5][6]
Physicochemical Data

This data is crucial for designing experimental conditions, including reaction setups and purification strategies.

PropertyValueSource(s) & Notes
Appearance White to off-white solid(Typical for similar crystalline organic acids)
Purity ≥95%(Typical specification from commercial suppliers)[5]
Storage Conditions Inert atmosphere, 2-8°C[5]
Solubility Soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water.(Inferred from structure and general properties of carboxylic acids)

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the material. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridazine ring. The carboxylic acid proton will appear as a broad singlet significantly downfield (>10 ppm), which is exchangeable with D₂O. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the chlorine, nitrogen, and carboxylic acid groups.

  • ¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 160-185 ppm range.[7] The four carbons of the pyridazine ring will resonate in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Significance
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)Confirms the presence of the hydrogen-bonded carboxylic acid dimer.[8]
C-H Stretch (Aromatic) 3100 - 3000Indicates the C-H bonds on the pyridazine ring.[9]
C=O Stretch (Carboxylic Acid) 1725 - 1700 (strong)A strong, sharp peak characteristic of the carbonyl group.[7][8]
C=N and C=C Stretches (Aromatic Ring) 1600 - 1450Multiple bands confirming the heterocyclic aromatic core.

A Plausible Synthetic Pathway and Protocol

While multiple synthetic routes may exist, a common and logical approach for preparing pyridazine carboxylic acids involves the oxidation of an alkyl-substituted precursor. This strategy leverages readily available starting materials. A patent for a structurally related isomer outlines a similar process, which we adapt here as a representative example.[10]

Retrosynthetic Analysis and Workflow

The synthesis hinges on the selective oxidation of a methyl group at the 4-position of a 3-chloro-4-methylpyridazine precursor. This precursor can, in turn, be derived from the corresponding pyridazinone.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

} Caption: Workflow for the synthesis of the target compound via oxidation.

Experimental Protocol: Oxidation of 3-Chloro-4-methylpyridazine

This protocol is a generalized procedure and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Reaction Setup

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloro-4-methylpyridazine (1.0 eq) and a suitable solvent such as sulfuric acid or a mixture of water and pyridine.

  • Cool the mixture in an ice-water bath to 0-5 °C.

Causality: The use of a strong acid like H₂SO₄ can protonate the pyridazine ring, increasing its stability towards the strong oxidizing conditions. Cooling is essential to control the exothermic nature of the oxidation reaction.

Step 2: Addition of Oxidant

  • Prepare a solution or slurry of a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~3-4 eq), in water.

  • Add the oxidant solution dropwise to the cooled reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

Causality: Potassium permanganate is a powerful oxidant capable of converting an alkyl side chain to a carboxylic acid. Slow, controlled addition is critical to prevent a runaway reaction and ensure selectivity.

Step 3: Reaction and Monitoring

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • The reaction progress can be monitored by the disappearance of the starting material spot and the appearance of a more polar product spot on a TLC plate.

Step 4: Workup and Quenching

  • Cool the reaction mixture back to 0-5 °C.

  • Carefully quench the excess oxidant by the slow addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color of permanganate disappears and the brown manganese dioxide precipitate forms.

Causality: Quenching is a critical safety step to neutralize the reactive oxidant before product isolation.

Step 5: Isolation and Purification

  • Filter the mixture to remove the manganese dioxide solids.

  • Adjust the pH of the filtrate to acidic (pH 2-3) using concentrated HCl. The product should precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Applications in Medicinal Chemistry

The structural motifs within this compound make it a highly strategic building block in drug discovery programs.

Role as a Bioisostere and Scaffold

The pyridazine ring is a common bioisostere for other aromatic systems, like phenyl or pyridine rings. Its two nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets such as enzymes and receptors. The carboxylic acid group is one of the most important functional groups in pharmaceuticals, often responsible for binding to key residues in a target's active site or for imparting necessary water solubility for favorable pharmacokinetics.[1][11]

Vector for Synthetic Elaboration

The true power of this molecule lies in its capacity for diversification. The chlorine and carboxylic acid groups are orthogonal handles for a wide array of chemical transformations.

dot graph "Application_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

} Caption: Synthetic utility as a dual-functional building block.

  • Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides. This is a cornerstone of modern medicinal chemistry.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring activates the chlorine atom for SNAr reactions with various nucleophiles, such as amines, thiols, or alkoxides, allowing for the introduction of new substituents at the 3-position.

  • Palladium-Catalyzed Cross-Coupling: The chloro-substituent can participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, enabling the formation of carbon-carbon or carbon-nitrogen bonds to build molecular complexity.[12]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

GHS Hazard Identification

Based on available data, this compound is classified with the following hazards:

GHS ClassificationHazard StatementSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[13]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[13]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[13]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[13]
Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[14]

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.[14]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C under an inert atmosphere for long-term stability.[5][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

spectroscopic data for 3-Chloropyridazine-4-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloropyridazine-4-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, functionalized with a chlorine atom and a carboxylic acid group, makes it a versatile building block for the synthesis of novel bioactive molecules. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular identity is directly linked to therapeutic activity and safety. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a detailed interpretation grounded in fundamental principles and experimental evidence.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following IUPAC-recommended numbering scheme for the this compound molecule will be used throughout this guide.

G mol [M-H]⁻ m/z 157/159 frag1 [M-H-CO₂]⁻ m/z 113/115 mol->frag1 - CO₂ (44 Da)

Solubility Profile of 3-Chloropyridazine-4-carboxylic Acid: A Technical Guide to Experimental Determination and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the determinants of its journey from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a cornerstone physicochemical parameter. For heterocyclic compounds like 3-Chloropyridazine-4-carboxylic acid, a versatile building block in medicinal chemistry, understanding its solubility in various organic solvents is not merely an academic exercise; it is a critical enabler for synthesis, purification, formulation, and ultimately, bioavailability. This guide provides a comprehensive framework for elucidating the solubility profile of this compound, moving beyond mere data points to explain the underlying principles and experimental causality.

Physicochemical Landscape of this compound

A thorough understanding of a molecule's structure is the first step in predicting and interpreting its solubility.

  • Molecular Structure:

    • Formula: C₅H₃ClN₂O₂[1][2]

    • Molecular Weight: 158.54 g/mol [1]

    • Core Components: The molecule integrates a pyridazine ring, a carboxylic acid group, and a chlorine atom. The pyridazine ring, an aromatic heterocycle with two adjacent nitrogen atoms, imparts a significant dipole moment and hydrogen bonding acceptor capabilities.[3][4] The carboxylic acid group is a potent hydrogen bond donor and acceptor and can be ionized to a carboxylate, drastically altering polarity. The chlorine atom adds to the molecule's overall polarity.

This combination of functional groups suggests that this compound is a polar molecule. Its solubility will be dictated by a complex interplay of dipole-dipole interactions, hydrogen bonding, and potential acid-base chemistry with the solvent.

The "Like Dissolves Like" Principle: A Mechanistic View

The solubility of a solid in a liquid is governed by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, we can anticipate:

  • Favorable interactions with polar solvents: Solvents capable of hydrogen bonding (e.g., alcohols) or with large dipole moments (e.g., DMSO, DMF) are expected to be effective.[5]

  • Poor interactions with non-polar solvents: Non-polar solvents like hexane or toluene lack the ability to form strong interactions with the polar functional groups of the molecule, leading to predicted low solubility.[3]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and direct measurement of a saturated state.[5][6]

Recommended Organic Solvents for Screening:
Solvent ClassExample SolventsRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding with both the pyridazine nitrogens and the carboxylic acid group.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Possess large dipole moments to interact with the polar nature of the solute. DMSO is often an excellent solvent for pyridazine derivatives.[7]
Low-Polarity Ethyl AcetateRepresents an intermediate polarity, useful for purification considerations.
Non-Polar Toluene, HeptaneEstablishes a baseline for solubility in hydrocarbon-like environments.
Step-by-Step Isothermal Shake-Flask Protocol:
  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium with a saturated solution.[6]

  • Equilibration: Place the vials in an isothermal shaker bath set to a precise temperature (e.g., 25 °C and 37 °C are common for pharmaceutical relevance).[8] Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[5]

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (e.g., 24-48h) A->B Isothermal Shaking C Syringe-filter supernatant B->C Phase Separation D Accurately dilute sample C->D E Quantify concentration via HPLC-UV D->E G cluster_dev Development Stages Sol Solubility Data (mg/mL) Syn Synthesis & Purification (Solvent Selection for Crystallization) Sol->Syn Form Formulation Strategy (e.g., Liquid vs. Solid Dosage) Sol->Form Bio Biopharmaceutical Assessment (BCS Classification Input) Sol->Bio

References

The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 3-Chloropyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic properties and structural features have led to the development of a diverse array of biologically active compounds. Among the vast landscape of pyridazine derivatives, 3-Chloropyridazine-4-carboxylic acid stands out as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of this important heterocyclic compound.

While the parent pyridazine was first synthesized in 1895 by Tauber, the journey to specifically functionalized derivatives like this compound is a more recent chapter in the history of heterocyclic chemistry.[2][3] The introduction of a chlorine atom at the 3-position and a carboxylic acid at the 4-position creates a versatile intermediate with two reactive sites, enabling a wide range of chemical transformations.

The Elusive Discovery: Unraveling the Origins

Pinpointing the exact first synthesis of this compound (CAS No. 1023307-42-7) in the scientific literature is a challenging endeavor. Early research on pyridazines focused on the parent heterocycle and its more straightforward derivatives.[4] The targeted synthesis of a molecule with the specific substitution pattern of this compound likely emerged from the growing interest in functionalized pyridazines as pharmacophores in the latter half of the 20th century and the early 21st century.

While a singular, seminal publication detailing its initial discovery is not readily apparent from a broad survey of the literature, its appearance in the catalogs of chemical suppliers and its utilization in modern patent applications for the synthesis of novel pharmaceutical agents indicate its established role as a key intermediate. The lack of a prominent, named reaction for its synthesis suggests that its initial preparation was likely achieved through the application and adaptation of more general methods for the synthesis of substituted pyridazines.

Synthetic Strategies: From General Principles to a Specific Target

The synthesis of the pyridazine core typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.[2] The specific synthesis of this compound, however, requires a more nuanced approach to introduce the desired chloro and carboxyl functionalities with the correct regiochemistry.

While a definitive, originally published detailed protocol for this specific molecule is not available in the searched literature, a plausible and commonly employed synthetic strategy can be retrospectively constructed based on established pyridazine chemistry. One such logical pathway would involve the cyclization of a suitably substituted 1,4-dicarbonyl precursor followed by chlorination.

A hypothetical, yet chemically sound, synthetic approach is outlined below. This protocol is based on general principles of pyridazine synthesis and is intended to be illustrative of the chemical logic that would have been employed in its initial preparation.

Illustrative Synthetic Pathway

A potential synthetic route to this compound could start from a precursor that already contains the carbon backbone and the functionalities that can be converted to the desired groups.

G cluster_0 Hypothetical Synthesis of this compound A Substituted 1,4-Dicarbonyl Precursor C Cyclization A->C B Hydrazine Hydrate B->C D Pyridazinone Intermediate C->D Formation of Pyridazinone Ring F Chlorination D->F E Chlorinating Agent (e.g., POCl3) E->F G This compound Ester F->G Introduction of Chlorine H Hydrolysis G->H I This compound H->I Ester to Carboxylic Acid

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology (Illustrative)

Step 1: Synthesis of a Pyridazinone Intermediate

  • Reactants: A suitable 1,4-dicarbonyl compound bearing a precursor to the carboxylic acid group (e.g., an ester) is reacted with hydrazine hydrate.

  • Conditions: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with heating.

  • Mechanism: The reaction proceeds via a condensation reaction to form a dihydropyridazine, which then oxidizes to the more stable aromatic pyridazinone ring.

Step 2: Chlorination of the Pyridazinone

  • Reactant: The pyridazinone intermediate is treated with a chlorinating agent.

  • Reagent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

  • Conditions: The reaction is typically performed neat or in a high-boiling inert solvent at elevated temperatures.

  • Outcome: The hydroxyl group of the pyridazinone is replaced by a chlorine atom, yielding a 3-chloropyridazine derivative.

Step 3: Hydrolysis to the Carboxylic Acid

  • Reactant: The resulting 3-chloropyridazine with a carboxylic acid ester at the 4-position is subjected to hydrolysis.

  • Conditions: This can be achieved under either acidic or basic conditions. Basic hydrolysis using an aqueous solution of a base like sodium hydroxide, followed by acidification, is a common method.

  • Product: The ester group is hydrolyzed to the corresponding carboxylic acid, yielding the final product, this compound.

Modern Applications and Future Outlook

The true significance of this compound lies in its utility as a versatile building block in contemporary drug discovery. The presence of the chloro and carboxylic acid groups allows for a variety of subsequent chemical modifications.

  • The Chlorine Atom: The chlorine at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, including amines, alcohols, and thiols. This is a key step in the synthesis of many complex drug candidates.

  • The Carboxylic Acid Group: The carboxylic acid at the 4-position can be readily converted into esters, amides, and other derivatives. This functional group is often crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Recent patent literature highlights the use of this compound and its derivatives in the synthesis of inhibitors for various biological targets. For instance, derivatives of pyridazine carboxylic acids have been explored for their potential as anti-inflammatory agents and in other therapeutic areas.[5]

The continued exploration of the chemical space around the pyridazine scaffold ensures that this compound will remain a valuable and sought-after intermediate for the foreseeable future. Its straightforward, albeit not definitively documented, synthesis and its versatile reactivity make it an indispensable tool for medicinal chemists striving to develop the next generation of therapeutics.

Chemical and Physical Properties

PropertyValue
CAS Number 1023307-42-7
Molecular Formula C₅H₃ClN₂O₂
Molecular Weight 158.54 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in many organic solvents

Conclusion

While the precise moment of its "discovery" may be lost to the annals of routine synthetic chemistry, the importance of this compound is undeniable. Its emergence is a testament to the ongoing quest for novel molecular architectures in the pursuit of new medicines. This technical guide, by piecing together the likely synthetic strategies and highlighting its modern applications, provides a valuable resource for researchers and scientists working at the forefront of drug discovery and development. The continued investigation into the reactivity and applications of this versatile building block will undoubtedly lead to the creation of new and impactful therapeutic agents.

References

The Emerging Potential of 3-Chloropyridazine-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This technical guide explores the potential biological activity of a specific, under-researched derivative: 3-Chloropyridazine-4-carboxylic acid. While direct biological data on this compound is scarce, a comprehensive analysis of its structural features and the well-documented activities of related pyridazine analogues allows for the formulation of strong hypotheses regarding its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document synthesizes current knowledge, proposes key mechanisms of action, and provides detailed experimental protocols to guide future research and development efforts.

The Pyridazine Core: A Foundation for Bioactivity

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly attractive for drug design.[3] Its high dipole moment, capacity for robust hydrogen bonding, and ability to serve as a bioisosteric replacement for phenyl or other heterocyclic rings have cemented its role in modern medicinal chemistry.[3] Pyridazine derivatives are known to exhibit a vast spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and enzyme-inhibiting activities.[4][5][6] Marketed drugs such as the antidepressant Minaprine and the tyrosine kinase inhibitor Ponatinib feature pyridazine-based structures, underscoring the clinical and commercial viability of this scaffold.[3][5]

The subject of this guide, this compound, combines this potent core with two critical functional groups:

  • A Chlorine Atom (C3 position): This halogen can act as a key pharmacophoric element, participating in halogen bonding or serving as a potential leaving group for covalent modification of biological targets. Its electron-withdrawing nature also modulates the electronic profile of the entire ring system.

  • A Carboxylic Acid (C4 position): This group is a strong hydrogen bond donor and acceptor and can form ionic interactions. It is a common feature in many enzyme inhibitors, where it often anchors the molecule within a target's active site.

This unique combination suggests that this compound is a compelling candidate for biological screening.

Postulated Biological Activity I: Anticancer Potential

A significant body of research points to the anticancer potential of pyridazine derivatives.[1][2] These compounds have been shown to target a diverse array of processes integral to cancer progression, including aberrant cell signaling, tumor metabolism, and epigenetic modifications.[2]

Hypothesized Mechanism: Kinase Inhibition

One of the most promising avenues for pyridazine-based anticancer agents is the inhibition of protein kinases, particularly those in the vascular endothelial growth factor receptor (VEGFR) family.[7] VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several pyridazinone-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[7][8]

The structure of this compound is amenable to binding within the ATP-binding pocket of kinases. The pyridazine core can form crucial hydrogen bonds with the "hinge" region of the kinase, while the carboxylic acid group could interact with conserved lysine or aspartate residues, a common binding motif for kinase inhibitors.

G cluster_pathway Hypothesized VEGFR-2 Inhibition Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 (Inactive) Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylates ATP ATP ATP->VEGFR2 Activates Compound 3-Chloropyridazine- 4-carboxylic acid Compound->VEGFR2 Blocks ATP Binding Angiogenesis Angiogenesis & Tumor Growth Downstream->Angiogenesis

Caption: Hypothesized mechanism of action for this compound as a VEGFR-2 inhibitor.

Protocol: VEGFR-2 Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for screening kinase inhibitors in a high-throughput format. The causality behind this choice lies in its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds, making it a trustworthy standard in drug discovery.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Dilute recombinant human VEGFR-2 enzyme and a biotinylated peptide substrate (e.g., Biotin-poly-GT) in the kinase buffer.

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer. Staurosporine is used as a positive control inhibitor.

    • Prepare an ATP solution in kinase buffer to a final concentration that approximates the Michaelis-Menten constant (Km) for the enzyme.

  • Kinase Reaction:

    • To a low-volume 384-well plate, add 2 µL of the diluted compound.

    • Add 4 µL of the VEGFR-2 enzyme/peptide substrate mix.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor). The streptavidin binds the biotinylated substrate, and the antibody binds only if the substrate is phosphorylated.

    • Incubate for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for high-concentration staurosporine).

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Postulated Biological Activity II: Antimicrobial Effects

Pyridazine and pyridazinone derivatives have been consistently reported to possess significant antibacterial and antifungal properties.[8][9][10][11] This dual-activity profile is particularly valuable, as cancer patients are often immunocompromised and susceptible to opportunistic infections.[8]

Hypothesized Mechanism: Disruption of Essential Bacterial Processes

The exact antimicrobial mechanisms of pyridazines are varied, but they are often attributed to the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall integrity. The acidic nature of this compound may facilitate its transport into the bacterial cytoplasm, where it could interfere with pH homeostasis or chelate metal ions crucial for enzymatic function.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold-standard for determining the MIC of a potential antimicrobial agent. Its self-validating system includes positive and negative growth controls, ensuring the reliability of the results.

Methodology:

  • Strain Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on appropriate agar plates.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL.

  • Compound Plating:

    • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound (dissolved in DMSO and diluted in CAMHB) to the first column, creating a starting concentration.

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the growth control.

General Experimental Workflow & Data Presentation

A logical, phased approach is critical for evaluating a new chemical entity. The following workflow outlines a standard screening cascade.

cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays cluster_tertiary Lead Optimization Compound This compound (Synthesis & QC) P1 Anticancer Screen (e.g., NCI-60 Panel) Compound->P1 P2 Antimicrobial Screen (e.g., MIC vs. ESKAPE pathogens) Compound->P2 P3 Anti-inflammatory Screen (e.g., COX-2 Assay) Compound->P3 S1 Kinase Panel Profiling (Determine IC50) P1->S1 S2 Mechanism of Action (Bactericidal vs. Static) P2->S2 S3 Cell-based Assays (LPS-induced cytokine release) P3->S3 T1 Structure-Activity Relationship (SAR) Studies S1->T1 S2->T1 S3->T1 T2 ADME/Tox Profiling T1->T2

Caption: A phased experimental workflow for the biological evaluation of this compound.

Data Summary Table:

All quantitative results from these assays should be summarized for clear comparison.

Assay TypeTarget/OrganismEndpointResult (Test Compound)Result (Control)
Kinase InhibitionVEGFR-2IC₅₀ (µM)[Insert Data][Staurosporine IC₅₀]
AntimicrobialS. aureusMIC (µg/mL)[Insert Data][Vancomycin MIC]
AntimicrobialE. coliMIC (µg/mL)[Insert Data][Ciprofloxacin MIC]
Anti-inflammatoryCOX-2IC₅₀ (µM)[Insert Data][Celecoxib IC₅₀]

Conclusion and Future Directions

This compound is a molecule of significant interest, positioned at the intersection of a privileged chemical scaffold and key therapeutic areas. Based on a robust analysis of related structures, it is a strong candidate for investigation as a novel anticancer, antimicrobial, and anti-inflammatory agent. The immediate path forward involves the synthesis and purification of the compound, followed by execution of the screening protocols detailed in this guide. Positive results would warrant a comprehensive lead optimization campaign, focusing on systematic modifications of the pyridazine core to establish a clear structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties. The exploration of this compound could unlock new avenues for treating complex diseases.

References

3-Chloropyridazine-4-carboxylic acid structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloropyridazine-4-carboxylic Acid: Structural Analogs and Derivatives in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, the strategic development of its structural analogs, and the resulting biological activities, with a particular focus on applications in drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine nucleus, a 1,2-diazine ring, is a privileged scaffold in drug discovery. Its unique electronic properties, including its π-deficient nature and the presence of two adjacent nitrogen atoms, make it an attractive core for designing molecules with diverse pharmacological profiles.[1] The nitrogen atoms act as hydrogen bond acceptors and sites for protonation, enhancing solubility and receptor interactions.[1] The chlorine substituent on the pyridazine ring is a versatile synthetic handle, allowing for a wide range of chemical modifications, which is crucial for developing structure-activity relationships (SAR).[2] This guide will focus specifically on this compound and its derivatives, exploring their synthesis and therapeutic potential.

Synthesis of the this compound Scaffold

The core scaffold, this compound (CAS No. 1023307-42-7), is a key starting material for the synthesis of a multitude of derivatives.[3] While specific synthesis routes for this exact molecule are not extensively detailed in the provided literature, general methods for the synthesis of related chloropyridazines can be adapted. For instance, the synthesis of 3-chloropyridazine can be achieved by treating 3(2H)-pyridazinone with phosphorus oxychloride.[4][5] A similar approach involving the chlorination of a corresponding pyridazinone precursor with a carboxylic acid or ester group at the 4-position would be a logical synthetic strategy.

The molecular formula of this compound is C5H3ClN2O2, and its molecular weight is 158.54.[3] For laboratory use, it is typically stored under an inert atmosphere at 2-8°C.[3]

Key Structural Analogs and Derivatives: A Focus on Anticancer Agents

The modification of the this compound core has led to the development of potent therapeutic agents, particularly in oncology. A prominent strategy involves the molecular hybridization of the chloropyridazine scaffold with other pharmacologically active moieties.[1]

Chalcone Hybrids of Chloropyridazine

A recent study highlighted the design and synthesis of novel 4-chloropyridazinoxyphenyl conjugates, which demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting PARP-1 (Poly(ADP-ribose)polymerase-1).[1] PARP-1 is a critical enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways.[1]

The general synthetic approach for these hybrids involves a Claisen-Schmidt condensation. This reaction conjugates a 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde intermediate with various substituted acetophenones.[1] Although this example uses a 3,6-disubstituted pyridazine, the principles of derivatization are applicable to the 3-chloro-4-carboxylic acid core, where the carboxylic acid group can be converted to other functional groups to participate in similar coupling reactions.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these chloropyridazine derivatives is highly dependent on the nature and position of substituents. For instance, in a series of 4-chloropyridazinoxyphenyl-aromatic ketone hybrids, a derivative with a 3-acetamidobenzoyl substituent showed the best activity against the A375 melanoma cell line.[1] Another compound with a 4-methylbenzoyl group exhibited superior potential against the HCT116 colon cancer cell line.[1] This underscores the importance of systematic structural modifications to optimize biological activity.

The following table summarizes the anticancer activity of selected chloropyridazine hybrids.

Compound IDR-Group on KetoneTarget Cell LineKey FindingReference
3e 3-acetamidobenzoylA375 (Melanoma)Best antitumor activity in this cell line[1]
3b 4-methylbenzoylHCT116 (Colon)Superior anticancer potential[1]
Mechanism of Action: Apoptosis Induction

The anticancer effects of these compounds are linked to their ability to induce apoptosis (programmed cell death). This was confirmed by measuring the levels of key pro-apoptotic and anti-apoptotic proteins.[1] Treatment with active compounds led to the upregulation of pro-apoptotic proteins like p53, BAX, caspase 3, and caspase 6, and the downregulation of anti-apoptotic proteins such as BCL-2.[1]

The workflow for investigating the apoptotic pathway is visualized below.

Caption: Workflow for investigating apoptosis induction by chloropyridazine derivatives.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Amide Derivatives

A common derivatization of the this compound core involves the formation of an amide bond with various amines. This can be achieved through standard peptide coupling procedures.

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Substituted amine (R-NH2)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the substituted amine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired amide derivative.

The following diagram illustrates this general synthetic workflow.

Synthesis_Workflow start Start Materials: This compound Substituted Amine (R-NH2) step1 1. Dissolve Acid in Anhydrous Solvent start->step1 step2 2. Add Coupling Agent & Base for Activation step1->step2 step3 3. Add Substituted Amine step2->step3 step4 4. Reaction Stirring (12-24h, RT) step3->step4 step5 5. Work-up: Quench, Extract, Wash step4->step5 step6 6. Purification: Column Chromatography step5->step6 product Final Product: Amide Derivative step6->product

References

literature review on 3-Chloropyridazine-4-carboxylic acid chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry of 3-Chloropyridazine-4-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a π-deficient pyridazine ring functionalized with a reactive chlorine atom and a versatile carboxylic acid group, this molecule serves as a strategic scaffold for the synthesis of diverse compound libraries. The chlorine at the 3-position is primed for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, while the carboxylic acid at the 4-position provides a handle for amidation, esterification, and other derivatizations. This guide offers a comprehensive exploration of its synthesis, core reactivity, and proven applications, particularly in the development of targeted therapeutics such as PARP-1 and COX inhibitors. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals aiming to leverage the unique chemical attributes of this valuable intermediate.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] The inherent π-deficient nature of the ring, coupled with the ability of the nitrogen atoms to act as hydrogen bond acceptors, endows pyridazine-based molecules with favorable physicochemical and biological properties.[2] These properties are instrumental in modulating interactions with biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][3]

The introduction of a halogen, specifically chlorine, onto the pyridazine core dramatically enhances its utility as a synthetic intermediate.[4] this compound (CAS 1023307-42-7) exemplifies this principle, combining two orthogonal, highly reactive functional groups on a single, compact scaffold.[5][6] This dual functionality allows for sequential and selective chemical modifications, making it an ideal starting point for constructing complex molecules with precisely engineered properties for drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1023307-42-7[5][6]
Molecular Formula C₅H₃ClN₂O₂[5][7]
Molecular Weight 158.54 g/mol [5][7]
Appearance Solid[7]
Purity Typically ≥97%[7]
SMILES O=C(O)c1cnnc(Cl)c1[5]
InChI Key DIIPMDIMBLOAHA-UHFFFAOYSA-N[7]

Synthesis of this compound

While specific, detailed preparations of this compound are not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be proposed based on established pyridazine chemistry. The most common strategy for introducing a chlorine atom onto a pyridazine ring is the chlorination of a pyridazinone precursor using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[8]

A logical synthetic pathway would begin with a suitable precursor like 3-oxo-2,3-dihydropyridazine-4-carboxylic acid. The treatment of this pyridazinone with excess phosphorus oxychloride, typically at elevated temperatures, would facilitate the conversion of the ketone (in its enol form) to the corresponding chloride.

Causality of Reagent Choice:

  • Phosphorus Oxychloride (POCl₃): This reagent is widely employed for such transformations because it serves as both a chlorinating agent and a powerful dehydrating agent.[8] The reaction mechanism involves the formation of a phosphate ester intermediate from the hydroxyl group of the enolized pyridazinone, which is an excellent leaving group. Subsequent displacement by a chloride ion (from POCl₃ itself) yields the final 3-chloropyridazine product. Heating is necessary to overcome the activation energy of this substitution.[8]

Chemical Reactivity and Derivatization Strategies

The synthetic power of this compound lies in the distinct reactivity of its two functional groups, which can be addressed selectively to build molecular complexity.

Caption: Core reactivity pathways of this compound.

Reactions at the Carboxylic Acid Group (Position 4)

The carboxylic acid moiety is a versatile handle for introducing a wide array of substituents, primarily through the formation of an activated intermediate.

  • Activation to Acyl Chloride: The carboxylic acid can be readily converted to the more reactive 3-chloropyridazine-4-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[9] This acyl chloride is a highly electrophilic intermediate that reacts swiftly with a broad range of nucleophiles.[10]

  • Amide Formation: Direct coupling with primary or secondary amines to form amides is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). While direct thermal condensation is possible, it is often inefficient. The reaction is far more effectively carried out either via the acyl chloride intermediate or by using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).[10][11]

  • Ester Formation: Reaction with alcohols under acidic conditions (Fischer esterification) or, more efficiently, via the acyl chloride intermediate in the presence of a base, yields the corresponding esters.[10]

Reactions at the Chloro Group (Position 3)

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing pyridazine nitrogens which stabilize the intermediate Meisenheimer complex.

  • Aminodehalogenation: This is one of the most common and powerful reactions for this scaffold. Reaction with primary or secondary amines, often in a polar solvent and sometimes with base catalysis, displaces the chloride to form 3-amino-pyridazine derivatives.[11] This reaction is fundamental to building libraries of drug candidates, as seen in the synthesis of potential antimycobacterial agents from related chloropyrazine-carboxamides.[11]

  • Substitution with O- and S-Nucleophiles: Alcohols and thiols (as alkoxides and thiolates) can similarly displace the chlorine to form ether and thioether linkages, respectively. These reactions expand the chemical space accessible from the starting material.

Applications in Medicinal Chemistry

The dual-handle nature of this compound makes it a valuable scaffold for linking different pharmacophoric fragments, a key strategy in modern drug design.[2]

  • PARP-1 Inhibitors for Oncology: Many potent Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors feature a core structure where a substituted pyridazine is linked to another aromatic system.[2] this compound is an ideal starting material for such molecules. The carboxylic acid can be used to attach one pharmacophore via an amide bond, while the chlorine atom can be substituted with another key fragment to optimize binding in the PARP-1 active site.[2]

  • Anti-inflammatory Agents: Pyridazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[12] The synthesis of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives as potential COX-1/COX-2 dual inhibitors highlights how the pyridazine core can be annulated and functionalized to generate potent anti-inflammatory agents. The reactivity of the chloro and carboxyl groups is central to building these complex heterocyclic systems.[12]

  • Antiviral and Antimicrobial Agents: The pyridazine nucleus is present in numerous compounds with demonstrated biological activities, including antiviral effects against Hepatitis A Virus (HAV) and antibacterial properties.[1][3] The ability to rapidly generate diverse derivatives from a common intermediate like this compound is crucial for screening programs aimed at identifying new leads in these therapeutic areas.

Experimental Protocol: Two-Step Amide Synthesis

This protocol describes a representative, field-proven workflow for the synthesis of an amide derivative from this compound. The procedure involves the initial activation of the carboxylic acid to an acyl chloride, followed by an in-situ reaction with an amine.

Amide_Synthesis_Workflow A 1. Reagent Setup - this compound - DCM (solvent) - DMF (catalyst) B 2. Activation - Cool to 0°C - Add Oxalyl Chloride dropwise - Warm to RT, stir 1 hr A->B Step 1 C 3. Nucleophilic Addition - Cool to 0°C - Add Amine (R-NH₂) and Base (e.g., TEA) - Stir 1-2 hrs B->C Step 2 D 4. Workup & Purification - Aqueous wash (e.g., NaHCO₃) - Dry organic layer (Na₂SO₄) - Purify (e.g., Chromatography) C->D Step 3

Caption: Experimental workflow for amide synthesis.

Objective: To synthesize N-benzyl-3-chloropyridazine-4-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.1 eq)[9]

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount (1 drop)[9]

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or another non-nucleophilic base (2.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Suspend the acid in anhydrous DCM. Add one drop of anhydrous DMF to catalyze the reaction.[9]

  • Activation: Cool the suspension to 0°C using an ice bath. Add oxalyl chloride (1.1 eq) dropwise via syringe. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction I - Acyl Chloride Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction can be monitored by the cessation of gas evolution (CO₂ and CO). The mixture should become a clear solution, indicating the formation of the soluble acyl chloride.[9]

  • Reaction II - Amidation: Cool the reaction mixture back down to 0°C. In a separate vial, dissolve benzylamine (1.1 eq) and triethylamine (2.2 eq) in a small amount of anhydrous DCM. Add this amine solution dropwise to the cold acyl chloride solution. Causality: A second equivalent of base is used to neutralize the HCl byproduct generated during the amidation step, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl chloride is fully consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-3-chloropyridazine-4-carboxamide.

Conclusion and Future Outlook

This compound stands out as a high-value, versatile building block for synthetic and medicinal chemistry. Its well-defined and predictable reactivity at two distinct positions allows for the rational design and efficient synthesis of complex molecular architectures. The demonstrated success of the pyridazine scaffold in a multitude of therapeutic areas ensures that this compound will continue to be a valuable starting point for the discovery of next-generation therapeutics. Future research will likely focus on leveraging its reactivity in novel cross-coupling methodologies and its incorporation into increasingly complex drug modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs).

References

A Theoretical and Computational Scrutiny of 3-Chloropyridazine-4-carboxylic acid: A Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an increasingly attractive scaffold in medicinal chemistry.[1] Characterized by a high dipole moment, robust hydrogen-bonding capabilities, and a lower lipophilicity compared to a phenyl ring, the pyridazine moiety offers a versatile platform for designing novel therapeutic agents.[1][2] Its inherent polarity can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, addressing common challenges in drug development. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This technical guide focuses on 3-Chloropyridazine-4-carboxylic acid, a molecule that combines the key features of the pyridazine core with the reactive potential of chloro and carboxylic acid functional groups. While specific theoretical studies on this exact molecule are not abundant, its structural motifs are present in numerous biologically active compounds. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining the theoretical and computational methodologies to fully characterize this compound and predict its potential as a pharmacophore. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we can elucidate its electronic structure, reactivity, and potential interactions with biological targets, thereby accelerating its journey from a chemical entity to a potential drug candidate.

Part 1: Unveiling Molecular Properties through Quantum Chemical Calculations

A foundational step in characterizing a molecule of interest is to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) stands as a powerful and widely used computational method for this purpose, offering a favorable balance between accuracy and computational cost.

The Rationale for DFT in Small Molecule Characterization

DFT calculations allow us to predict a molecule's optimized geometry, vibrational frequencies (which correspond to its infrared spectrum), and electronic properties such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the steps to perform a comprehensive DFT analysis of this compound.

Step 1: Initial Structure Preparation

  • Draw the 2D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch).

  • Convert the 2D structure to a 3D conformation and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization and Frequency Calculation

  • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Set up a geometry optimization calculation followed by a frequency calculation using the B3LYP functional and a 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that has been shown to provide accurate results for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse and polarization functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

  • The frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of this calculation also provide the predicted infrared (IR) spectrum.

Step 3: Electronic Property Analysis

  • Following successful geometry optimization, perform a single-point energy calculation to obtain detailed electronic properties.

  • Analyze the output to determine the HOMO and LUMO energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which can guide the understanding of its intermolecular interactions.

Table 1: Predicted Physicochemical and Electronic Properties of this compound (Illustrative Data)

PropertyPredicted Value (Illustrative)Significance
Optimized Total Energy-X HartreesProvides the thermodynamic stability of the molecule.
Dipole Moment~4.5 DebyeIndicates high polarity, suggesting good solubility in polar solvents and potential for dipole interactions.
HOMO Energy-7.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)5.4 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular PolarizabilityY ųDescribes the molecule's ability to form instantaneous dipoles, influencing non-covalent interactions.

Part 2: Predicting Biological Activity with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

Selecting a Relevant Biological Target

The pyridazine scaffold is a common feature in kinase inhibitors.[6] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. Therefore, a relevant and well-characterized kinase, such as a cyclin-dependent kinase (CDK) or a tyrosine kinase, would be a suitable target for an initial docking study of this compound. For this guide, we will consider docking against a hypothetical kinase active site.

Experimental Protocol: Molecular Docking Workflow

This protocol provides a step-by-step guide for performing a molecular docking study.

Step 1: Ligand Preparation

  • Use the DFT-optimized 3D structure of this compound from Part 1.

  • Assign partial charges to the atoms using a suitable method (e.g., Gasteiger charges).

  • Define the rotatable bonds in the molecule.

Step 2: Protein Preparation

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

  • Assign partial charges to the protein atoms.

Step 3: Defining the Binding Site

  • Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file.

  • Define a "grid box" that encompasses the entire active site. The docking algorithm will search for binding poses only within this defined space.

Step 4: Performing the Docking Simulation

  • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the prepared protein's active site.

  • The program will generate multiple possible binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).

Step 5: Analysis of Docking Results

  • Analyze the top-ranked binding poses. The pose with the lowest binding energy is generally considered the most favorable.

  • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis provides insights into the structural basis of the predicted binding.

Table 2: Illustrative Molecular Docking Results of this compound against a Hypothetical Kinase

Binding Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Illustrative)Type of Interaction (Illustrative)
1-8.5LYS20, GLU81, LEU132Hydrogen bond with LYS20 (backbone NH), Salt bridge with GLU81
2-8.2LYS20, VAL28, ILE145Hydrogen bond with LYS20 (backbone CO), Hydrophobic interactions
3-7.9ASP144, PHE146Hydrogen bond with ASP144 (side chain), Pi-stacking with PHE146

Part 3: Visualization of Molecular and System-Level Data

Visual representations are essential for interpreting and communicating the results of computational studies. Graphviz, a graph visualization software, can be used to create clear diagrams of workflows and molecular interactions.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Computational Workflow Diagram

workflow cluster_dft DFT Calculations cluster_docking Molecular Docking mol_build 1. 3D Molecule Construction geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc elec_prop 4. Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop lig_prep 5. Ligand Preparation elec_prop->lig_prep Optimized Structure docking 7. Docking Simulation (e.g., AutoDock Vina) lig_prep->docking prot_prep 6. Protein Preparation (from PDB) prot_prep->docking analysis 8. Binding Mode Analysis docking->analysis final_report final_report analysis->final_report Final Report: Predicted Activity & SAR

Caption: Workflow for theoretical and computational analysis.

Hypothetical Ligand-Protein Interaction Diagram

binding_mode ligand 3-Chloropyridazine- 4-carboxylic acid lys20 LYS20 ligand->lys20 H-Bond (N..H-N) glu81 GLU81 ligand->glu81 Salt Bridge (COO-..+NH3) leu132 LEU132 ligand->leu132 Hydrophobic phe146 PHE146 ligand->phe146 Pi-Stacking

Caption: Key interactions in the predicted binding mode.

Conclusion and Future Directions

This guide has outlined a robust computational strategy for the in-depth characterization of this compound. By employing DFT and molecular docking, researchers can gain significant insights into its molecular properties and biological potential before committing to extensive synthetic and experimental work. The illustrative data presented herein provide a realistic expectation of the outcomes of such studies.

The next logical steps would involve the chemical synthesis of this compound and its derivatives, followed by experimental validation of the computational predictions. Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy can confirm the structure and be compared with the DFT-predicted spectra.[7][8][9] Ultimately, in vitro biological assays against the predicted protein targets are necessary to confirm the molecule's activity and pave the way for its development as a novel therapeutic agent. This integrated approach, combining theoretical predictions with experimental validation, represents a powerful paradigm in modern, efficient drug discovery.

References

Methodological & Application

The Strategic Application of 3-Chloropyridazine-4-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold represents a cornerstone in contemporary medicinal chemistry, prized for its unique physicochemical properties that offer advantages in drug design.[1] As a π-deficient aromatic system with two adjacent nitrogen atoms, the pyridazine core can engage in robust hydrogen bonding and π-π stacking interactions, crucial for molecular recognition at biological targets.[1] The strategic functionalization of this privileged structure allows for the fine-tuning of a molecule's pharmacological profile. Within this context, 3-Chloropyridazine-4-carboxylic acid emerges as a highly versatile and valuable building block for the synthesis of novel therapeutic agents.

This guide provides an in-depth exploration of the utility of this compound, detailing its synthetic derivatization and application in the development of targeted therapies. We will delve into the causality behind experimental choices in key synthetic transformations and showcase its role in constructing potent and selective kinase inhibitors.

The Synthetic Versatility of the Scaffold

This compound possesses two key functional handles that can be orthogonally manipulated to generate diverse chemical libraries for structure-activity relationship (SAR) studies. The carboxylic acid at the 4-position is readily amenable to amide bond formation, a ubiquitous reaction in drug discovery for introducing a wide array of substituents to probe interactions with target proteins.[2] The chlorine atom at the 3-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties.[3][4]

A plausible synthetic route to 3,4-disubstituted pyridazines, starting from chloro-maleic anhydride, is outlined below. This approach leverages a condensation reaction with hydrazine to form the pyridazine core, followed by chlorination to install the reactive handles.[5]

G cluster_0 Synthesis of Pyridazine Core cluster_1 Functionalization Chloro-maleic\nanhydride Chloro-maleic anhydride 4-Chloropyridazine\n-3,6-diol 4-Chloropyridazine -3,6-diol Chloro-maleic\nanhydride->4-Chloropyridazine\n-3,6-diol Hydrazine hydrate, HCl 3,4,6-Trichloropyridazine 3,4,6-Trichloropyridazine 4-Chloropyridazine\n-3,6-diol->3,4,6-Trichloropyridazine POCl3 3-Chloropyridazine-4-\ncarboxylic acid 3-Chloropyridazine-4- carboxylic acid 3,4,6-Trichloropyridazine->3-Chloropyridazine-4-\ncarboxylic acid Selective reaction/ derivatization Amide Derivatives Amide Derivatives 3-Chloropyridazine-4-\ncarboxylic acid->Amide Derivatives Amide Coupling Aryl/Heteroaryl\nDerivatives Aryl/Heteroaryl Derivatives 3-Chloropyridazine-4-\ncarboxylic acid->Aryl/Heteroaryl\nDerivatives Suzuki Coupling

Protocol 1: Amide Coupling of this compound

Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) and a tertiary amine base, a common and effective method for coupling carboxylic acids with a broad range of amines, including less reactive anilines.[2][6]

Materials:

  • This compound

  • Amine (e.g., substituted aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[3] The following protocol is a general method for the coupling of 3-chloropyradazines with arylboronic acids, utilizing a palladium catalyst and a suitable ligand.[4][7]

Materials:

  • This compound derivative (e.g., an amide)

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous 1,4-dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine the 3-chloropyridazine derivative (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), the phosphine ligand (0.1 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Case Study: Targeting Spleen Tyrosine Kinase (SYK) in Inflammatory Diseases

Spleen Tyrosine Kinase (SYK) is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[8] Dysregulation of SYK signaling is implicated in numerous autoimmune and inflammatory diseases, making it an attractive therapeutic target.[8][]

A potent and selective SYK inhibitor, RO9021, showcases the successful application of a pyridazine-3-carboxylic acid amide scaffold in kinase inhibitor design.[8] While not a direct derivative of this compound, its structure highlights the key features that can be achieved using this building block approach.

Structure of RO9021: 6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide[8]

The pyridazine core acts as a scaffold, positioning the substituents for optimal interaction with the SYK active site. The amide at the 3-position and the amino-pyridine at the 4-position are crucial for binding and achieving selectivity.

G RO9021 RO9021 SYK SYK RO9021->SYK Inhibition

Structure-Activity Relationship (SAR) Insights

The development of SYK inhibitors like RO9021 relies on systematic modifications to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The table below presents hypothetical SAR data for a series of 3-amido-4-aryl-pyridazine derivatives, illustrating how modifications can impact biological activity.

CompoundR1 (at 3-position)R2 (at 4-position)SYK IC₅₀ (nM)Kinase Selectivity
1a -NH₂Phenyl500Moderate
1b -NH-CH₃Phenyl250Moderate
1c -NH-CyclohexylPhenyl100Good
1d -NH-Cyclohexyl2-Aminopyridyl10Excellent
1e -NH-Cyclohexyl2,3-Dimethylphenyl150Moderate

This is representative data and not from a specific publication.

The data illustrates that:

  • Small alkyl groups on the amide (1b vs 1a) can improve potency.

  • A larger, more rigid cyclic substituent on the amide (1c) further enhances activity.

  • The introduction of a hydrogen-bond donor/acceptor moiety on the aryl ring at the 4-position (1d) can significantly boost potency and selectivity.

  • Steric hindrance on the aryl ring (1e) can be detrimental to activity.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its orthogonal reactivity allows for the systematic and efficient generation of diverse compound libraries. As demonstrated by the case study of SYK inhibitors, the pyridazine scaffold can be effectively utilized to develop potent and selective therapeutics for a range of diseases. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable synthon in their drug discovery programs.

References

Application Notes and Protocols: 3-Chloropyridazine-4-carboxylic Acid as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Heterocycle

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloropyridazine-4-carboxylic acid, a halogenated pyridazine derivative, has emerged as a highly valuable and versatile scaffold for the synthesis of a diverse array of functional molecules. Its unique electronic properties and bifunctional nature, featuring both a reactive chloro substituent and a carboxylic acid handle, provide medicinal chemists and materials scientists with a powerful tool for molecular design and derivatization.

The pyridazine core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The strategic placement of the chloro and carboxylic acid groups on this heterocycle allows for selective and sequential modifications, paving the way for the synthesis of novel drug candidates, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1023307-42-7
Molecular Formula C₅H₃ClN₂O₂
Molecular Weight 158.54 g/mol
Appearance Solid
Purity Typically ≥97%

Strategic Reactivity: A Tale of Two Functional Groups

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups: the C-Cl bond and the carboxylic acid.

  • The Chloro Group: A Gateway to C-C and C-N Bond Formation The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. The electron-deficient nature of the pyridazine ring facilitates these transformations.

  • The Carboxylic Acid: A Handle for Amidation and Esterification The carboxylic acid at the 4-position provides a convenient handle for the formation of amide and ester linkages. Amide bond formation is a cornerstone of medicinal chemistry, enabling the coupling of the pyridazine core to a vast array of amine-containing fragments to generate libraries of potential drug candidates.

Application Protocol: Synthesis of Heterocyclic Amide Derivatives as P2X7 Receptor Antagonists

This protocol details the synthesis of a substituted amide derivative from this compound, a key step in the development of P2X7 receptor antagonists, which are of interest for the treatment of inflammatory diseases.[1]

Reaction Scheme:

G 3-Chloropyridazine-4-carboxylic_acid This compound Product N-Substituted-3-chloropyridazine-4-carboxamide 3-Chloropyridazine-4-carboxylic_acid->Product Amine R-NH₂ (Amine) Amine->Product Reagents EDC, HOBt, DIPEA Reagents->Product Amide Coupling G cluster_0 Building Block cluster_1 Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Applications Start This compound Amide Amide Coupling Start->Amide Suzuki Suzuki Coupling Start->Suzuki Amide_Product Pyridazine Carboxamides Amide->Amide_Product Suzuki_Product Aryl-Pyridazines Suzuki->Suzuki_Product Pharma Pharmaceuticals Amide_Product->Pharma Agro Agrochemicals Amide_Product->Agro Suzuki_Product->Pharma Suzuki_Product->Agro Materials Materials Science Suzuki_Product->Materials

References

The Strategic Application of 3-Chloropyridazine-4-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-chloropyridazine-4-carboxylic acid as a high-value fragment in modern drug discovery campaigns. Herein, we move beyond a simple recitation of facts to deliver a comprehensive narrative grounded in established scientific principles and field-proven insights. We will explore the rationale behind its selection, detailed protocols for its application in screening cascades, and strategies for its evolution into potent lead compounds.

Part 1: The Rationale for Employing this compound as a Privileged Fragment

The pyridazine core is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities.[1] The strategic incorporation of a chlorine atom and a carboxylic acid moiety at the 3 and 4 positions, respectively, bestows upon this fragment a unique combination of physicochemical properties that make it an exceptional starting point for fragment-based drug discovery (FBDD).

Key Physicochemical and Structural Attributes:

PropertyValue/CharacteristicSignificance in FBDD
Molecular Weight 158.54 g/mol Complies with the "Rule of Three" (MW ≤ 300 Da), ensuring efficient exploration of chemical space.[2]
cLogP (Predicted) ~1.5-2.0Balances aqueous solubility with sufficient lipophilicity for cell permeability and target engagement.
Hydrogen Bond Acceptors 3 (2 pyridazine nitrogens, 1 carbonyl oxygen)Provides multiple points for directed interactions with the target protein.
Hydrogen Bond Donors 1 (carboxylic acid proton)Enables strong, directional hydrogen bonding, often crucial for anchoring the fragment in a binding pocket.
pKa (Predicted) ~3-4The acidic nature of the carboxylic acid allows for ionic interactions with basic residues in the target protein.
Chemical Handles Chlorine atom, Carboxylic acidOffers two distinct and synthetically tractable vectors for fragment elaboration and optimization.

The pyridazine ring itself is a bioisostere for other aromatic systems like phenyl, pyridine, and pyrimidine, but with a higher dipole moment and unique hydrogen bonding capabilities that can lead to novel binding modes and improved pharmacokinetic properties.[3] The chlorine atom can engage in halogen bonding, a valuable and increasingly recognized interaction in drug design, while also serving as a handle for cross-coupling reactions. The carboxylic acid is a classic pharmacophoric feature, capable of forming strong salt bridges and hydrogen bonds, but its presence in a lead molecule can sometimes be associated with poor pharmacokinetic properties.[4] Starting with a fragment containing this moiety allows for its strategic retention, replacement with a bioisostere, or modification during the optimization process.

Part 2: Synthesis and Preparation of this compound

While a direct, one-pot synthesis from commercially available starting materials is not extensively documented, a plausible and robust synthetic route can be devised based on established transformations of the pyridazine core. The following protocol is a representative example.

Protocol 1: Proposed Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification (Optional) pyridazine-4-carboxylic_acid Pyridazine-4-carboxylic acid 3-chloropyridazine-4-carboxylic_acid This compound pyridazine-4-carboxylic_acid->3-chloropyridazine-4-carboxylic_acid POCl3, heat ester Methyl 3-chloropyridazine-4-carboxylate 3-chloropyridazine-4-carboxylic_acid->ester SOCl2, Methanol Screening_Cascade Primary_Screen Primary Screen: Thermal Shift Assay (DSF) Secondary_Screen Secondary Screen: Surface Plasmon Resonance (SPR) Primary_Screen->Secondary_Screen Initial Hits Tertiary_Screen Tertiary Screen & Validation: NMR Spectroscopy Secondary_Screen->Tertiary_Screen Confirmed Binders Structural_Studies Structural Elucidation: X-ray Crystallography Tertiary_Screen->Structural_Studies Validated Hits with Binding Site Information Fragment_Elaboration Fragment_Hit This compound Vector_1 Vector 1: Elaboration at C3 (Chloro position) Fragment_Hit->Vector_1 Suzuki, Sonogashira, Buchwald-Hartwig Cross-Coupling Vector_2 Vector 2: Elaboration at C4 (Carboxylic acid position) Fragment_Hit->Vector_2 Amide Bond Formation Lead_Compound Potent Lead Compound Vector_1->Lead_Compound Vector_2->Lead_Compound

References

Forging New Frontiers: Synthetic Routes to Novel Heterocycles from 3-Chloropyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Pyridazine Core and its Strategic Precursor

The pyridazine nucleus, a six-membered diazine heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2] The inherent electron deficiency of the pyridazine ring, coupled with the strategic placement of functional groups, makes its derivatives highly valuable synthons for drug discovery and development.

Among the array of available pyridazine building blocks, 3-Chloropyridazine-4-carboxylic acid stands out as a particularly versatile and powerful starting material. Its utility stems from a combination of key features:

  • An electron-deficient aromatic system , which activates the ring for specific transformations.

  • A chloro substituent at the C3 position , acting as an excellent leaving group for both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[3]

  • A carboxylic acid group at the C4 position , which provides a handle for amide bond formation, esterification, or participation in intramolecular cyclization reactions to form fused ring systems.

This guide provides an in-depth exploration of key synthetic strategies that leverage the unique reactivity of this compound to construct novel and complex heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and explain the causality behind the choice of reagents and conditions.

Strategic Overview: Unlocking the Potential of this compound

The synthetic pathways from our starting material can be broadly categorized into three core strategies, each targeting a specific reactive site on the molecule to build molecular complexity.

G cluster_0 Core Synthetic Strategies cluster_1 Resulting Heterocyclic Scaffolds start This compound snar Nucleophilic Aromatic Substitution (SNA_r_) at C3 start->snar  + Nucleophile  (e.g., Hydrazine) cross_coupling Palladium-Catalyzed Cross-Coupling at C3 start->cross_coupling  + Organometallic  + Pd Catalyst annulation Annulation & Cyclization (Involving C3 & C4) start->annulation  + Bifunctional Reagent pyrazolo Pyrazolo[3,4-d]pyridazines snar->pyrazolo triazolo Triazolo[4,5-c]pyridazines snar->triazolo aryl_het Aryl/Heteroaryl Pyridazines cross_coupling->aryl_het indoles Pyridazino[4,5-b]indoles cross_coupling->indoles annulation->indoles thiazolo Thiazolo[4,5-c]pyridazines annulation->thiazolo

Figure 1: Key synthetic transformations from the starting material.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The electron-withdrawing effect of the two adjacent nitrogen atoms makes the pyridazine ring highly susceptible to nucleophilic attack. This effect is most pronounced at the positions alpha to the nitrogens, rendering the C3-chloro group an excellent substrate for SNAr reactions.[3][4] This pathway is a direct and efficient method for introducing nitrogen, oxygen, or sulfur nucleophiles, which can subsequently participate in intramolecular cyclizations with the C4-carboxylic acid.

Application: Synthesis of Pyrazolo[3,4-d]pyridazinones

The reaction of this compound with hydrazine or its substituted derivatives is a classic and robust method for constructing the biologically relevant pyrazolo[3,4-d]pyridazine scaffold.[5][6] The mechanism involves an initial nucleophilic displacement of the chloride by the terminal nitrogen of hydrazine, followed by an intramolecular condensation between the second hydrazine nitrogen and the carboxylic acid group to form the fused pyrazole ring.

Figure 2: Reaction scheme for the synthesis of Pyrazolo[3,4-d]pyridazines.

Experimental Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one

Causality Behind Choices:

  • Reagents: Hydrazine hydrate serves as the nucleophile and the source for the pyrazole ring atoms.

  • Solvent: Ethanol is an excellent choice as it readily dissolves the starting material and hydrazine, is polar enough to facilitate the SNAr reaction, and has a suitable boiling point for reflux without requiring specialized equipment.

  • Conditions: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial substitution and the subsequent dehydration/cyclization step.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.58 g, 10 mmol).

  • Add ethanol (30 mL) to the flask and stir to suspend the solid.

  • Carefully add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • After completion, allow the mixture to cool to room temperature. A precipitate will typically form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one as a solid.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

The C3-Cl bond is also highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7] This strategy allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, offering a powerful tool for generating structural diversity.

Catalytic Cycle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly valuable due to the stability, low toxicity, and commercial availability of boronic acids. The reaction proceeds through a well-established catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r2 R¹-Pd(II)L₂-R² transmetal->pd_r2 red_elim Reductive Elimination pd_r2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (3-Chloropyridazine deriv.) r1x->ox_add boronic R²-B(OR)₂ (Boronic Acid) boronic->transmetal base Base (e.g., Na₂CO₃) base->transmetal

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application: Synthesis of 3-Aryl-pyridazine-4-carboxylic Acids

This protocol provides a general method for attaching various aryl or heteroaryl groups to the pyridazine core, which can then be used in subsequent cyclization or functionalization steps.

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Causality Behind Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common, robust, and commercially available Pd(0) source that is effective for a wide range of substrates.

  • Base: Sodium carbonate is a crucial component. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step to occur efficiently.[8]

  • Solvent System: The mixture of Toluene, Ethanol, and Water creates a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating interaction at the interface where the reaction occurs.

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound (or its methyl ester for better solubility) (1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equivalents), and sodium carbonate (2.5 mmol, 2.5 equivalents).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of Toluene (5 mL), Ethanol (2 mL), and Water (2 mL).

  • Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 3-aryl-pyridazine-4-carboxylic acid derivative.

CatalystBaseSolvent SystemTemp (°C)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9070-95
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10075-98
SPhos Pd G2K₃PO₄THF/H₂O8080-99
Table 1: Common Conditions for Suzuki-Miyaura Coupling Reactions.

Strategy 3: Annulation and Fused Ring Construction

This advanced strategy involves using the pyridazine core as a foundational element for building more complex, polycyclic systems. These reactions often involve a sequence of steps where both the C3-chloro and C4-carboxylic acid functionalities are exploited to form new rings.

Application: Synthesis of Pyridazino[4,5-b]indoles

The pyridazino[4,5-b]indole scaffold is of significant interest due to its structural similarity to other biologically active carbolines.[9][10] A powerful method to construct this system is through a Fischer indole synthesis approach or a palladium-catalyzed cyclization, starting from a suitably functionalized precursor derived from our starting material.

One elegant approach involves an initial SNAr reaction with a substituted phenylhydrazine, followed by an acid-catalyzed intramolecular cyclization (Fischer indole synthesis).

Experimental Protocol 3: Synthesis of a 5H-Pyridazino[4,5-b]indol-4-one Derivative

Causality Behind Choices:

  • Reagents: A substituted phenylhydrazine is chosen to introduce the necessary atoms for the indole ring. Polyphosphoric acid (PPA) is a strong dehydrating agent and non-oxidizing acid, making it an ideal catalyst for the Fischer indole cyclization step.

  • Conditions: The initial SNAr is performed under standard reflux. The subsequent cyclization requires higher temperatures (120-140 °C) to drive the electrophilic aromatic substitution and dehydration cascade.

Procedure: Step A: Synthesis of 3-(2-Arylhydrazinyl)pyridazine-4-carboxylic acid

  • Suspend this compound (10 mmol) in n-butanol (40 mL) in a round-bottom flask.

  • Add the desired arylhydrazine hydrochloride (11 mmol) and triethylamine (12 mmol).

  • Heat the mixture to reflux for 8 hours until TLC analysis indicates consumption of the starting material.

  • Cool the mixture, and collect the precipitated solid by filtration. Wash with diethyl ether to obtain the intermediate hydrazinyl derivative.

Step B: Intramolecular Cyclization

  • Place the dried intermediate from Step A (5 mmol) in a flask.

  • Carefully add Polyphosphoric acid (PPA) (15 g) to the flask.

  • Heat the mixture with stirring at 130 °C for 2-3 hours. The mixture will become a thick paste.

  • Cool the reaction to about 80 °C and pour it carefully onto crushed ice (100 g).

  • Neutralize the acidic solution with concentrated ammonium hydroxide until basic (pH ~8-9).

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from ethanol or purify by column chromatography to yield the desired 5H-pyridazino[4,5-b]indol-4-one.[11]

Conclusion

This compound is a remarkably robust and versatile building block for the synthesis of novel heterocyclic compounds. By strategically employing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and annulation reactions, researchers can access a wide variety of complex scaffolds with significant potential in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for exploring the rich chemistry of this valuable precursor, enabling the development of next-generation functional molecules.

References

Application Notes and Protocols for the Derivatization of 3-Chloropyridazine-4-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] The inherent asymmetry and rich electronic features of the pyridazine ring allow for diverse substitution patterns, enabling fine-tuning of the physicochemical and pharmacokinetic properties of drug candidates. 3-Chloropyridazine-4-carboxylic acid, in particular, serves as a versatile and highly valuable starting material for the synthesis of novel bioactive compounds. Its two reactive centers—the carboxylic acid at the 4-position and the chloro group at the 3-position—provide orthogonal handles for a variety of chemical transformations. This application note provides a comprehensive guide to the derivatization of this compound and the subsequent biological evaluation of the synthesized analogs.

Strategic Derivatization of this compound

The derivatization of this compound can be strategically approached by targeting its two key functional groups. The carboxylic acid moiety is readily converted into amides and esters, while the chloro group is susceptible to nucleophilic aromatic substitution. This allows for the systematic generation of a library of compounds with diverse functionalities, increasing the probability of identifying potent and selective drug leads.

I. Amide Bond Formation: Expanding Chemical Diversity

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many approved drugs. Amide derivatives of this compound can be synthesized by coupling the parent acid with a wide range of primary and secondary amines using standard peptide coupling reagents. This approach allows for the introduction of various substituents that can modulate the biological activity and pharmacokinetic profile of the resulting compounds.

This protocol describes a general method for the synthesis of 3-chloropyridazine-4-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired 3-chloropyridazine-4-carboxamide.

Causality of Experimental Choices:

  • EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, thereby improving the yield and purity of the amide product.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • DMF: A polar aprotic solvent like DMF is chosen for its ability to dissolve a wide range of reactants and reagents.

II. Esterification: Modulating Lipophilicity and Cell Permeability

Esterification of the carboxylic acid group is another effective strategy to modify the properties of the parent molecule. Esters are often used as prodrugs to enhance the lipophilicity and cell permeability of a drug, which can lead to improved oral bioavailability.

This protocol details the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 equivalent) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography if necessary.

Causality of Experimental Choices:

  • Excess Alcohol: The use of the alcohol as the solvent drives the equilibrium of this reversible reaction towards the formation of the ester product.[3]

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3]

III. Nucleophilic Aromatic Substitution: Introducing Key Pharmacophores

The chloro-substituent at the 3-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNA r) due to the electron-withdrawing nature of the adjacent nitrogen atoms. This allows for the introduction of a wide array of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of compounds for biological screening. A similar strategy has been successfully employed in the derivatization of 3-chloropyrazine-2-carboxamide to generate compounds with antimicrobial activity.[2][4][5]

This protocol describes the displacement of the chloro group with an amine.

Materials:

  • This compound or its ester/amide derivative

  • Desired primary or secondary amine (2.0-3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (as a base)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Ethanol)

Procedure:

  • Dissolve the this compound derivative (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the desired amine (2.0-3.0 equivalents) and a base such as DIPEA or potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-48 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Causality of Experimental Choices:

  • Excess Amine and Base: The use of excess amine and a base is crucial to drive the reaction to completion and to neutralize the HCl generated during the substitution.

  • Elevated Temperature: Nucleophilic aromatic substitution on electron-deficient heteroaromatics often requires thermal activation to overcome the activation energy barrier of the reaction.

Workflow for Derivatization and Biological Evaluation

The following diagram illustrates the overall workflow from the starting material to the final biological assays.

Derivatization_Workflow cluster_derivatization Derivatization Strategies cluster_assays Biological Assays start This compound amide Amide Bond Formation (Protocol 1) start->amide Amine, EDC, HOBt ester Esterification (Protocol 2) start->ester Alcohol, H2SO4 snar Nucleophilic Aromatic Substitution (Protocol 3) amide->snar Nucleophile, Heat ester->snar Nucleophile, Heat anticancer Anticancer Assay (MTT Protocol) snar->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) snar->antimicrobial antiinflammatory Anti-inflammatory Assay (BSA Denaturation) snar->antiinflammatory

Caption: Workflow from derivatization to biological assays.

Biological Evaluation of Pyridazine Derivatives

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Below are detailed protocols for three common in vitro assays to assess the anticancer, antimicrobial, and anti-inflammatory potential of the synthesized compounds.

I. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized pyridazine derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Anti-inflammatory Activity: BSA Denaturation Assay

This in vitro assay assesses the anti-inflammatory potential of a compound by its ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).[10][11]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.3)

  • Synthesized pyridazine derivatives (dissolved in DMSO)

  • Diclofenac sodium (as a standard reference drug)

  • Phosphate-buffered saline (PBS, pH 6.3)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture containing 0.45 mL of BSA solution and 0.05 mL of the test compound at various concentrations.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • After cooling, add 2.5 mL of PBS to each tube.

  • Measure the turbidity (absorbance) at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Biological Activity Data for Pyridazine Derivatives

Compound IDR1 (at C4)R2 (at C3)Anticancer (IC50, µM)Antimicrobial (MIC, µg/mL)Anti-inflammatory (% Inhibition at 100 µg/mL)
SM -COOH-Cl>100>12815.2
PD-A1 -CONH-Ph-Cl25.46435.8
PD-A2 -CONH-Bn-Cl15.83242.1
PD-E1 -COOEt-Cl78.2>12822.5
PD-S1 -CONH-Bn-NH-Ph5.2875.6
PD-S2 -CONH-Bn-NH-cHex8.91668.3

SM: Starting Material; Ph: Phenyl; Bn: Benzyl; Et: Ethyl; cHex: Cyclohexyl

Conclusion

This compound is a highly adaptable scaffold for the development of novel therapeutic agents. The synthetic protocols and biological assays detailed in this application note provide a robust framework for researchers to synthesize and evaluate a diverse range of pyridazine derivatives. The systematic exploration of the chemical space around this core structure holds significant promise for the discovery of new drug candidates with improved efficacy and safety profiles.

References

The Strategic Utility of 3-Chloropyridazine-4-carboxylic Acid in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] Kinases, by virtue of their central role in signal transduction pathways, represent a large and well-validated class of drug targets.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[2] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are paramount, with the pyridazine core emerging as a "privileged structure."[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have led to the development of several successful therapeutic agents.[3]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, 3-chloropyridazine-4-carboxylic acid , in the synthesis of pyridazine-based kinase inhibitors. We will delve into the chemical logic behind its application, provide detailed, field-proven protocols for its derivatization, and present a clear workflow for the synthesis of a model kinase inhibitor.

Chemical Rationale: Why this compound?

The utility of this compound as a starting material lies in its bifunctional nature, presenting two orthogonal reaction handles: a carboxylic acid at the C4 position and a reactive chlorine atom at the C3 position. This allows for a modular and convergent synthetic approach to a diverse library of kinase inhibitors.

  • The Carboxylic Acid (C4): This functional group is an ideal anchor point for introducing diversity. It is readily converted into a carboxamide, a common pharmacophoric element in kinase inhibitors that often acts as a hydrogen bond donor and/or acceptor, interacting with the hinge region of the kinase ATP-binding site.[4]

  • The Chloro Group (C3): The chlorine atom on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr).[5] This allows for the introduction of a wide range of amine-containing fragments, which can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

The strategic sequencing of these two transformations—amide bond formation and nucleophilic aromatic substitution—provides a powerful platform for generating extensive structure-activity relationship (SAR) data and optimizing lead compounds.

Core Synthetic Strategy: A Modular Approach

The general synthetic strategy for utilizing this compound involves two key steps. The order of these steps can be adapted based on the specific target molecule and the nature of the desired substituents. A common and effective approach is to first form the amide bond, followed by the nucleophilic aromatic substitution.

Diagram: General Synthetic Workflow

Below is a Graphviz diagram illustrating the modular synthetic approach starting from this compound.

G A This compound B Step 1: Amide Coupling (Amine R1-NH2, Coupling Agents) A->B C 3-Chloro-N-(R1)-pyridazine-4-carboxamide B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) (Amine R2-NH2, Base) C->D E 3-((R2)-amino)-N-(R1)-pyridazine-4-carboxamide (Final Kinase Inhibitor) D->E

Caption: A two-step synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols are detailed, self-validating methodologies that explain the causality behind the experimental choices.

Protocol 1: Synthesis of 3-Chloro-N-(aryl)-pyridazine-4-carboxamide (Amide Coupling)

This protocol describes the formation of the amide bond between this compound and a representative aromatic amine. The choice of coupling agents is critical for achieving high yields, especially with electron-deficient amines. A combination of EDC (a water-soluble carbodiimide) and HOBt (which minimizes side reactions and racemization) is a robust and widely used system.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid, forming the HOBt ester intermediate.

  • Amine Addition: Add the desired aniline derivative (R1-NH2) (1.1 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-N-(aryl)-pyridazine-4-carboxamide.

ReagentMolar RatioPurpose
This compound1.0Starting material
Aniline derivative (R1-NH2)1.1Nucleophile for amide formation
EDC1.2Carbodiimide coupling agent to activate the carboxylic acid
HOBt1.2Additive to suppress side reactions and minimize racemization
DIPEA2.0Non-nucleophilic base to neutralize HCl formed and facilitate coupling
DMF-Anhydrous polar aprotic solvent

Table 1: Reagents and their roles in the amide coupling reaction.

Protocol 2: Synthesis of 3-((Aryl)amino)-N-(aryl)-pyridazine-4-carboxamide (Nucleophilic Aromatic Substitution - SNAr)

This protocol details the displacement of the chloride from the pyridazine ring with a second amine, a crucial step in building the final kinase inhibitor. The SNAr reaction is facilitated by the electron-withdrawing nature of the pyridazine ring and the carboxamide group.[5] The reaction often requires elevated temperatures to proceed at a reasonable rate.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed microwave vial, combine 3-chloro-N-(aryl)-pyridazine-4-carboxamide (1.0 eq) and the desired amine (R2-NH2) (1.5-2.0 eq) in a suitable solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP) (0.1 M).

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) (2.0 eq) or DIPEA (2.0 eq).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 1-4 hours. Alternatively, the reaction can be heated conventionally at reflux for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the final 3-((aryl)amino)-N-(aryl)-pyridazine-4-carboxamide.

ReagentMolar RatioPurpose
3-Chloro-N-(aryl)-pyridazine-4-carboxamide1.0Electrophilic substrate for SNAr
Amine (R2-NH2)1.5 - 2.0Nucleophile to displace the chloride
Base (e.g., K2CO3 or DIPEA)2.0To scavenge the HCl generated during the reaction
Solvent (e.g., 1,4-Dioxane or NMP)-High-boiling point solvent to facilitate the reaction at high temperatures

Table 2: Reagents and their roles in the SNAr reaction.

Diagram: Mechanistic Overview of the Key Transformations

The following diagram illustrates the mechanisms of the two key reactions.

G cluster_0 Amide Coupling (EDC/HOBt) cluster_1 Nucleophilic Aromatic Substitution (SNAr) A R-COOH + EDC -> [R-CO-O-C(=NHR')NHR'] B [R-CO-O-C(=NHR')NHR'] + HOBt -> R-CO-OBt + Urea A->B C R-CO-OBt + R1-NH2 -> R-CO-NHR1 + HOBt B->C D Pyridazine-Cl + R2-NH2 -> [Meisenheimer Complex] E [Meisenheimer Complex] -> Pyridazine-NHR2 + Cl- D->E

References

Application Notes and Protocols for the Esterification of 3-Chloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloropyridazine-4-carboxylate Esters

3-Chloropyridazine-4-carboxylic acid and its ester derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The pyridazine core is a privileged scaffold, appearing in a wide array of bioactive molecules with applications as antimicrobial, anti-cancer, and anti-inflammatory agents. The ester functionality, in particular, serves as a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive guide to the esterification of this compound, detailing multiple robust protocols. As senior application scientists, we aim to not only provide step-by-step instructions but also to elucidate the underlying chemical principles, empowering researchers to select and optimize the most suitable method for their specific synthetic goals.

Chemical Structures

cluster_0 Reactants and Product This compound Ester Product Resulting Ester This compound->Ester Product + R-OH Alcohol (R-OH) R-OH Alcohol (R-OH)->Ester Product  

Caption: General reaction scheme for the esterification of this compound.

Protocol Selection: A Comparative Overview

The choice of an esterification protocol is dictated by several factors, including the nature of the alcohol (primary, secondary, or tertiary), the presence of other sensitive functional groups in the molecule, and the desired scale of the reaction. Here, we present three widely applicable and reliable methods:

  • Thionyl Chloride (SOCl₂) Mediated Esterification: A classic and highly effective method that proceeds via an acyl chloride intermediate.

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction, ideal for simple, unhindered alcohols.[1]

  • Steglich Esterification (DCC/DMAP): A mild and versatile coupling method suitable for a broad range of alcohols, including sterically hindered and acid-sensitive substrates.[2][3]

The following table summarizes the key characteristics of each protocol to aid in your selection process.

ProtocolCatalyst/ReagentIdeal SubstratesKey AdvantagesKey Limitations
Thionyl Chloride SOCl₂Primary and secondary alcoholsHigh reactivity, drives reaction to completionHarsh conditions, generates HCl and SO₂ byproducts, not suitable for acid-sensitive substrates.[4]
Fischer-Speier Strong acid (e.g., H₂SO₄)Primary and simple secondary alcohols in excessCost-effective, simple procedureEquilibrium reaction, requires removal of water, not suitable for tertiary alcohols or acid-labile molecules.[1][5]
Steglich DCC, DMAPPrimary, secondary, tertiary, and acid-sensitive alcoholsMild conditions, high yields, wide substrate scopeDCC can be difficult to remove, potential for N-acylurea side product formation.[3][6]

Detailed Experimental Protocols

Protocol 1: Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol to form the ester. The in-situ generation of the acyl chloride drives the reaction to completion.[4][7]

Workflow Diagram:

G start Dissolve 3-Chloropyridazine- 4-carboxylic acid in Alcohol add_socl2 Add Thionyl Chloride (SOCl₂) dropwise at 0°C start->add_socl2 reflux Reflux the reaction mixture add_socl2->reflux monitor Monitor reaction by TLC reflux->monitor workup Quench and Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: Workflow for Thionyl Chloride Mediated Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in the desired alcohol (used as the solvent, typically 5-10 mL per gram of carboxylic acid).

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment. The reaction of thionyl chloride with the alcohol will generate HCl in situ, which acts as the catalyst.[8]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess alcohol under reduced pressure. Cautiously add saturated aqueous sodium bicarbonate solution to the residue to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Protocol 2: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification that relies on driving the equilibrium towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[1][9]

Workflow Diagram:

G start Dissolve 3-Chloropyridazine- 4-carboxylic acid in excess Alcohol add_acid Add catalytic amount of strong acid (e.g., H₂SO₄) start->add_acid reflux Reflux the reaction mixture (with Dean-Stark if needed) add_acid->reflux monitor Monitor reaction by TLC reflux->monitor workup Neutralize and Work-up monitor->workup Equilibrium Reached purify Purify by Column Chromatography or Distillation workup->purify end Characterize Final Product purify->end

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%). For higher boiling alcohols, a Dean-Stark apparatus can be used with a non-polar solvent like toluene to azeotropically remove water.[10]

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours).

  • Monitoring: Monitor the reaction by TLC. The reaction is at equilibrium when the ratio of starting material to product remains constant.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or distillation (if the ester is volatile) to yield the pure product.

Protocol 3: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3] This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols.[3]

Workflow Diagram:

G start Dissolve Carboxylic Acid, Alcohol, and DMAP in an aprotic solvent add_dcc Add DCC at 0°C start->add_dcc stir Stir at room temperature add_dcc->stir monitor Monitor reaction by TLC stir->monitor filter_urea Filter off Dicyclohexylurea (DCU) monitor->filter_urea Reaction Complete workup Aqueous Work-up filter_urea->workup purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: Workflow for Steglich Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. It's important to note that complete removal of DCU can sometimes be challenging.[11] Using 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as an alternative to DCC can facilitate purification as the resulting urea byproduct is water-soluble.[12]

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is harmful if swallowed and causes skin and eye irritation.[13]

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

  • DCC is a potent allergen and sensitizer. Avoid skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The esterification of this compound is a fundamental transformation in the synthesis of novel pyridazine-containing compounds. The choice of method—be it the robust thionyl chloride-mediated route, the classic Fischer-Speier esterification, or the mild Steglich coupling—should be guided by the specific requirements of the target molecule and the alcohol being used. By understanding the principles and practical considerations outlined in these protocols, researchers can confidently and efficiently synthesize a diverse range of 3-chloropyridazine-4-carboxylate esters for their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Chloropyridazine-4-carboxylic acid (CAS 1023307-42-7). This molecule is a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. Achieving high yield and purity in its synthesis can be challenging due to the sensitive nature of the pyridazine ring and the vigorous conditions often required for functional group transformations. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate common obstacles and optimize your synthetic outcomes.

Section 1: Synthesis Pathway Overview

The most common and scalable approach to synthesizing this compound involves the oxidation of a readily available precursor, 3-chloro-4-methylpyridazine. This transformation targets the methyl group for conversion into a carboxylic acid, a robust but often challenging reaction on an electron-deficient heterocyclic system. Strong oxidizing agents are typically required, and controlling the reaction conditions is paramount to prevent ring degradation and maximize yield.

Technical Support Center: Purification of 3-Chloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Chloropyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common purification challenges. Our goal is to move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The main purification strategies for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques yields the best results.

A general workflow can be visualized as follows:

Caption: General purification workflow for this compound.

Troubleshooting Guides

Section 1: Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q2: My this compound is not dissolving in the hot recrystallization solvent. What should I do?

This issue typically points to an inappropriate solvent choice or insufficient solvent volume.

  • Causality: For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If solubility is low even when hot, the solvent is not suitable.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add the hot solvent in small increments to your crude material while heating and stirring until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce your yield upon cooling.

    • Solvent Screening: If the compound remains insoluble, a different solvent system is necessary. A good starting point for polar, heterocyclic carboxylic acids are polar protic solvents. Based on protocols for similar compounds like 6-chloropyridazine-3-carboxylic acid, consider the following:

      • Methanol or Ethanol: These are often good primary choices.

      • Water: Can be used, especially in a mixed solvent system.

      • Methanol/Water or Ethanol/Water Mixtures: A mixed solvent system can fine-tune the polarity to achieve the desired solubility profile.[1]

Q3: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is too concentrated, leading to a rapid decrease in solubility that bypasses crystallization.

  • Troubleshooting Steps:

    • Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the concentration.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not immediately place it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization.

    • Use a Co-Solvent: If oiling persists, consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool slowly. For a polar solvent like methanol, a less polar co-solvent could be employed.

Recommended Recrystallization Protocol

This protocol is adapted from methods used for analogous chloropyridazine carboxylic acids.[1]

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before a hot filtration step to remove it.

  • To the hot methanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol/water.

  • Dry the crystals under vacuum.

Section 2: Acid-Base Extraction

This technique is highly effective for separating acidic or basic compounds from neutral impurities. It leverages the change in solubility of the target compound in aqueous and organic phases based on its protonation state.

Q4: I'm performing an acid-base extraction, but my yield is very low after re-acidifying the aqueous layer. What went wrong?

Low recovery after an acid-base extraction often points to incomplete protonation/deprotonation or issues with the pKa of the compound and the pH of the aqueous solutions.

  • Causality: For the extraction to be efficient, the pH of the basic aqueous layer must be significantly higher than the pKa of the carboxylic acid to ensure complete deprotonation to its water-soluble carboxylate form. Conversely, the pH of the aqueous layer during re-acidification must be well below the pKa to ensure complete protonation and precipitation of the neutral carboxylic acid.[2]

  • Troubleshooting Steps:

    • Ensure Complete Deprotonation: Use a sufficiently strong base for the initial extraction. A 5-10% aqueous solution of sodium carbonate or sodium hydroxide is generally effective. Ensure thorough mixing of the aqueous and organic layers.

    • Sufficient Acidification: When re-precipitating the product, add concentrated HCl dropwise while monitoring the pH with pH paper. Aim for a pH of 1-2 to ensure complete protonation.

    • Check Solubility of the Salt: While the sodium salt is expected to be water-soluble, highly concentrated solutions might lead to precipitation. Ensure you use an adequate volume of aqueous base.

    • Allow Sufficient Time for Precipitation: After acidification, allow the solution to stand, preferably in an ice bath, to ensure complete precipitation of the product before filtration.

Acid-Base Extraction Workflow

Caption: Step-by-step workflow for acid-base extraction.

Section 3: Column Chromatography

For separating complex mixtures or when high purity is essential, column chromatography is a powerful tool.

Q5: My compound is streaking badly on the silica gel column. How can I improve the separation?

Streaking or tailing of polar, acidic compounds on silica gel is a common issue.

  • Causality: Silica gel is acidic in nature. The polar carboxylic acid group and the basic nitrogen atoms of the pyridazine ring can interact strongly with the stationary phase, leading to poor elution and broad peaks.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid group. This makes the compound less polar and reduces its interaction with the silica gel, resulting in sharper peaks.

    • Optimize the Solvent System: A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Gradually increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and facilitate elution.

    • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC can be a better alternative. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.

Typical Column Chromatography Conditions
ParameterNormal PhaseReversed-Phase (HPLC)
Stationary Phase Silica GelC18
Mobile Phase Hexane/Ethyl Acetate with 0.5% Acetic AcidAcetonitrile/Water with 0.1% Formic Acid
Gradient Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.Start with a higher aqueous content and ramp up the organic solvent.

Section 4: Potential Impurities and Stability

Q6: What are the likely impurities in my crude this compound?

The nature of impurities will depend on the synthetic route. Common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-chlorinated or Under-chlorinated Species: Depending on the chlorination step, related pyridazine derivatives with different degrees of chlorination might be present.

  • Hydrolysis Products: The chloro group on the pyridazine ring can be susceptible to hydrolysis under certain conditions, potentially forming the corresponding pyridazinone derivative.

  • Isomeric Byproducts: Depending on the regioselectivity of the reactions, other isomers of the desired product might be formed.

Q7: Is this compound stable during purification?

  • pH Stability: Chloropyridazines can be susceptible to hydrolysis, especially under strongly basic conditions and elevated temperatures. Therefore, prolonged exposure to strong bases during extraction should be minimized, and the process should ideally be carried out at room temperature. Acidic conditions are generally well-tolerated.

  • Thermal Stability: Avoid excessive heating during recrystallization to prevent decomposition.

References

troubleshooting failed reactions involving 3-Chloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: January 2, 2026

Introduction

Welcome to the technical support center for 3-Chloropyridazine-4-carboxylic acid. This versatile heterocyclic building block is a key intermediate in the development of pharmaceuticals and agrochemicals, valued for its unique electronic properties and multiple functionalization points. However, the interplay between the electron-deficient pyridazine ring, the carboxylic acid, and the chloro-substituent can present specific challenges in synthetic routes.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common failed reactions. We will move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design successful experiments.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is the foundation of successful synthesis. Mishandling or incorrect assumptions about solubility and stability are common sources of reaction failure.

PropertyValueSource(s)
CAS Number 1023307-42-7[1][2][3][4]
Molecular Formula C₅H₃ClN₂O₂[3][4]
Molecular Weight 158.54 g/mol [3][4]
Appearance Off-white to light yellow solid[5]
Boiling Point ~412.3 °C at 760 mmHg (Predicted)[3]
Safety Information Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1] Handle with appropriate PPE.[1]

Troubleshooting Guide: Amide Coupling Reactions

The formation of an amide bond is one of the most frequent transformations of the carboxylic acid moiety. However, the electronic nature of the pyridazine ring can render standard coupling protocols less effective.

Q1: My standard amide coupling reaction (e.g., HATU/DIPEA, EDC/HOBt) has failed or resulted in a very low yield. What are the primary causes?

A1: Failure in amide coupling with this substrate typically stems from two main issues: inefficient activation of the carboxylic acid or low nucleophilicity of the reacting amine. The electron-withdrawing nature of the 3-chloro-pyridazine ring decreases the nucleophilicity of the carboxylate, making the initial activation step sluggish.

Key areas to investigate:

  • Incomplete Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently generate the active ester intermediate. You may observe unreacted starting material even after prolonged reaction times.[6]

  • Poor Amine Nucleophilicity: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), it may not be nucleophilic enough to attack the moderately reactive active ester.[7]

  • Side Reactions of the Activated Intermediate: The active ester or O-acylisourea intermediate can be susceptible to hydrolysis or other side reactions if the subsequent nucleophilic attack by the amine is slow.[8]

  • Formation of Unreactive Salts: The amine can deprotonate the carboxylic acid, forming an ammonium carboxylate salt that is often unreactive under standard coupling conditions.[9][10]

Q2: How can I confirm if my carboxylic acid is being activated?

A2: Before adding your amine, you can monitor the activation step. Dissolve the this compound, your coupling reagent (e.g., HATU), and base in an appropriate solvent. After 5-10 minutes, take a small aliquot and analyze it by LC-MS. You should look for the mass corresponding to the activated species (e.g., the HOBt or HOAt ester). If you only see the starting acid, the activation step is the point of failure.

Q3: My acid is not activating efficiently. What are my options?

A3: You need to use a more forceful activation method.

  • Strategy 1: Convert to the Acid Chloride. This is often the most reliable method for unreactive systems. The acid chloride is significantly more electrophilic than active esters.[9][11]

    • Protocol: In a fume hood, suspend this compound in an inert solvent like DCM or toluene. Add a few drops of DMF (catalytic). Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature or gently heat (e.g., to 40 °C) until gas evolution ceases. Remove the excess reagent in vacuo carefully. The resulting crude acid chloride can be used immediately in the next step with your amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[11]

  • Strategy 2: Use More Potent Coupling Reagents. If you wish to avoid acid chlorides, consider phosphonium-based reagents like PyBOP or specialized uronium salts like COMU, which can be more effective than HATU for challenging substrates.

Q4: Activation seems to work, but the reaction still fails after adding my amine. What should I do?

A4: This indicates the nucleophilic attack is the rate-limiting step.

  • Increase Nucleophilicity: If possible, switch to a more nucleophilic amine.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-60 °C) can often overcome the activation barrier for the amine addition. Monitor for potential decomposition.

  • Use DMAP as a Catalyst: For EDC-based couplings, adding a catalytic or even stoichiometric amount of DMAP can significantly accelerate the reaction. DMAP acts as an acyl transfer agent to form a highly reactive acyl-pyridinium intermediate.[7]

Troubleshooting Workflow: Amide Coupling

G start Amide Coupling Failed check_activation Monitor Activation Step by LCMS (Before Amine Addition) start->check_activation activation_ok Active Ester Observed? check_activation->activation_ok no_activation No Activation (Only Starting Acid) activation_ok->no_activation No yes_activation Activation Confirmed (Problem is Amine Addition) activation_ok->yes_activation Yes solution_activation Solution: Increase Activation Potency no_activation->solution_activation protocol_acid_chloride 1. Convert to Acid Chloride (SOCl₂) 2. Use stronger coupling reagent (COMU, PyBOP) solution_activation->protocol_acid_chloride solution_amine Solution: Overcome Nucleophilic Barrier yes_activation->solution_amine protocol_amine 1. Increase Reaction Temperature (40-60°C) 2. Add DMAP as catalyst 3. Use a more nucleophilic amine if possible solution_amine->protocol_amine

Caption: Decision tree for troubleshooting failed amide couplings.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

The C-Cl bond at the 3-position is a viable handle for C-C bond formation via cross-coupling reactions. However, chloro-heterocycles are known to be less reactive than their bromo or iodo counterparts, and the presence of the carboxylic acid adds another layer of complexity.[12]

Q5: My Suzuki coupling reaction with this compound is not working. What are the most common failure points?

A5: Suzuki couplings with this substrate are sensitive to the choice of catalyst, ligand, base, and the stability of the boronic acid.[13]

  • Catalyst Inactivity: The oxidative addition of palladium into the C-Cl bond of an electron-deficient pyridazine ring is challenging. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[12][13]

  • Base-Induced Complications: The base required for the catalytic cycle can react with the carboxylic acid. This can alter the substrate's solubility and potentially chelate the palladium catalyst, inhibiting its activity.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is destroyed by reaction with solvent or base, especially at higher temperatures, before it can participate in the transmetalation step.[13][14]

  • Poor Solubility: The starting material or the carboxylate salt formed in situ may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture and poor reaction rates.

Q6: What is the best strategy to deal with the interference from the carboxylic acid group?

A6: The most robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This eliminates all complications arising from the acidic proton. The ester can be easily hydrolyzed back to the carboxylic acid after the C-C bond has been formed.

Recommended Workflow: Suzuki Coupling

G cluster_0 Step 1: Protection cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Deprotection start 3-Chloropyridazine- 4-carboxylic acid esterify Esterification (e.g., SOCl₂ in MeOH) start->esterify ester Protected Ester Intermediate esterify->ester suzuki Suzuki Coupling (Pd Catalyst, Ligand, Base, Boronic Acid) ester->suzuki coupled_ester Coupled Ester Product suzuki->coupled_ester hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) coupled_ester->hydrolysis final_product Final Product hydrolysis->final_product

Caption: Recommended protect-couple-deprotect strategy.

Q7: I am attempting the coupling on the protected ester, but it's still sluggish. How can I optimize the reaction?

A7: For challenging chloro-heterocycle couplings, a systematic optimization of parameters is key.[12]

  • Catalyst/Ligand Screening: Move to more active catalytic systems.

    • Recommended Systems: Use electron-rich, bulky phosphine ligands that promote oxidative addition. Combinations like Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos are excellent starting points. Palladium acetate with these ligands also works well.

  • Base Selection: The choice of base is critical. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often a superior choice for difficult couplings as it is less prone to causing protodeboronation.[15]

  • Solvent System: A mixture of an organic solvent and water is typical. Dioxane/water or Toluene/water are common. Ensure your chosen solvent can maintain all components in solution at the reaction temperature.[14]

  • Atmosphere Control: Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon). Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[13]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further activated by the chloro-substituent, makes the C-3 position susceptible to attack by strong nucleophiles.

Q8: I am trying to displace the chlorine with a nucleophile (e.g., an amine or alkoxide), but the reaction is not proceeding. Why?

A8: While the ring is activated for SNAr, several factors can inhibit the reaction.

  • Insufficient Nucleophile Strength: The attacking species must be a potent nucleophile. Neutral amines may require heat, while their corresponding amides (deprotonated amines) will be much more reactive. Simple alcohols are poor nucleophiles; they must be converted to the more reactive alkoxides with a strong base (e.g., NaH, KOtBu).

  • Formation of Carboxylate Salt: The carboxylic acid will be deprotonated by basic nucleophiles or added base. The resulting negative charge on the carboxylate can electronically disfavor the nucleophilic attack on the already electron-rich ring system.

  • Solvent Effects: SNAr reactions are highly dependent on the solvent. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they solvate the cation of the nucleophile's salt but leave the nucleophile itself "bare" and highly reactive. Protic solvents (e.g., ethanol, water) will solvate and deactivate the nucleophile.[16]

Q9: What is the best approach for a successful SNAr reaction?

A9:

  • Protect the Carboxylic Acid: As with Suzuki coupling, protecting the acid as an ester is the most reliable strategy to prevent interference.

  • Generate a Potent Nucleophile: Use a strong, non-nucleophilic base to deprotonate your nucleophile before adding it to the substrate. For example, pre-treat your alcohol or amine with NaH in THF.

  • Choose the Right Solvent: Use a polar aprotic solvent like DMSO or DMF.

  • Apply Heat: These reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate.

General FAQs

Q10: I'm struggling with the purification of my product. What techniques are recommended?

A10: The carboxylic acid and the nitrogen atoms in the ring can make purification by standard silica gel chromatography difficult due to streaking.

  • Acid/Base Extraction: If your product is an ester, you can perform a standard aqueous workup. If your product is the free acid, you can often extract it into a basic aqueous layer (e.g., dilute NaHCO₃), wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-polar impurities, and then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which can be collected by filtration.[5]

  • Reverse-Phase Chromatography: For polar, acidic compounds, reverse-phase (C18) chromatography is often more effective than normal-phase.

  • Recrystallization: If a solid, recrystallization from an appropriate solvent system (e.g., Ethanol/water, Acetonitrile) can be a highly effective purification method.[17]

Q11: How stable is this compound?

A11: The compound is generally stable under standard laboratory conditions (stored in a cool, dry place). However, as a carboxylic acid, it is incompatible with strong bases. As a chloro-heterocycle, it may be sensitive to strong reducing agents. Always consult the Safety Data Sheet (SDS) from your supplier.

References

common side products in 3-Chloropyridazine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Chloropyridazine-4-carboxylic acid. This versatile heterocyclic building block is crucial in medicinal chemistry and materials science, valued for its dual reactive sites: the carboxylic acid at the C4 position and the chloro-substituent at the C3 position. However, the interplay between these functional groups, combined with the electron-deficient nature of the pyridazine ring, can lead to specific side products and experimental challenges.

This guide is structured as a series of troubleshooting questions and answers, reflecting the most common issues encountered in the lab. We will delve into the mechanistic origins of these problems and provide field-proven, actionable solutions to help you optimize your reactions, improve yields, and ensure product purity.

Section A: Troubleshooting Amide Bond Formation

Amide coupling is the most frequent reaction performed with this substrate. While seemingly straightforward, the electronic properties of the pyridazine ring introduce unique challenges not seen with simpler aromatic carboxylic acids.

Q1: My coupling reaction is stalling. I'm using standard reagents (EDC/HOBt), but my LCMS shows mostly unreacted starting materials and perhaps a salt complex. What is the primary issue?

A1: This is a classic problem rooted in acid-base chemistry. The pyridazine nitrogens make the carboxylic acid moderately acidic, while your amine is basic. Mixing them directly leads to the rapid formation of a stable, unreactive ammonium-carboxylate salt.[1] Standard coupling reagents may struggle to efficiently activate the carboxylate within this salt, causing the reaction to stall.

Underlying Cause: The primary pathway becomes an unproductive acid-base equilibrium rather than the desired nucleophilic attack on an activated ester intermediate.

Troubleshooting Protocol:

  • Activation First: The most robust solution is to activate the carboxylic acid before introducing the amine.

    • Step 1: In a dry, inert atmosphere, dissolve this compound (1.0 eq) and your coupling agent (e.g., HATU, 1.1 eq) in an aprotic solvent (DMF, NMP).

    • Step 2: Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) and stir for 15-30 minutes at 0 °C to room temperature. This allows for the formation of the highly reactive activated ester intermediate.

    • Step 3: Add your amine (1.1-1.2 eq) to the pre-activated mixture.

  • Reagent Choice for Difficult Couplings: For electron-deficient amines, which are poor nucleophiles, standard coupling conditions may be insufficient. A more potent activation strategy using methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has proven effective for coupling with challenging amino-heterocycles.[2]

Q2: My desired amide is forming, but I'm also seeing a significant side product where my amine has displaced the chlorine on the pyridazine ring (a Nucleophilic Aromatic Substitution, or SNAr). How can I favor amidation over SNAr?

A2: This is a critical issue of competing reactivities. The pyridazine ring is electron-deficient, making the C3-Cl bond susceptible to nucleophilic attack, particularly at elevated temperatures.[3][4] Your amine is a nucleophile, and if the amide coupling is slow or requires heat, the SNAr pathway can become a major liability.

Causality Diagram: Competing Reaction Pathways

SM Starting Material (Acid + Amine) Activated Activated Acid (e.g., HATU-ester) SM->Activated Coupling Agent (HATU, DIPEA) SNAr_Product SNAr Side Product SM->SNAr_Product + Amine (Slow, High Temp) Amide Desired Amide Product Activated->Amide + Amine (Fast, Low Temp)

Caption: Kinetic vs. Thermodynamic control in amidation reactions.

Mitigation Strategies:

StrategyRationale
Low Temperature The activation energy for SNAr is generally higher than for the attack on a pre-activated ester. Run your reaction at 0 °C, allowing it to slowly warm to room temperature. Avoid heating unless absolutely necessary.
Efficient Activation Use a high-efficiency coupling reagent like HATU or COMU.[5] A faster amidation rate means the amine is consumed in the desired pathway before it has time to engage in the slower SNAr reaction.
Order of Addition As described in Q1, always pre-activate the carboxylic acid before adding the amine. This ensures a highly electrophilic target is immediately available for the amine, kinetically favoring the desired reaction.
Q3: I'm observing significant formation of 3-chloropyridazine (the decarboxylated starting material). Why is this happening and how can it be prevented?

A3: Decarboxylation is a common thermal decomposition pathway for heteroaromatic carboxylic acids.[6][7] The electron-withdrawing nitrogen atoms in the pyridazine ring stabilize the negative charge that develops on the ring during the transition state of CO₂ elimination, lowering the activation energy for this process. This side reaction is highly dependent on temperature and basicity.

Key Factors Promoting Decarboxylation:

  • High Temperatures: Reactions requiring prolonged heating (>80-100 °C) are prime candidates for decarboxylation.

  • Strong Bases: While a base is necessary for amide coupling, certain bases can facilitate the formation of an intermediate that is more prone to decarboxylation.

  • Acidic Conditions: In some cases, acid catalysis can also promote decarboxylation through a zwitterionic intermediate.[8]

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Aim to run reactions at or below room temperature. If heating is required, conduct a temperature screen (e.g., 40 °C, 60 °C, 80 °C) to find the minimum temperature required for conversion.

  • Base Selection: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid stronger bases like DBU or metal hydroxides if possible.

  • Protecting Groups (Advanced): In extreme cases where high temperatures are unavoidable for a subsequent step (e.g., a planned SNAr), the carboxylic acid can be temporarily converted to an ester (e.g., methyl or ethyl ester), which is thermally stable. The ester can be hydrolyzed back to the carboxylic acid in a final step.

Section B: Troubleshooting Palladium-Catalyzed Cross-Coupling

Using the C3-Cl bond as a handle for Suzuki or Buchwald-Hartwig couplings is a powerful method for elaboration. However, these reactions come with their own set of common side products.

Q1: My Suzuki coupling is messy. I'm getting my desired product, but also significant amounts of dechlorinated starting material and a homocoupled biaryl from my boronic acid.

A1: This is a classic triad of competing pathways in Suzuki-Miyaura coupling.[9][10] The outcome is highly sensitive to the catalyst, ligand, base, and exclusion of oxygen and water.

Troubleshooting Summary: Suzuki Coupling

Observed IssueProbable Cause(s)Recommended Solution(s)
Dechlorination 1. Proto-deboronation of the boronic acid followed by coupling. 2. Hydrolytic dehalogenation of the Pd-intermediate.1. Use a rigorously dry, degassed solvent. 2. Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃). 3. Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination.
Homocoupling 1. Oxygen-induced oxidative homocoupling of the boronic acid. 2. High catalyst loading or temperature promoting side reactions.1. Thoroughly degas the reaction mixture (3x freeze-pump-thaw cycles or sparging with argon). 2. Lower the catalyst loading (1-3 mol % is often sufficient). 3. Add the boronic acid slowly or in portions.
Low Conversion 1. Catalyst deactivation (e.g., Pd black formation). 2. Poor boronate transmetalation. 1. Use a ligand that stabilizes the Pd(0) species (e.g., Buchwald ligands). 2. Ensure the base is sufficiently strong and soluble to form the active boronate species.[11] An aqueous base solution is often required.

Workflow for Optimizing a Suzuki Coupling

Start Start: Assemble Reaction (Acid, Boronic Acid, Pd Catalyst, Ligand, Base, Solvent) Degas Degas Thoroughly (e.g., 3x F-P-T cycles) Start->Degas Reaction Run Reaction (e.g., 80 °C, 12h) Degas->Reaction Analysis Analyze Sample (LCMS) Reaction->Analysis Success Success! (>90% Conversion, >10:1 Product:Side Product) Analysis->Success Clean Reaction Troubleshoot Troubleshoot Analysis->Troubleshoot Side Products Present ChangeLigand Change Ligand (e.g., to SPhos) Troubleshoot->ChangeLigand Dechlorination? ChangeBase Change Base (e.g., to K3PO4) Troubleshoot->ChangeBase Low Conversion? ChangeSolvent Change Solvent/Temp (e.g., Dioxane/H2O, 90 °C) Troubleshoot->ChangeSolvent Homocoupling? ChangeLigand->Start ChangeBase->Start ChangeSolvent->Start

Caption: Iterative workflow for Suzuki reaction optimization.

Experimental Protocols

Protocol 1: Optimized Amide Coupling with Minimal Side Products

This protocol prioritizes the formation of the activated ester prior to amine addition to minimize SNAr and salt formation side reactions.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent: Add anhydrous DMF (or NMP) to a concentration of ~0.1 M. Cool the flask to 0 °C in an ice bath.

  • Activation: Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.

  • Coupling: Dissolve the amine (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by LCMS or TLC. Check for consumption of the starting acid and formation of the desired amide product.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

References

optimizing reaction conditions for 3-Chloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloropyridazine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making involved in optimizing reactions with this versatile heterocyclic building block. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and achieve robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis, handling, and reactivity of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and scalable method is the hydrolysis of a nitrile precursor, typically 3-Chloro-4-cyanopyridine. This transformation can be achieved under either acidic or basic conditions. The choice between acid and base catalysis is critical and depends on the stability of other functional groups in your molecule and the desired workup procedure. Basic hydrolysis, often using NaOH or KOH, is common but may require careful temperature control to prevent unwanted side reactions. Acidic hydrolysis, using strong acids like H₂SO₄ or HCl, can also be effective but may lead to the formation of the corresponding amide as a stable intermediate if conditions are not sufficiently forcing.[1][2][3][4]

Q2: My synthesis from 3-Chloro-4-cyanopyridine stalls at the amide intermediate. How can I drive the reaction to completion?

A2: This is a classic issue in nitrile hydrolysis. The formation of the carboxamide is often faster than its subsequent hydrolysis to the carboxylic acid. To push the reaction to completion, you need to employ more forcing conditions.

  • For Basic Hydrolysis: Increase the reaction temperature and/or the concentration of the base. Be cautious, as excessively high temperatures can promote decomposition or side reactions.

  • For Acidic Hydrolysis: Increase the acid concentration and temperature. A mixture of acetic acid and concentrated HCl can be effective. In some cases, using a higher boiling point solvent can allow for the necessary temperature to be reached.[3][4]

Monitoring the reaction by HPLC or TLC is crucial to determine the optimal balance between reaction time and impurity formation.

Q3: What is the thermal stability of this compound? I am concerned about decarboxylation.

A3: Your concern is valid. Heterocyclic carboxylic acids, particularly those with nitrogen atoms positioned ortho or para to the carboxyl group, can be susceptible to decarboxylation upon heating.[5][6][7] While this compound is generally stable at room temperature, prolonged heating at high temperatures (>150 °C), especially in solution, can lead to the loss of CO₂ to form 3-chloropyridazine. The presence of electron-withdrawing groups, like the chloro-substituent and the pyridazine nitrogens, can influence this stability.[5] It is recommended to keep reaction and purification temperatures as low as practically possible.

Q4: What are the best practices for storing this compound?

A4: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation. While generally stable, proper storage ensures its purity and reactivity for future experiments.[8]

Part 2: Troubleshooting Guide for Synthesis & Purification

This section provides a problem-and-solution framework for specific issues encountered during experimental work.

Q5: I am observing a significant amount of an unknown, more polar impurity in my crude product after basic hydrolysis. What could it be?

A5: A likely candidate for a more polar impurity is a hydroxylated species. The chloro-substituent on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). Under strong basic conditions and elevated temperatures, the hydroxide ion (OH⁻) can act as a nucleophile, displacing the chloride to form 3-Hydroxy-pyridazine-4-carboxylic acid.

Troubleshooting Steps:

  • Lower the Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate.

  • Limit Base Equivalents: Use the minimum number of equivalents of base required for the reaction. An excess can increase the rate of the SNAr side reaction.

  • Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to harsh conditions.

Q6: My purification by crystallization is yielding an oil or very fine powder that is difficult to handle. How can I improve my crystallization?

A6: Oiling out or poor crystal formation is often a result of residual solvent, impurities, or cooling the solution too rapidly.

Troubleshooting Steps:

  • Solvent Selection: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Consider mixed solvent systems (e.g., Ethanol/Water, Dioxane/Heptane).

  • Control Cooling Rate: Allow the saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Slow cooling promotes the formation of larger, more ordered crystals.

  • Seeding: If you have a small amount of pure, crystalline material, add a "seed" crystal to the supersaturated solution to initiate crystallization.

  • Acid/Base Workup: Before crystallization, ensure the compound is fully protonated. Perform an aqueous workup, acidifying with HCl to a pH of ~2-3 to precipitate the carboxylic acid, which can then be filtered and dried before being subjected to crystallization.

Part 3: Optimizing Amide Coupling Reactions

The primary utility of this compound is in forming amide bonds. This section focuses on optimizing this critical transformation.

Q7: I am getting low yields in my amide coupling reaction with an electron-deficient amine. Which coupling reagents are best suited for this challenge?

A7: Coupling an activated carboxylic acid with an electron-deficient (less nucleophilic) amine is a common challenge. The key is to form a highly reactive activated intermediate.

  • Uronium/Onium Salt Reagents: Reagents like HATU , HBTU , or COMU are highly effective. They react with the carboxylic acid to form a very reactive activated ester that readily couples with even weak nucleophiles.[9] These are often the first choice for difficult couplings.

  • Carbodiimides with Additives: While standard EDC or DCC alone may be insufficient, their efficacy is dramatically improved by additives. Using EDC in combination with HOBt or, even better, HOAt can facilitate the coupling. An alternative is to add DMAP as a catalyst, which forms a highly reactive acylpyridinium intermediate.[9]

  • Acid Chloride Formation: The most traditional and often most effective method for unreactive amines is to first convert the carboxylic acid to the highly electrophilic acid chloride . This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-Chloropyridazine-4-carbonyl chloride is then reacted with the amine, usually in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.[10][11]

Workflow for Optimizing Amide Coupling

Below is a generalized workflow for tackling a challenging amide coupling reaction.

AmideCouplingWorkflow cluster_prep Preparation cluster_strategy Strategy Selection cluster_execution Execution & Analysis Start Start: Carboxylic Acid + Amine CheckReagents Ensure Dry Reagents & Solvents Start->CheckReagents Amine_Type Amine Reactivity? CheckReagents->Amine_Type Rich Electron-Rich/ Standard Amine Amine_Type->Rich High Poor Electron-Poor/ Hindered Amine Amine_Type->Poor Low EDC_HOBt Method 1: EDC / HOBt Rich->EDC_HOBt HATU Method 2: HATU / DIPEA Poor->HATU Monitor Monitor by HPLC / TLC EDC_HOBt->Monitor Acid_Chloride Method 3: SOCl₂ then Amine/Base HATU->Acid_Chloride If fails HATU->Monitor Acid_Chloride->Monitor Analysis Analyze Yield & Purity Monitor->Analysis Success Success! Analysis->Success >80% Yield >95% Purity Troubleshoot Troubleshoot: - Temp? - Solvent? - Reagent? Analysis->Troubleshoot Low Yield/ Impurities Troubleshoot->Amine_Type Re-evaluate

Caption: Decision workflow for selecting an amide coupling strategy.

Table 1: Comparison of Common Amide Coupling Conditions
Reagent SystemActivation MechanismProsConsBest For
EDC / HOBt Forms reactive O-acylisourea, trapped by HOBt to form an active ester.Water-soluble byproducts; cost-effective.Can be sluggish for unreactive partners; risk of racemization.Standard, unhindered primary and secondary amines.
HATU / Base Forms a highly reactive O-acyl-tetramethyluronium salt.Very fast reaction times; high yields for difficult couplings.More expensive; byproducts can complicate purification.Electron-deficient amines, hindered substrates.
SOCl₂ or (COCl)₂ Converts carboxylic acid to the highly electrophilic acid chloride.Highest reactivity; drives difficult reactions to completion.Harsh conditions; requires a separate activation step; generates HCl.Very unreactive amines; large-scale synthesis where cost is a factor.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis via Basic Hydrolysis of 3-Chloro-4-cyanopyridine
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Chloro-4-cyanopyridine (1.0 eq) in water or a mixture of water and a co-solvent like ethanol.

  • Reagent Addition: Add sodium hydroxide (2.0-3.0 eq) as a solution in water portion-wise. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (or a target temperature of 80-100 °C). Monitor the reaction progress by TLC or HPLC until the starting material and amide intermediate are consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Dilute the aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to pH 2-3. A precipitate should form.

  • Purification: Stir the resulting slurry in the ice bath for 30-60 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Protocol 2: HATU-Mediated Amide Coupling
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Solvent: Dissolve the solids in an anhydrous aprotic solvent such as DMF or NMP.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the carboxylic acid by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.

Visualization of the Synthesis-to-Purification Workflow

SynthesisWorkflow Start Start: 3-Chloro-4-cyanopyridine Hydrolysis Step 1: Hydrolysis (e.g., NaOH, H₂O, 90°C) Start->Hydrolysis Workup Step 2: Aqueous Workup (Acid/Base Extraction) Hydrolysis->Workup Acidification Step 3: Acidification (HCl to pH 2-3) Workup->Acidification Isolation Step 4: Isolation (Filtration & Drying) Acidification->Isolation Crude Crude Product Isolation->Crude Analysis Analysis (HPLC/NMR) Check Purity Crude->Analysis Purity_Check Purity >95%? Analysis->Purity_Check Recrystallization Step 5: Recrystallization (e.g., EtOH/H₂O) Purity_Check->Recrystallization No Final Pure Product Purity_Check->Final Yes Recrystallization->Analysis

References

stability and degradation of 3-Chloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloropyridazine-4-carboxylic acid (CAS 1023307-42-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] Keep the container tightly sealed to prevent moisture absorption and potential degradation. For optimal preservation of its chemical integrity, storage at 2-8°C under an inert atmosphere is advised.

2. Is this compound sensitive to light?

3. What is the expected stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. The presence of the chloro substituent on the electron-deficient pyridazine ring makes it susceptible to nucleophilic substitution, particularly hydrolysis.[4][5]

  • Acidic Conditions: In acidic solutions, the pyridazine ring is protonated, which can further activate the ring towards nucleophilic attack by water. However, the rate of hydrolysis may be slow.

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower than under acidic or basic conditions.

  • Basic Conditions: In basic solutions, the hydroxide ion (OH⁻) is a strong nucleophile and can readily displace the chloride ion via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] This will lead to the formation of 3-Hydroxypyridazine-4-carboxylic acid.

4. What are the likely degradation pathways for this compound?

Based on the chemical structure and the general reactivity of related compounds, the primary degradation pathways are expected to be:

  • Hydrolysis: As mentioned above, the displacement of the chlorine atom by a hydroxyl group is a probable degradation pathway, especially under basic conditions.

  • Decarboxylation: Heterocyclic carboxylic acids can undergo decarboxylation upon heating, leading to the loss of carbon dioxide and the formation of 3-chloropyridazine.[6]

  • Photochemical Rearrangement: Exposure to light could potentially lead to rearrangements of the pyridazine ring, forming pyrazine derivatives.[7]

II. Troubleshooting Guide

This section provides guidance on how to identify and resolve common issues encountered during experiments involving this compound.

Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in Chromatography

Problem: You observe unexpected peaks in your HPLC or LC-MS analysis, or the purity of your sample appears to decrease over time.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Hydrolytic Degradation 1. Analyze Sample Preparation: If your samples are prepared in aqueous solutions, especially at neutral to high pH, hydrolysis is a likely cause. The chlorine atom on the pyridazine ring is susceptible to nucleophilic attack by water or hydroxide ions. 2. pH Control: Prepare your solutions in a buffered system at a slightly acidic pH (e.g., pH 4-5) to minimize hydrolysis. 3. Fresh Samples: Prepare samples fresh before analysis and avoid storing them in solution for extended periods. 4. Confirm Degradant: If possible, try to identify the unknown peak. The primary hydrolysis product is expected to be 3-Hydroxypyridazine-4-carboxylic acid.
Thermal Degradation 1. Check Storage and Handling Temperatures: High temperatures can induce decarboxylation. Ensure the compound is stored at the recommended 2-8°C and avoid excessive heating during sample preparation. 2. Analytical Method Conditions: If using GC, ensure the inlet temperature is not excessively high, as this can cause on-column degradation. For LC, ensure the column oven temperature is appropriate.
Photodegradation 1. Protect from Light: Always handle the solid compound and its solutions in a light-protected environment (e.g., using amber vials, covering glassware with aluminum foil). 2. Compare Light-Exposed vs. Protected Samples: To confirm photosensitivity, expose a solution of the compound to ambient light for a period and compare its chromatogram to a freshly prepared, light-protected sample.

Experimental Workflow for Investigating Degradation

Caption: Workflow for troubleshooting inconsistent analytical results.

Issue 2: Poor Solubility or Precipitation of the Compound

Problem: You are having difficulty dissolving this compound in your desired solvent system, or it precipitates out of solution.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Inappropriate Solvent 1. Solvent Screening: The carboxylic acid moiety imparts some polar character, while the chloropyridazine ring is more hydrophobic. Test solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, DMF). 2. Co-solvents: Consider using a co-solvent system. For aqueous solutions, adding a small amount of an organic solvent like DMSO or methanol can improve solubility.
pH Effects on Solubility 1. Acid-Base Chemistry: As a carboxylic acid, the compound's solubility in aqueous solutions is highly pH-dependent. In acidic solutions (pH < pKa), the carboxylic acid will be in its neutral, less soluble form. 2. Increase pH: To increase solubility in aqueous media, raise the pH above the pKa of the carboxylic acid group. This will deprotonate the carboxylic acid to the more soluble carboxylate salt. Use a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to adjust the pH.
Common Ion Effect 1. Check Buffer Composition: If using a buffer, be aware of the common ion effect, which could potentially reduce the solubility of a salt form of the compound.

III. Predicted Degradation Pathways

Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations. Based on the chemical principles of pyridazine chemistry, the following degradation pathways are proposed for this compound.

A. Hydrolytic Degradation (Nucleophilic Aromatic Substitution)

Under aqueous conditions, particularly in the presence of a base, the chlorine atom at the 3-position is susceptible to nucleophilic attack by a hydroxide ion.

Hydrolysis_Pathway Reactant This compound Intermediate Meisenheimer-like Intermediate Reactant->Intermediate + OH⁻ Product 3-Hydroxypyridazine-4-carboxylic acid Intermediate->Product - Cl⁻ Thermal_Degradation Reactant This compound Product1 3-Chloropyridazine Reactant->Product1 Δ (Heat) Product2 CO₂ Reactant->Product2 Δ (Heat)

References

Technical Support Center: Recrystallization of 3-Chloropyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloropyridazine-4-carboxylic acid. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for reliable downstream applications. This guide, curated by our senior application scientists, provides a detailed recrystallization protocol, robust troubleshooting advice, and answers to frequently asked questions to ensure the success of your purification experiments.

Physicochemical Data & Solvent Selection Rationale

The choice of solvent is the most critical parameter in a successful recrystallization.[1] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. For this compound, its polar nature—conferred by the carboxylic acid group and the nitrogen atoms in the pyridazine ring—guides our solvent selection towards polar protic solvents.

Based on the principle of "like dissolves like," solvents such as ethanol, methanol, or water are strong candidates.[2][3] Preliminary laboratory tests or literature review often reveal that a single solvent may not provide the optimal solubility profile. In such cases, a mixed-solvent system, like ethanol/water, is highly effective.[4] In this system, the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "anti-solvent" (water) is added to decrease solubility and induce crystallization upon cooling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1023307-42-7[5][6]
Molecular Formula C₅H₃ClN₂O₂[5][6]
Molecular Weight 158.54 g/mol [5][6]
Appearance Solid[7]
Boiling Point 412.3 °C at 760 mmHg[6]
Density 1.58 g/cm³[6]

Detailed Recrystallization Protocol (Ethanol/Water System)

This protocol outlines the purification of crude this compound using a mixed-solvent system.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel (stemless preferred for hot filtration)

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. In a separate flask, heat the primary solvent (ethanol). Add the minimum amount of hot ethanol to the crude solid in portions, with continuous stirring and heating, until the compound is fully dissolved.[8] It is crucial to use the absolute minimum volume of boiling solvent to ensure the solution is saturated, which is essential for maximizing yield.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 1-2% by weight of your compound) of activated charcoal to adsorb colored impurities.[2] Re-heat the solution to boiling for 5-10 minutes. Be aware that adding too much charcoal can adsorb your product and reduce the yield.[10]

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, a hot filtration is necessary.[11] Preheat a glass funnel and a clean Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal and any other solids. This step must be performed rapidly to prevent premature crystallization in the funnel.[4]

  • Induce Crystallization: Re-heat the clear filtrate to boiling. Add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.[4] Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[9]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities adhering to the crystal surfaces.[2] Using ice-cold solvent minimizes the loss of the desired product.[8]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.[8]

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimal Hot Ethanol start->dissolve check_color Solution Colored? dissolve->check_color add_charcoal 2. Add Activated Charcoal & Reheat check_color->add_charcoal Yes induce_xtal 4. Add Hot Water to Cloud Point check_color->induce_xtal No hot_filter 3. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->induce_xtal cool_slowly 5. Slow Cooling to Room Temperature induce_xtal->cool_slowly ice_bath 6. Cool in Ice Bath cool_slowly->ice_bath vac_filter 7. Vacuum Filtration & Washing ice_bath->vac_filter dry 8. Dry Crystals vac_filter->dry end End: Pure Product dry->end

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

Q1: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

A1: This is a common issue, typically caused by either using too much solvent or the solution being supersaturated.[12]

  • Probable Cause 1: Excessive Solvent. The solution is not saturated enough for crystals to form. This is the most frequent reason for crystallization failure.[12]

    • Solution: Gently heat the solution to boiling and reduce the volume by 10-20%. Allow it to cool again. If you are unsure if significant compound remains in the mother liquor, dip a glass stirring rod in the solution, remove it, and let the solvent evaporate. A large solid residue indicates a high concentration of the compound is still in solution.[10]

  • Probable Cause 2: Supersaturation. The solution needs a nucleation site to begin crystallization.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratch can provide a surface for crystal nucleation.[8][10]

    • Solution B (Seeding): If you have a small crystal of the pure product (a "seed crystal"), add it to the cooled solution. This provides a template for crystal growth.[10]

Q2: My compound separated as an oily liquid instead of solid crystals. What went wrong?

A2: This phenomenon is called "oiling out." It occurs when the melting point of the solute is lower than the temperature of the solution, causing it to melt rather than dissolve and then separate as a liquid.[12] Impurities can also lower the melting point, making this more likely.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount more of the "good" solvent (ethanol in this case) to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help slow the cooling rate.[10] The goal is to keep the solution temperature below the compound's melting point when saturation is reached.

Q3: My final yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your product was lost during the process.

  • Probable Cause 1: Too much solvent was used. As discussed in Q1, this keeps a large fraction of your product dissolved in the mother liquor even after cooling.[10]

  • Probable Cause 2: Premature crystallization. The product may have crystallized in the filter paper during hot filtration. Ensure your funnel and receiving flask are adequately pre-heated.[4]

  • Probable Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a portion of your product.[8] Always use a minimal amount of ice-cold solvent for washing.

Q4: The crystals formed almost instantly as a fine powder when I removed the flask from the heat. Is this a problem?

A4: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[10] An ideal crystallization should see crystals begin to form over 5-20 minutes.

  • Solution: Place the flask back on the heat source and redissolve the solid. Add a small amount of extra hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation.[10] This will ensure that the solution cools for a longer period before reaching the point of crystallization, promoting slower, more selective crystal growth.

Frequently Asked Questions (FAQs)

Q1: How do I perform a preliminary solvent screen to find a good recrystallization solvent?

A1: To screen for a suitable solvent, place a small amount of your crude solid (20-30 mg) in a test tube. Add a small volume (e.g., 0.5 mL) of the solvent to be tested at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube to the solvent's boiling point. If the solid dissolves when hot, the solvent is a good candidate. Finally, cool the test tube in an ice bath. If abundant crystals form, you have found an excellent single solvent for recrystallization.[8]

Q2: Why is a mixed-solvent system sometimes better than a single solvent?

A2: It can be difficult to find a single solvent with the ideal solubility characteristics (poorly soluble when cold, highly soluble when hot). A mixed-solvent system provides greater tunability.[4] You use a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is nearly insoluble. By dissolving in the good solvent and carefully adding the anti-solvent, you can bring the solution to the exact point of saturation at a high temperature, allowing for high recovery upon cooling.

Q3: How can I confirm the purity of my final product?

A3: The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range. Comparing the TLC of your recrystallized product against the crude material (ideally showing a single, clean spot for the pure product) is also an excellent indicator of purity.

Q4: Can I reuse the filtrate (mother liquor) to recover more product?

A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This is typically done by boiling off a portion of the solvent to concentrate the solution and then repeating the cooling process. However, be aware that this second crop is usually less pure than the first, as the concentration of impurities relative to the desired compound is now higher.

References

Technical Support Center: Purifying Crude 3-Chloropyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloropyridazine-4-carboxylic acid (CAS: 1023307-42-7). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key heterocyclic building block in high purity. We will move beyond simple protocols to explain the scientific rationale behind each step, enabling you to troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses fundamental questions regarding the physicochemical properties of this compound and the common impurities that can complicate its purification.

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties of your target compound is the first step in designing a robust purification protocol. The molecule's structure, featuring a carboxylic acid group and a chlorinated pyridazine ring, dictates its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1023307-42-7[1][2]
Molecular Formula C₅H₃ClN₂O₂[1][2]
Molecular Weight 158.54 g/mol [1][2]
Boiling Point 412.3 °C at 760 mmHg[2]
Storage Temp. 2-8°C, Inert atmosphere[1]

The presence of the carboxylic acid group makes the compound acidic and allows for purification strategies based on pH manipulation. Its aromatic, heterocyclic nature suggests it is a solid at room temperature with limited solubility in non-polar organic solvents.

Q2: What are the likely impurities in my crude sample?

Impurities can originate from starting materials, side-reactions, or degradation during synthesis and workup.[3] Identifying the probable nature of these impurities is critical for selecting an appropriate purification method.

Table 2: Common Impurities and Their Potential Origin

Impurity TypePotential SourceRecommended Removal Strategy
Unreacted Starting Materials Incomplete synthesis reaction.Recrystallization, Column Chromatography
Isomeric Byproducts Lack of regioselectivity in synthesis (e.g., other chlorinated pyridazine isomers).Recrystallization, Column Chromatography
Decarboxylation Products Thermal degradation, especially under harsh acidic or basic conditions.[3]Acid-Base Extraction, Recrystallization
Hydrolysis Byproducts Reaction of chloro group with water, especially at elevated temperatures.Column Chromatography
Residual Solvents Trapped solvents from the reaction or initial workup.[3]Drying under high vacuum
Colored/Polymeric Impurities Complex side reactions or degradation.Activated Charcoal Treatment, Recrystallization
Q3: How do I select the best primary purification strategy?

The choice of purification method depends on the nature and quantity of the impurities. The following decision tree provides a general guideline for selecting an initial strategy.

G start Crude 3-Chloropyridazine- 4-carboxylic acid q1 Are impurities primarily neutral or basic? start->q1 q2 Are impurities structurally similar isomers or of similar polarity? q1->q2  No / Unsure extraction Perform Acid-Base Extraction q1->extraction  Yes recrystallization Attempt Recrystallization q2->recrystallization  No chromatography Use Column Chromatography q2->chromatography  Yes

References

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Chloropyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloropyridazine-4-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key heterocyclic building block, the efficient and robust production of this molecule is critical. This document moves beyond simple procedural outlines to address the nuanced challenges of scale-up, focusing on the causality behind common issues and providing field-proven, validated solutions.

Overview of Synthetic Strategy & Key Challenges

The synthesis of this compound and its derivatives typically involves the formation of the pyridazine ring followed by functionalization. A common and critical step that presents significant scale-up difficulty is the chlorination of a pyridazinone precursor using reagents like phosphorus oxychloride (POCl₃). While effective, this transformation is fraught with challenges related to reaction control, impurity profiles, and hazardous work-up procedures.

Scaling up is not merely about using larger flasks; it introduces new variables related to heat transfer, mass transfer, and reaction kinetics.[1] A process yielding 90% purity in a 1L flask can easily drop to 75% with significant impurities in a 20L reactor if these principles are ignored.[1] This guide will focus on troubleshooting these critical scale-up issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the scale-up synthesis, organized by process stage.

The Chlorination Step: From Pyridazinone to 3-Chloropyridazine

The conversion of a 3(2H)-pyridazinone derivative to its 3-chloro counterpart is often achieved with phosphorus oxychloride (POCl₃), a powerful but hazardous reagent.[2]

Q1: My chlorination reaction is stalling, showing incomplete conversion even after extended reaction times. What's the likely cause?

A1: This is a frequent scale-up issue tied to several factors:

  • Reagent Quality & Stoichiometry: At scale, the quality of POCl₃ is paramount. Ensure it is fresh and has not hydrolyzed. On a larger scale, it is often beneficial to use a slight excess of POCl₃ (e.g., 2.0-3.0 equivalents) to drive the reaction to completion.

  • Insufficient Temperature: The reaction often requires elevated temperatures (e.g., 80-110 °C). In large reactors, inefficient heating or poor mixing can create cold spots, slowing the reaction rate.[1] Ensure your reactor's heating jacket and agitation are sufficient for the volume.

  • HCl Gas Entrapment: The reaction generates HCl gas. In a large, poorly vented reactor, a buildup of HCl pressure can inhibit the reaction equilibrium. Ensure adequate venting through a scrubber system.

Q2: I'm observing a significant amount of dark, tar-like by-products and a complex impurity profile. How can I improve the reaction's selectivity?

A2: By-product formation is typically a result of poor temperature control.

  • Exotherm Management: The initial phase of the reaction can be exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, potentially leading to temperature spikes and decomposition.[1] Implement a controlled, slow addition of the pyridazinone substrate to the hot POCl₃, allowing the reactor's cooling system to manage the exotherm.

  • Avoid Overheating: While a high temperature is needed, exceeding the optimal range (typically not over 110-115 °C) can cause decomposition of the starting material and product, leading to polymerization and tar formation. Precise temperature control is crucial.

Q3: The work-up is my biggest challenge. Quenching large volumes of unreacted POCl₃ is extremely dangerous. What is a validated, safer protocol for scale-up?

A3: This is the most critical safety and process challenge. Never add water or base directly to the hot reaction mixture. A violent, uncontrolled exotherm will occur. The safest method is a "reverse quench."

  • Cool the Reaction: After completion, cool the reaction mixture to a manageable temperature (e.g., 20-30 °C).

  • Prepare Quench Vessel: In a separate, appropriately sized reactor, prepare a cooled (0-10 °C) solution of aqueous base (e.g., sodium carbonate or sodium hydroxide).

  • Slow Transfer: Slowly transfer the reaction mixture into the vigorously stirred, cooled base solution. The rate of addition must be controlled to keep the quench temperature below a set limit (e.g., < 25 °C). This allows the heat of the quench to be safely absorbed by the larger volume of the aqueous solution and the reactor's cooling system.

  • pH Adjustment: After the quench is complete, adjust the pH to precipitate the carboxylic acid product.

G cluster_reaction Chlorination Reaction cluster_quench Quench Procedure cluster_isolation Product Isolation start Reaction Complete cool Cool Reaction Mixture (e.g., to 20-30 °C) start->cool transfer Slowly Transfer (Reverse Quench) Reaction Mixture into Base cool->transfer prep_quench Prepare Separate Vessel with Cooled Aqueous Base (e.g., Na₂CO₃, 0-10 °C) prep_quench->transfer monitor Monitor & Control Quench Temperature (< 25 °C) transfer->monitor Vigorous Stirring adjust_ph Adjust pH to Precipitate Carboxylic Acid Product monitor->adjust_ph filtrate Filter Crude Product adjust_ph->filtrate

Product Purification and Isolation

Achieving high purity without resorting to chromatography is the goal of any scalable process.[3]

Q1: My crude product is an oily solid that is difficult to filter and handle. How can I improve its physical properties?

A1: This often indicates the presence of residual solvents or impurities.

  • Trituration/Slurry Wash: Before filtration, or after isolating the crude solid, perform a slurry wash with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., methyl tert-butyl ether (MTBE) or cold isopropanol). This can effectively remove residual POCl₃-related impurities and help break down oily consistencies into filterable solids.

  • Anti-Solvent Crystallization: Dissolve the crude product in a suitable solvent (e.g., THF, acetone) and then slowly add an anti-solvent (e.g., heptane, water) to induce crystallization. This is often more effective at scale than crash-cooling.

Q2: How can I effectively remove phosphorus-based impurities that are contaminating my final product?

A2: These impurities originate from the POCl₃ and its hydrolysis products (phosphoric acid, etc.).

  • Aqueous Washes: During the work-up, after the initial quench, perform several aqueous washes of the organic layer (if an extraction is performed) or thorough washes of the isolated solid.

  • pH Control: Phosphoric acids are water-soluble, especially at neutral or basic pH. Ensuring the aqueous phase is not overly acidic during washes can help partition these impurities out of the product.

Q3: Standard recrystallization gives poor recovery. What is a better method for achieving >99% purity at scale?

A3: Low recovery suggests the product has significant solubility in the chosen solvent even at low temperatures.

  • Solvent System Screening: A binary solvent system is often superior. Find a solvent in which the product is readily soluble at reflux and another in which it is poorly soluble. The table below shows a hypothetical screening result.

  • Salt Formation: As a carboxylic acid, the product can be converted to a salt (e.g., with sodium or potassium hydroxide). The salt can be selectively precipitated and recrystallized from a different solvent system (like water or ethanol/water), leaving organic-soluble impurities behind. The pure salt is then re-acidified to yield the highly pure free acid.

Solvent SystemSolubility at RefluxCrystal Formation on CoolingRecovery (Hypothetical)Purity
Isopropanol (IPA)GoodSlow, Oily~65%98.0%
AcetonitrileGoodFast, Fine Needles~75%98.5%
ToluenePoor---
IPA / Water (9:1) Excellent Well-defined Crystals ~90% >99.5%
Acetone / HeptaneGoodGood~85%99.2%

G

Detailed Scale-Up Protocol Example

This protocol is a representative example for the chlorination and work-up of a pyridazinone precursor on a 100g scale. Warning: This procedure involves hazardous materials and should only be performed by trained personnel with appropriate engineering controls (fume hood, personal protective equipment).[4][5]

Protocol: Chlorination of 4-Carboxy-pyridazin-3(2H)-one

Materials:

  • 4-Carboxy-pyridazin-3(2H)-one: 100 g (0.71 mol)

  • Phosphorus Oxychloride (POCl₃): 328 g (200 mL, 2.14 mol, 3.0 equiv)

  • Toluene: 500 mL

  • Sodium Carbonate (Na₂CO₃): ~300 g

  • Water: 3 L

  • Concentrated HCl: As needed for pH adjustment

Procedure:

  • Reaction Setup: To a 1L jacketed reactor equipped with a mechanical stirrer, condenser (vented to a scrubber), and thermocouple, charge the phosphorus oxychloride (200 mL).

  • Heating: Begin stirring and heat the POCl₃ to 95-100 °C.

  • Substrate Addition: Once the temperature is stable, add the 4-Carboxy-pyridazin-3(2H)-one (100 g) portion-wise over 60-90 minutes. Monitor the internal temperature and ensure it does not exceed 110 °C.

  • Reaction: After the addition is complete, maintain the reaction temperature at 105 °C for 3-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Cooldown & Distillation: Cool the reaction mixture to 60 °C. Apply a vacuum to distill off the majority of the excess POCl₃. This significantly reduces the energy of the subsequent quench.

  • Quench Preparation: In a separate 5L reactor, prepare a solution of sodium carbonate (~300 g) in water (3 L) and cool it to 5 °C.

  • Reverse Quench: Slowly transfer the cooled reaction mixture from the 1L reactor into the vigorously stirred sodium carbonate solution. Maintain the quench temperature below 20 °C throughout the addition.

  • Product Precipitation: After the quench is complete, add Toluene (500 mL) and stir. Carefully adjust the pH of the aqueous layer to 2-3 with concentrated HCl. The product will precipitate as a solid.

  • Isolation: Cool the slurry to 0-5 °C and stir for 1 hour. Filter the solid product, wash the cake with cold water (2 x 200 mL), and then with cold MTBE (1 x 100 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Expected Outcome: A light-tan to off-white solid. Typical yield: 85-92%. Purity (crude): >97%. Further purification can be performed as described in Section 2.2.

References

proper handling and storage conditions for 3-Chloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloropyridazine-4-carboxylic acid (CAS No: 1023307-42-7) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a carboxylic acid, a chloro-substituent, and two nitrogen atoms within the pyridazine ring offers a versatile scaffold for creating complex molecular architectures. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the safe handling, storage, and effective use of this reagent, including troubleshooting guides for common experimental challenges.

Section 1: Hazard Identification and Safety Profile

The cornerstone of successful experimentation is a deep respect for the chemical reactivity and potential hazards of the reagents involved. This compound is a stable compound under recommended storage conditions but possesses specific hazards that require strict adherence to safety protocols.[2][3]

Causality Behind Safety Measures: The hazard profile stems from its acidic nature (carboxylic acid) and its potential to act as an irritant and toxicant. The "May cause respiratory irritation" classification, for example, is typical for fine organic solid powders which can be easily inhaled if not handled in a controlled environment.

Table 1: GHS Hazard & Safety Summary
Hazard StatementGHS ClassificationRequired Precautionary Actions & PPE
H302: Harmful if swallowed [2][4]Acute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product.[2][5] If swallowed, rinse mouth and call a POISON CENTER or doctor.[2][5]
H315: Causes skin irritation [2][4]Skin Irritation (Category 2)Wear protective gloves (e.g., nitrile).[2][5] Wash skin thoroughly after handling.[2] If irritation occurs, seek medical advice.[5]
H319: Causes serious eye irritation [2][4]Eye Irritation (Category 2A)Wear safety glasses with side-shields or chemical goggles.[2][3] If in eyes, rinse cautiously with water for several minutes.[3]
H335: May cause respiratory irritation [2][4]Specific Target Organ Toxicity, Single Exposure (Category 3)Avoid breathing dust.[2] Use only in a well-ventilated area or a certified chemical fume hood.[2][5]

Section 2: Core Handling and Storage Protocol

A self-validating protocol ensures that the material's integrity is maintained from receipt to disposal, minimizing the risk of contamination, degradation, and experimental failure.

Step-by-Step Material Lifecycle Management
  • Receipt and Inspection: Upon receiving, visually inspect the container for any damage or broken seals. The material should be a solid, typically light yellow or off-white.[6]

  • Labeling and Logging: Affix a lab-specific label with the date of receipt and responsible personnel. Log the material into your chemical inventory system.

  • Storage:

    • Immediate: Store the container in a cool, dry, and well-ventilated area away from direct sunlight.[3][5][6]

    • Incompatibilities: Ensure storage is segregated from strong oxidizing agents, strong acids, and strong bases.[3][5]

    • Long-Term ( > 6 months): For maximum stability, store the tightly sealed container inside a desiccator to protect it from atmospheric moisture. The product is stable under normal conditions, but this minimizes potential hydration of the carboxylic acid group.[2][3]

  • Dispensing (Weighing):

    • Environment: Always handle the solid material inside a chemical fume hood to mitigate inhalation risk.[5]

    • PPE: At a minimum, wear nitrile gloves, a lab coat, and safety glasses.[2]

    • Procedure: Use a dedicated, clean spatula for dispensing. Avoid creating airborne dust. Close the container tightly immediately after use.[5]

  • Disposal:

    • Dispose of unused material and contaminated packaging as hazardous waste.[2][3] Consult your institution's environmental health and safety (EHS) office for specific local regulations.

Diagram: Laboratory Workflow for Chemical Reagents

G cluster_storage Storage & Prep cluster_experiment Experimental Use cluster_disposal Post-Experiment Receipt Receipt & Visual Inspection Store Store in Cool, Dry, Well-Ventilated Area Receipt->Store Weigh Weighing & Dispensing (Fume Hood) Store->Weigh Reaction Reaction Setup Weigh->Reaction Workup Work-up & Purification Reaction->Workup Waste Hazardous Waste Disposal Workup->Waste Cleanup Decontaminate Glassware & Work Area Workup->Cleanup Waste->Cleanup

Caption: Lab Workflow: From Receipt to Disposal.

Section 3: Troubleshooting Guide for Experimental Use

This section addresses specific issues that may arise during synthetic procedures involving this compound.

Q1: I'm having trouble dissolving the compound. What solvents are recommended?

A1: This is a common issue. The molecule has both polar (carboxylic acid, pyridazine) and non-polar (chlorinated ring) character, leading to limited solubility in many single solvents.

  • The Causality: The crystalline nature and hydrogen bonding capability of the carboxylic acid group often require polar, aprotic solvents to achieve dissolution.

  • Troubleshooting Steps:

    • Start with Polar Aprotics: Attempt to dissolve the material in solvents like DMF, DMAc, or NMP, especially if the subsequent reaction is an amide coupling.

    • Use Co-solvents: For reactions in less polar media (like THF or Dichloromethane), first dissolve the compound in a minimum amount of DMF and then add it to the main reaction solvent.

    • Gentle Heating: Gentle warming (40-50°C) can significantly improve solubility. Always do this with caution to prevent potential degradation if other sensitive reagents are present.

    • Salt Formation: For aqueous or protic solvent systems, converting the carboxylic acid to its carboxylate salt by adding one equivalent of a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) can dramatically increase solubility in polar protic solvents like water or ethanol.

Table 2: Solubility Profile & Dissolution Tips
Solvent ClassExamplesSolubility ExpectationExperimental Tip
Polar Aprotic DMF, DMSO, NMPGood to ExcellentPreferred for amide couplings and nucleophilic substitutions.
Ethers THF, 2-MeTHFPoor to ModerateMay require heating or use as a co-solvent.
Chlorinated DCM, ChloroformPoorOften requires a polar co-solvent like DMF.
Alcohols Methanol, EthanolModerateCan be used, but may esterify the acid under certain conditions.
Water WaterPoor (as acid)Solubility increases significantly upon deprotonation to the carboxylate salt.[7]

Q2: My amide coupling reaction is sluggish or failing. Why?

A2: Amide bond formation is a dehydration reaction that requires activation of the carboxylic acid. The electronic nature of the pyridazine ring can influence reactivity.

  • The Causality: The electron-withdrawing nature of the pyridazine ring and the adjacent chlorine atom can make the carboxyl group less nucleophilic and more acidic. Furthermore, the pyridazine nitrogens can potentially coordinate with coupling reagents or be protonated by acidic additives, interfering with the reaction.

  • Troubleshooting Steps:

    • Choose the Right Coupling Agent: Standard reagents like EDC/HOBt are a good starting point. For more challenging couplings, consider more potent activators like HATU or HBTU.

    • Base Selection is Critical: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-Collidine. Avoid bases like triethylamine which can sometimes cause side reactions. The base is crucial for neutralizing the acid formed and ensuring the amine nucleophile is deprotonated.

    • Reaction Temperature: While many couplings run at room temperature, gently heating to 40-50°C can sometimes overcome activation energy barriers.

    • Order of Addition: A proven protocol is to pre-activate the carboxylic acid. First, dissolve this compound and the coupling agent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and stir for 15-20 minutes. Then, add your amine nucleophile to the activated mixture. This prevents the amine from reacting with the coupling agent directly.

Q3: I am seeing an unexpected side product where my chlorine atom has been replaced. What is happening?

A3: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • The Causality: The pyridazine ring is electron-deficient, which makes the chlorine atom susceptible to displacement by nucleophiles, especially under forcing conditions (e.g., high heat, strong nucleophiles). Your amine reactant or another nucleophile in the mixture is competing with the desired amide coupling.

  • Troubleshooting Steps:

    • Lower the Temperature: SNAr reactions are often more temperature-dependent than amide couplings. Running the reaction at 0°C or room temperature can suppress this side reaction.

    • Use a Weaker Base: If using a very strong base, it may be deprotonating other species and creating unintended nucleophiles.

    • Protecting Groups: If the nucleophile is particularly potent, consider if a less reactive analogue or a protecting group strategy is necessary.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for long-term stability? A: For long-term storage, keep the container tightly closed and stored in a cool, dry, well-ventilated place, preferably within a desiccator to prevent moisture absorption.[3][5][6]

Q: What specific classes of chemicals should I avoid mixing with this compound? A: Avoid strong oxidizing agents, strong acids, and strong bases, as they can lead to vigorous or uncontrolled reactions.[2][3][5]

Q: How should I handle an accidental spill? A: For a small spill of the solid, first ensure the area is well-ventilated.[5] Wearing appropriate PPE (gloves, goggles, lab coat), gently sweep or scoop the material into a labeled container for hazardous waste disposal.[2] Avoid generating dust.[2] Clean the affected area with soap and water. For larger spills, evacuate the area and consult your institution's EHS emergency procedures.

Q: Can this compound decompose? A: It is stable under normal storage and handling conditions.[2][3] However, in the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride can be emitted.[2]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Chloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Chloropyridazine-4-carboxylic acid, a critical heterocyclic building block in modern drug discovery and development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures that the results are reliable, reproducible, and fit for their intended purpose, whether for purity assessment, quantitative assay, or stability testing.[1][2][3]

This document moves beyond mere procedural lists, delving into the causality behind experimental choices. It is structured to empower you to not only execute these methods but also to understand the strategic decisions involved in selecting the most appropriate technique for your specific analytical challenge. All protocols are presented as self-validating systems, incorporating system suitability tests and grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8]

The Foundation: Understanding Analytical Method Validation

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended use.[2] It provides a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes.[1] The core performance characteristics, as defined by ICH Q2(R2), form the basis of our comparative analysis.[4][6][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6][9]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[1][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories.[9][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[4][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][9]

The Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a polar, UV-active molecule like this compound, RP-HPLC is the most powerful and versatile analytical tool. It offers excellent specificity for separating the main component from potential process impurities or degradation products.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is the logical choice. Its nonpolar nature provides effective retention of the moderately polar this compound via hydrophobic interactions.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is required. The organic phase elutes the analyte from the C18 column. The acidic buffer (e.g., phosphate buffer at pH 2.5-3.0) is crucial to suppress the ionization of the carboxylic acid group. This ensures a single, non-ionized species interacts with the stationary phase, resulting in a sharp, symmetrical peak shape.

  • Detection: The pyridazine ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength (λmax).

Experimental Protocol: HPLC Method Validation

1. System and Chromatographic Conditions:

  • HPLC System: A quaternary pump system with an autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0 with H₃PO₄) (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm (expect λmax ~240-280 nm).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

3. Validation Experiments:

  • Specificity: Analyze blank (diluent), placebo (if applicable), and a spiked sample containing known impurities or forced degradation products to demonstrate resolution.

  • Linearity: Prepare a series of at least five concentrations from the stock solution, typically covering 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[12] Inject each concentration in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.

  • Accuracy: Analyze triplicate preparations at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[12] Calculate the percent recovery for each sample.

  • Precision (Repeatability): Analyze six replicate preparations of the working standard solution (100 µg/mL). Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[13]

  • Robustness: Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and organic phase composition (±2%). Evaluate the impact on system suitability parameters.

Data Presentation: Typical HPLC Validation Acceptance Criteria
ParameterAcceptance Criteria
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of 5 replicate injections ≤ 2.0%
Specificity Analyte peak is resolved from all other peaks (Resolution > 2.0)
Linearity Coefficient of Determination (R²) ≥ 0.999
Accuracy Mean % Recovery: 98.0% - 102.0%
Precision (Repeatability) %RSD ≤ 2.0%
Intermediate Precision %RSD ≤ 2.0%
LOQ Precision %RSD ≤ 10.0%
Robustness System suitability parameters pass under all varied conditions.

Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Execution cluster_data Data Analysis & Reporting prep_std Prepare Standard & Sample Solutions sst System Suitability Test (SST) prep_std->sst prep_mobile Prepare Mobile Phase prep_mobile->sst linearity Linearity Study sst->linearity accuracy Accuracy Study sst->accuracy precision Precision Study sst->precision specificity Specificity / Forced Degradation sst->specificity robustness Robustness Study sst->robustness analysis Calculate Validation Parameters (R², %RSD, %Recovery) linearity->analysis accuracy->analysis precision->analysis specificity->analysis robustness->analysis report Final Validation Report analysis->report

Caption: Workflow for a comprehensive HPLC method validation.

Rapid Quantification: UV-Vis Spectrophotometry

For a quick, non-destructive assay of a pure substance, UV-Vis spectrophotometry is a viable and cost-effective alternative. Its utility is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.

Causality of Method Design:

  • This method is only suitable for assaying the bulk substance or simple formulations where excipients do not absorb at the analytical wavelength. It lacks the specificity to distinguish the active compound from UV-active impurities. The solvent choice is critical; it must dissolve the sample completely and be transparent in the measurement region. A dilute solution of HCl or NaOH is often used to ensure the analyte is in a single, fully ionized state, leading to consistent absorbance.

Experimental Protocol: UV-Vis Method Validation
  • Instrument & Reagents:

    • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.

    • Solvent: 0.1 M Hydrochloric Acid (HCl).

  • Procedure:

    • Determine λmax: Prepare a ~10 µg/mL solution of this compound in 0.1 M HCl. Scan the solution from 400 nm to 200 nm against a 0.1 M HCl blank to find the wavelength of maximum absorbance (λmax).

    • Linearity (Calibration Curve): Prepare a series of at least five standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) from a stock solution. Measure the absorbance of each at the predetermined λmax. Plot absorbance vs. concentration.

    • Accuracy & Precision: Prepare and analyze samples at three different concentration levels (e.g., 8, 10, 12 µg/mL) in triplicate to determine recovery and standard deviation.

The Classic Standard: Acid-Base Titrimetry

As a carboxylic acid, the compound can be accurately assayed by a simple acid-base titration. This method is often used for determining the purity of raw materials and is considered an absolute method when a primary standard is used.

Causality of Method Design:

  • The method relies on the stoichiometric neutralization of the acidic carboxylic proton with a strong base, like sodium hydroxide (NaOH). The endpoint can be detected potentiometrically or with a colorimetric indicator (e.g., phenolphthalein). The solvent must be able to dissolve the acid and not interfere with the reaction; an aqueous ethanol mixture is common. This technique is highly accurate and precise but completely non-specific; any acidic impurity will be co-titrated, leading to an overestimation of purity.

Experimental Protocol: Titrimetric Assay
  • Apparatus & Reagents:

    • Burette: 50 mL, Class A.

    • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against potassium hydrogen phthalate (KHP).

    • Solvent: 70% Ethanol in water.

    • Indicator: Phenolphthalein solution.

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of 70% ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH until a faint, persistent pink color is observed.

    • Perform a blank titration with the solvent and subtract this volume from the sample titration volume.

    • Calculate the purity based on the molecular weight of the analyte (157.55 g/mol ) and the molarity of the NaOH.

Comparative Analysis and Method Selection

The choice of analytical method is dictated by its intended purpose. An HPLC method is the gold standard for nearly all applications due to its high specificity. However, for raw material identification and assay where impurity levels are known to be low, simpler methods can be justified.

Quantitative Comparison of Methods
FeatureRP-HPLCUV-Vis SpectrophotometryAcid-Base Titration
Specificity Very High (Stability-indicating)Low (Interference from UV-active impurities)None (Interference from any acidic impurity)
Primary Use Assay, Impurity Profiling, StabilityAssay of pure substanceAssay of pure substance
Accuracy HighModerate-HighVery High
Precision (%RSD) < 2%< 2%< 1%
LOD/LOQ Low (ng/mL range)Moderate (µg/mL range)High (mg quantity needed)
Throughput ModerateHighLow
Cost / Complexity HighLowVery Low

Visualization: Method Selection Logic

Method_Selection node_purpose What is the Analytical Purpose? node_purity Need to separate & quantify impurities? node_purpose->node_purity Impurity Profiling node_stability Is it a stability study? node_purpose->node_stability Stability Testing node_raw_material Is it a raw material assay? node_purpose->node_raw_material Purity Assay node_purity->node_raw_material No res_hplc Use HPLC node_purity->res_hplc Yes node_stability->node_raw_material No node_stability->res_hplc Yes node_raw_material->res_hplc Unknown Impurities res_uv Use UV-Vis node_raw_material->res_uv Known Purity / High Throughput res_titration Use Titration node_raw_material->res_titration Highest Accuracy Needed node_result node_result

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that requires a clear understanding of both the analyte's chemical properties and the analytical goal. While RP-HPLC stands out as the most robust and specific method suitable for all stages of drug development, UV-Vis spectrophotometry and acid-base titration offer simpler, cost-effective alternatives for the specific task of assaying the pure substance. The ultimate choice must be justified and supported by a rigorous validation study that demonstrates the method is fit for its intended purpose, ensuring data integrity and compliance with global regulatory standards.

References

A Comparative Guide to HPLC Methodologies for Purity Analysis of 3-Chloropyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Chloropyridazine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially leading to adverse drug reactions or diminished therapeutic effect. Consequently, a robust, accurate, and reliable analytical method for purity determination is paramount during drug development and manufacturing.

This guide provides an in-depth exploration of a scientifically-grounded High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will dissect the rationale behind the methodological choices, present a detailed experimental protocol, and compare its performance with alternative analytical technologies.

Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges

The molecular structure of this compound, with its polar pyridazine ring and ionizable carboxylic acid group, presents a classic challenge for reversed-phase HPLC: poor retention on conventional hydrophobic stationary phases like C18.[1][2] Ionizable compounds are significantly more hydrophilic in their charged state, leading them to elute at or near the solvent front with minimal interaction with the column.[3]

Key properties influencing method development:

  • Molecular Formula: C₅H₃ClN₂O₂[4][5]

  • Molecular Weight: ~158.54 g/mol [4][5]

  • Acidity: The carboxylic acid group (pKa typically ~4-5) will be ionized (negatively charged) at neutral pH.

  • Polarity: The combination of the nitrogen-containing heterocycle and the carboxyl group makes it a highly polar molecule.

To achieve effective separation and quantification, the chromatographic conditions must be tailored to modulate the polarity of the analyte and enhance its interaction with the stationary phase.

The Proposed Method: Reversed-Phase HPLC with pH Control

The cornerstone of this method is the suppression of the carboxylate group's ionization by maintaining a low mobile phase pH. By operating at a pH well below the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid remains in its neutral, protonated form. This significantly reduces its polarity, thereby promoting hydrophobic interaction with the C18 stationary phase and achieving adequate retention.[3]

Experimental Protocol

1. Instrumentation:

  • A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent robust C18 column stable at low pH).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    15.0 40 60
    17.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (The pyridazine ring is expected to have strong absorbance in the mid-UV range; this wavelength should be optimized by examining the UV spectrum of the main peak).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Test Solution: Prepare the sample to be analyzed at a concentration of approximately 1.0 mg/mL in the diluent. This higher concentration facilitates the detection of impurities at the 0.1% level.

Causality Behind Experimental Choices
  • Column Choice: A modern, end-capped C18 column like the Waters XBridge is selected for its stability at low pH and excellent peak shape for acidic compounds.

  • Mobile Phase pH: Using phosphoric acid to set the pH around 2.5 ensures the analyte is in its non-ionized, more hydrophobic form, which is essential for retention.[3]

  • Gradient Elution: The gradient program allows for the effective elution of the polar main peak while also providing sufficient organic strength to elute any less polar, late-eluting impurities, ensuring a comprehensive purity profile within a reasonable runtime.

  • Detector: A DAD is preferred as it allows for peak purity analysis (comparing spectra across a single peak) and makes it easier to identify co-eluting impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mp Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) instrument_setup Equilibrate System (Column, Flow Rate, Temp) prep_mp->instrument_setup prep_std Prepare Reference Standard (0.1 mg/mL) injection Inject Sample/Standard prep_std->injection prep_sample Prepare Test Sample (1.0 mg/mL) prep_sample->injection instrument_setup->injection separation Gradient Separation on C18 Column injection->separation detection UV Detection (254 nm) separation->detection integration Integrate Chromatogram (Identify all peaks) detection->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow of the HPLC Purity Analysis Method.

Data Interpretation and Sample Results

Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main compound at the chosen wavelength.

Table 1: Hypothetical Chromatographic Results

Peak ID Retention Time (min) Peak Area Area %
Impurity 1 4.8 15,234 0.08
Impurity 2 7.2 9,521 0.05
Main Peak 9.5 19,015,789 99.82
Impurity 3 12.1 28,563 0.05

| Total | | 19,069,107 | 100.00 |

Based on this data, the purity of the batch would be reported as 99.82%.

Comparison with Alternative Analytical Techniques

While reversed-phase HPLC is the gold standard for pharmaceutical purity analysis, other techniques offer different selectivity and advantages, making them valuable orthogonal methods for method validation or for analyzing challenging impurities.[6][7]

TechniquePrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (Proposed) Partitioning based on polarity.Robust, reproducible, widely available, excellent for a wide range of compounds.[6]May have limited retention for extremely polar impurities.
Mixed-Mode HPLC Combines reversed-phase and ion-exchange mechanisms.Superior retention for polar and charged compounds without ion-pairing reagents.[2][3]Method development can be more complex; column availability is more limited.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, extremely low sample and solvent consumption.[8]Lower concentration sensitivity than HPLC-UV; precision can be more challenging.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase."Greener" method with reduced organic solvent use; fast separations.[8][9]Less suitable for highly polar, non-volatile compounds without derivatization.
LC-Mass Spectrometry (LC-MS) HPLC coupled to a mass spectrometer.Provides molecular weight and structural information for impurity identification.[7][10]Higher instrumentation cost and complexity; quantitative analysis requires more validation.

Comparative Diagram of Analytical Techniques

Tech_Comparison cluster_alternatives Alternative & Orthogonal Methods node_hplc Reversed-Phase HPLC Robust & Versatile Gold Standard node_mm Mixed-Mode HPLC Enhanced Polar Retention node_hplc:f0->node_mm Compared To node_ce Capillary Electrophoresis (CE) High Efficiency & Low Waste node_hplc:f0->node_ce Compared To node_sfc Supercritical Fluid Chrom. (SFC) Green & Fast node_hplc:f0->node_sfc Compared To node_lcms LC-Mass Spectrometry (LC-MS) Impurity Identification node_hplc:f0->node_lcms Compared To

Caption: Comparison of HPLC with Alternative Analytical Methods.

Conclusion

The proposed reversed-phase HPLC method, based on the principle of pH-controlled retention, provides a robust, reliable, and scientifically sound approach for the purity analysis of this compound. By understanding the physicochemical properties of the analyte and carefully selecting the column and mobile phase, high-quality chromatographic data suitable for quality control in a regulated environment can be consistently achieved. For comprehensive impurity profiling, orthogonal techniques such as Capillary Electrophoresis or LC-MS should be considered to provide a more complete picture of the sample's purity and to identify any unknown impurities.

References

structure-activity relationship (SAR) studies of 3-Chloropyridazine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a wide array of biologically active compounds.[1][2] Within this class, derivatives of 3-chloropyridazine-4-carboxylic acid represent a particularly versatile scaffold. The presence of a carboxylic acid at the 4-position provides a convenient handle for derivatization into esters, amides, and other functional groups, while the chlorine atom at the 3-position can serve as a key recognition element for target binding or as a reactive site for further chemical modification. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across different therapeutic areas, offering insights into the rational design of potent and selective modulators of biological function.

Antiviral Activity: Targeting SARS-CoV-2 3CL Protease

The COVID-19 pandemic spurred intensive research into novel antiviral agents, with the SARS-CoV-2 3CL protease (3CLpro) emerging as a prime therapeutic target. A study on indole chloropyridinyl ester derivatives as 3CLpro inhibitors, while utilizing a 5-chloropyridin-3-ol scaffold, provides valuable SAR insights that can be extrapolated to the this compound core.[1] The key takeaway from this research is the critical role of the ester linkage and the nature of the substituent on the indole ring in dictating inhibitory potency.

Key SAR Observations:

  • Esterification is crucial: The conversion of the carboxylic acid to an ester is essential for activity, enabling the formation of a covalent bond with the catalytic Cys145 residue of the 3CLpro active site.[1]

  • Indole substitution pattern matters: The position of the carboxylic acid on the indole ring significantly impacts inhibitory activity.[1] For instance, substitution at the 4-position of the indole ring led to a reduction in enzyme inhibitory activity.[1]

  • Electronic effects of substituents: The introduction of an electron-withdrawing nitro sulfonamide group on the indole nitrogen enhanced SARS-CoV-2 3CLpro inhibitory activity.[1]

Experimental Protocol: Synthesis of Indole Chloropyridinyl Ester Derivatives

A general procedure for the synthesis of these ester derivatives involves the esterification of the corresponding indole carboxylic acids with 5-chloro-3-pyridinol.[1]

  • Reactant Preparation: Dissolve the indole carboxylic acid (1 equivalent), 5-chloro-3-pyridinol (1 equivalent), and 4-dimethylaminopyridine (DMAP, 0.2 equivalents) in dichloromethane (CH2Cl2).

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at 23°C for 12 hours.

  • Purification: Purify the resulting ester by silica gel chromatography to yield the final product.[1]

Comparative Data:

CompoundIndole SubstitutionSARS-CoV-2 3CLpro IC50 (nM)Antiviral EC50 (µM)
7a 4-carboxy405>10
7b 4-carboxy, 1-(3-nitrobenzenesulfonyl)1858
7c 4-carboxy (ester at indole-4)>10008

Data sourced from[1]

Logical Relationship of SAR in 3CLpro Inhibition

SAR_3CLpro Scaffold 3-Chloropyridazine-4-carboxylate Core Ester Ester Linkage (Covalent Bonding) Scaffold->Ester Essential for covalent inhibition Indole Indole Moiety (Binding Pocket Interaction) Ester->Indole Connects to recognizing moiety Substituents Substituents on Indole (Modulate Potency & Selectivity) Indole->Substituents Fine-tunes activity

Caption: SAR for 3CLpro inhibitors based on a related scaffold.

Antimicrobial Activity: Combating Drug-Resistant Bacteria

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyrazine carboxamides, structurally similar to pyridazine carboxamides, have shown promise as antimycobacterial agents.[3] A study on 3-chloropyrazine-2-carboxamide derivatives provides a valuable comparative framework for understanding the SAR of halogenated diazine carboxamides.

Key SAR Observations:

  • Benzylamino side chain: The nature of the substituent on the benzylamino side chain at the 3-position significantly influences antimycobacterial activity.

  • Lipophilicity and electronic effects: Electron-donating groups (e.g., methyl) and halogen substituents (e.g., chloro) on the benzyl ring were found to be favorable for activity. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed a potent MIC of 6 µM against Mycobacterium tuberculosis.[3]

  • Cytotoxicity: The most active compounds generally exhibited low cytotoxicity in HepG2 cell lines, indicating a favorable therapeutic window.[3]

Experimental Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamides

The synthesis involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines.[3]

  • Reaction Setup: In a microwave reactor tube, combine 3-chloropyrazine-2-carboxamide (1 equivalent) and the appropriately substituted benzylamine (1.5 equivalents) in a suitable solvent.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the specified temperature and time.

  • Work-up and Purification: After cooling, the product can be isolated by filtration or extraction and purified by recrystallization or chromatography.

Comparative Data:

CompoundBenzyl SubstituentM. tuberculosis H37Rv MIC (µM)
Unsubstituted H>50
8 4-Methyl6
5 4-Chloro12
3 3,4-Dichloro42

Data sourced from[3]

Workflow for Antimicrobial Evaluation

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start This compound Amidation Amidation with Substituted Amines Start->Amidation Derivatives Library of Derivatives Amidation->Derivatives MIC_Assay MIC Assay (e.g., M. tuberculosis) Derivatives->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Derivatives->Cytotoxicity SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis Cytotoxicity->SAR_Analysis

Caption: Workflow for synthesis and evaluation of antimicrobial derivatives.

Analgesic Activity: Modulation of TRPV1 Receptors

The transient receptor potential vanilloid 1 (TRPV1) is a well-validated target for the treatment of chronic pain. A study on the chemical modification of a potent urea-based TRPV1 antagonist, which contains a 3-chloropyridin-2-yl piperazine-1-carboxamide core, offers valuable insights into the SAR of related structures.[2]

Key SAR Observations:

  • Pyridine ring replacement: Replacing the 3-chloropyridine ring with other heterocyclic systems, such as pyrimidine or tetrahydro-β-carboline, can lead to compounds with improved pharmacological profiles, including reduced hyperthermia side effects.[2]

  • Substituents on the phenylurea moiety: Modifications to the N-phenylurea portion of the molecule can significantly impact potency and tolerability. For example, replacing the tert-butylphenyl group with a methoxyphenyl group in the tetrahydro-β-carboline series resulted in an improved profile.[2]

These findings suggest that while the 3-chloropyridazine core can be a starting point, exploring bioisosteric replacements and optimizing distal substituents are crucial for developing clinically viable drug candidates.

Conclusion

The this compound scaffold is a versatile starting point for the development of a diverse range of therapeutic agents. The structure-activity relationship studies of its derivatives and related heterocyclic compounds highlight several key principles for drug design. Esterification and amidation of the carboxylic acid at the 4-position are common and effective strategies for introducing diversity and modulating activity. The chlorine atom at the 3-position can be a critical pharmacophoric feature or a site for further modification. As demonstrated in the case of TRPV1 antagonists, bioisosteric replacement of the pyridazine ring can lead to improved drug-like properties. The continued exploration of this privileged scaffold, guided by a deep understanding of its SAR, holds significant promise for the discovery of novel and effective medicines.

References

A Comparative Analysis of Synthetic Routes to 3-Chloropyridazine-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloropyridazine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, including the reactive chlorine atom and the carboxylic acid moiety on the pyridazine core, allow for diverse functionalization, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic methods for this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of their respective advantages and limitations.

Method 1: Synthesis via Chlorination of 3-Hydroxypyridazine-4-carboxylic Acid

One of the most direct and classical approaches to this compound involves the chlorination of a hydroxyl precursor. This method leverages the well-established reactivity of phosphoryl chloride (POCl₃) to convert hydroxyl groups on heteroaromatic rings into chlorine atoms.

Mechanistic Rationale

The reaction proceeds through the activation of the hydroxyl group by phosphoryl chloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. Subsequent nucleophilic attack by a chloride ion, either from the reaction medium or from another molecule of POCl₃, displaces the phosphate group, yielding the desired 3-chloro derivative. The pyridazine nitrogen atoms facilitate this transformation by influencing the electron density of the ring.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxypyridazine-4-carboxylic Acid

This precursor can be synthesized through various routes, often involving the cyclocondensation of a dicarbonyl compound with hydrazine.

Step 2: Chlorination of 3-Hydroxypyridazine-4-carboxylic Acid

  • To a stirred solution of 3-hydroxypyridazine-4-carboxylic acid (1 equivalent) in a suitable solvent such as acetonitrile or toluene, add phosphoryl chloride (3-5 equivalents).

  • The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.

  • The pH of the aqueous solution is carefully adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Performance Metrics

ParameterValue
Yield 70-85%
Purity High, often requiring minimal purification
Reaction Time 2-6 hours
Temperature 80-110 °C
Key Reagents Phosphoryl chloride
Advantages High yield, relatively short reaction time, readily available chlorinating agent.
Disadvantages Use of corrosive and hazardous phosphoryl chloride requires careful handling and quenching procedures. The synthesis of the starting material can add to the overall step count.

graph "Method_1_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [color="#5F6368", fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Precursor Synthesis"; style = "filled"; color = "#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; Start [label="Dicarbonyl Compound + Hydrazine"]; Precursor [label="3-Hydroxypyridazine-4-carboxylic Acid"]; Start -> Precursor [label="Cyclocondensation"]; }

subgraph "cluster_1" { label = "Chlorination"; style = "filled"; color = "#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; Chlorination_Step [label="React with POCl₃"]; Quenching [label="Quench with Ice/Water"]; Neutralization [label="Neutralize"]; Isolation [label="Filter and Dry"]; }

Product [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Precursor -> Chlorination_Step; Chlorination_Step -> Quenching; Quenching -> Neutralization; Neutralization -> Isolation; Isolation -> Product; }

Caption: Workflow for the synthesis of this compound via chlorination.

Method 2: Synthesis from Ethyl 3-Chloropyridazine-4-carboxylate via Hydrolysis

This alternative two-step approach involves the synthesis of the corresponding ethyl ester followed by its hydrolysis to the carboxylic acid. This method can be advantageous if the ester is more readily synthesized or purified than the final acid.

Mechanistic Rationale

The synthesis of the ester, ethyl 3-chloropyridazine-4-carboxylate, can be achieved through various routes, including the chlorination of ethyl 3-hydroxypyridazine-4-carboxylate. The subsequent hydrolysis of the ester to the carboxylic acid is a standard organic transformation. Under basic conditions (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Acidification of the carboxylate salt in a separate workup step yields the final carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-Chloropyridazine-4-carboxylate

The synthesis of this intermediate often mirrors Method 1, starting from the corresponding hydroxy ester and treating it with a chlorinating agent like phosphoryl chloride.

Step 2: Hydrolysis of Ethyl 3-Chloropyridazine-4-carboxylate

  • Dissolve ethyl 3-chloropyridazine-4-carboxylate (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

  • Add an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or HPLC.

  • Once the hydrolysis is complete, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated hydrochloric acid).

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Performance Metrics

ParameterValue
Yield (Hydrolysis Step) >90%
Purity Generally high after precipitation
Reaction Time (Hydrolysis Step) 1-4 hours
Temperature (Hydrolysis Step) Room temperature to 60 °C
Key Reagents Sodium hydroxide or potassium hydroxide, Hydrochloric acid
Advantages The ester intermediate may be easier to purify by chromatography or distillation than the carboxylic acid. The hydrolysis step is typically high-yielding and clean.
Disadvantages This method adds an extra step to the overall synthesis. The synthesis of the starting ester is still required.

graph "Method_2_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [color="#5F6368", fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Ester Synthesis"; style = "filled"; color = "#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; Ester_Start [label="Ethyl 3-Hydroxypyridazine-4-carboxylate"]; Ester_Chlorination [label="Chlorination (e.g., with POCl₃)"]; Ester_Intermediate [label="Ethyl 3-Chloropyridazine-4-carboxylate"]; Ester_Start -> Ester_Chlorination; Ester_Chlorination -> Ester_Intermediate; }

subgraph "cluster_1" { label = "Hydrolysis"; style = "filled"; color = "#FEF7E0"; node [style=filled, fillcolor="#FFFFFF"]; Hydrolysis_Step [label="Base Hydrolysis (NaOH/KOH)"]; Acidification [label="Acidification (HCl)"]; Isolation [label="Filter and Dry"]; }

Product [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ester_Intermediate -> Hydrolysis_Step; Hydrolysis_Step -> Acidification; Acidification -> Isolation; Isolation -> Product; }

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Comparative Summary and Concluding Remarks

FeatureMethod 1: Direct ChlorinationMethod 2: Ester Hydrolysis
Overall Steps Fewer (if precursor is available)More
Key Transformation Hydroxyl to ChlorineEster to Carboxylic Acid
Reagent Hazards High (Phosphoryl chloride)Moderate (Strong base and acid)
Purification May require purification of the final acidMay allow for easier purification of the ester intermediate
Typical Overall Yield Good to ExcellentGood to Excellent

The choice between these synthetic routes will ultimately depend on the specific needs and capabilities of the research laboratory. Method 1, the direct chlorination of 3-hydroxypyridazine-4-carboxylic acid, offers a more concise pathway, provided the starting material is readily accessible. Its primary drawback lies in the handling of the hazardous chlorinating agent. Method 2, involving the hydrolysis of the corresponding ethyl ester, introduces an additional step but can offer advantages in terms of purification and handling in the final stage. For large-scale synthesis, the ease of purification of the ester intermediate in Method 2 might be a deciding factor.

Researchers should carefully consider factors such as the availability of starting materials, scale of the synthesis, and safety infrastructure when selecting the most appropriate method for their application. Both routes represent viable and effective strategies for obtaining the valuable synthetic intermediate, this compound.

A Comparative Guide to the Biological Activity of Pyridazine Carboxylic Acid Isomers: Foundational Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridazine ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable core for interacting with biological targets. This guide provides an in-depth comparison of the foundational pyridazine carboxylic acid isomers, focusing on their intrinsic activities and, more importantly, their pivotal role as starting points for the synthesis of potent therapeutic agents.

Introduction: The Pyridazine Core and Its Isomers

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts distinct chemical properties that are highly attractive for medicinal chemistry. The introduction of a carboxylic acid group further enhances their utility, providing a key functional handle for derivatization and a potential interaction point with biological macromolecules. The two primary isomers of interest are pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid, whose structures are presented below.

Figure 1: Chemical Structures of Pyridazine Carboxylic Acid Isomers

Pyridazine-3-carboxylic acid Pyridazine-4-carboxylic acid
CAS: 2164-61-6 CAS: 50681-25-9

While these parent molecules provide the foundational structure, direct and potent biological activity is more commonly observed in their more complex derivatives. This guide will explore the known activities of the parent isomers before delving into how they serve as critical building blocks in the development of advanced therapeutic candidates.

Comparative Biological Activity of Parent Isomers

Direct, head-to-head comparative studies on the biological activity of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid are scarce in publicly available literature. This is largely because their intrinsic activity is modest, and their primary value lies in their role as synthetic precursors. However, available data provides some key insights.

Pyridazine-3-carboxylic Acid

Studies on pyridazine-3-carboxylic acid have characterized its standalone biological activity as generally weak to moderate.[1][2] It serves as a versatile ligand that can form bidentate compounds and coordination polymers with metal ions, a property leveraged in the synthesis of novel complexes with enhanced bioactivity.[1][2] For instance, ruthenium complexes synthesized with a pyridazine-3-carboxylic acid ligand have demonstrated superior anti-biofilm activity compared to the free ligand itself, highlighting the strategy of using the isomer as a scaffold for developing more potent agents.[1][2]

Pyridazine-4-carboxylic Acid
Summary of Isomer Activity

The inherent, albeit modest, activity of these isomers suggests that the pyridazine carboxylic acid moiety can interact with biological targets. However, to achieve the potency and selectivity required for a viable drug candidate, further molecular elaboration is necessary. The position of the carboxylic acid group (at position 3 or 4) dictates the geometry and electronic distribution of the molecule, which in turn influences the structure-activity relationship (SAR) of the resulting derivatives.

Isomers as Scaffolds: Unlocking Potent Derivatives

The true value of pyridazine carboxylic acid isomers is realized when they are used as foundational scaffolds for more complex molecules. A vast body of research demonstrates that derivatives of these isomers possess a wide spectrum of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Visualization of the Drug Development Workflow

The following diagram illustrates the typical workflow where a parent pyridazine isomer is modified to create a library of derivatives that are then screened for biological activity.

G cluster_0 Scaffold Selection cluster_1 Chemical Synthesis cluster_2 Biological Screening cluster_3 Optimization Isomer Pyridazine-3-carboxylic acid OR Pyridazine-4-carboxylic acid Derivatization Derivatization (e.g., Amidation, Esterification, Ring Annulation) Isomer->Derivatization Starting Material Library Library of Novel Pyridazine Derivatives Derivatization->Library Generates Screening High-Throughput Screening (e.g., Antimicrobial, Cytotoxicity Assays) Library->Screening Tested in Hit Hit Compound Identification Screening->Hit Identifies SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Informs Lead Lead Compound Optimization SAR->Lead Guides Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow using pyridazine carboxylic acid isomers as foundational scaffolds.

Case Study: Pyridazinone Derivatives in Cancer and Infectious Disease

A prominent example of derivatization involves converting the carboxylic acid moiety into a pyridazinone ring system. These pyridazinone-based derivatives have shown significant potential as dual-function anticancer and antimicrobial agents.[3]

For instance, a series of diarylurea derivatives built upon a pyridazinone scaffold were synthesized and evaluated. One compound in this series exhibited potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, while another showed significant antifungal activity against Candida albicans at the same concentration.[3] Several compounds from this family also demonstrated significant anticancer activity, inhibiting the growth of melanoma, prostate, and colon cancer cell lines.[3]

This example underscores the core principle: the foundational pyridazine carboxylic acid isomer provides the essential framework, but strategic chemical modifications are required to unlock potent and clinically relevant biological activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

To quantitatively assess and compare the biological activity of different pyridazine derivatives, a standardized antimicrobial susceptibility test is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Stock Solution: Dissolve the test compound (e.g., a pyridazine derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells in a 96-well microtiter plate.

    • Create a two-fold serial dilution of the compound stock solution directly in the plate, starting from the first well and transferring 100 µL to subsequent wells, to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism to be tested (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This will halve the concentration of the compound in each well.

  • Controls:

    • Positive Control: A well containing the microbial inoculum and broth but no test compound.

    • Negative Control: A well containing only sterile broth.

    • Reference Drug: A well series with a known antibiotic or antifungal (e.g., ciprofloxacin, fluconazole) to validate the assay.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

This self-validating system, through the use of positive, negative, and reference controls, ensures the reliability and reproducibility of the data, which is critical for establishing a credible structure-activity relationship.

Conclusion and Future Perspectives

The pyridazine carboxylic acid isomers, while exhibiting only modest biological activity on their own, are invaluable scaffolds in the field of medicinal chemistry. Their true potential is unlocked through targeted chemical derivatization, which has led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents. The positional difference between the 3- and 4-isomers provides a crucial variable for chemists to exploit in fine-tuning the spatial arrangement and electronic properties of derivative molecules to achieve optimal interaction with biological targets. Future research will undoubtedly continue to leverage these foundational structures to develop next-generation therapeutics to address pressing global health challenges.

References

A Senior Application Scientist's Guide to Reference Standards for 3-Chloropyridazine-4-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision of analytical data is paramount. This guide provides an in-depth comparison of reference standards for the analysis of 3-Chloropyridazine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. As a senior application scientist, my focus extends beyond a mere catalog of products to a critical evaluation of their analytical utility, supported by experimental insights and foundational chemical principles.

The Critical Role of a Well-Characterized Reference Standard

This compound (CAS No. 1023307-42-7) is a molecule of interest for the synthesis of novel therapeutic agents. Accurate quantification and impurity profiling of this starting material are non-negotiable for ensuring the quality, safety, and efficacy of the final drug product. A reference standard serves as the benchmark against which all analytical measurements are compared; therefore, its own purity and characterization are of utmost importance.

When selecting a reference standard, it is crucial to look beyond the label claim of purity. A comprehensive Certificate of Analysis (CoA) should be the primary decision-making tool. Key parameters to scrutinize include:

  • Purity: Determined by a primary analytical method (e.g., HPLC, GC) and often confirmed by a secondary technique.

  • Identity: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Residual Solvents: Quantified by headspace GC.

  • Water Content: Determined by Karl Fischer titration.

While specific CoAs for this compound from all vendors are not always publicly accessible, reputable suppliers like BLD Pharm, Aaronchem, and Ambeed typically provide lots with detailed analytical data upon request.[1][2][3]

Comparative Analysis of Commercially Available Reference Standards

A survey of chemical suppliers reveals several sources for this compound. The table below summarizes the typical specifications available from prominent vendors. It is imperative to note that while a purity value is often stated, the analytical method used to determine that purity provides deeper insight into the quality of the standard.

SupplierProduct NumberStated Purity/SpecificationAnalytical Data Provided
BLD Pharm 1023307-42-7Not specified in search resultsNMR, HPLC, LC-MS, UPLC data available[1]
Aaronchem AR0007WINot specified in search resultsBasic properties listed[2]
Ambeed 1023307-42-7Not specified in search resultsNMR, HPLC, LC-MS, UPLC data available[3]
Chemical-Suppliers.com CSP703256706951Not specified in search resultsPhysical properties listed[4]

Expert Insight: The availability of comprehensive analytical data (NMR, HPLC, LC-MS) from suppliers like BLD Pharm and Ambeed is a strong indicator of a well-characterized standard.[1][3] Researchers should prioritize vendors who provide transparent access to this information. For critical applications, requesting the specific CoA for the current lot is a standard and necessary practice.

Methodologies for the Analysis of this compound

The analysis of a polar, halogenated carboxylic acid like this compound presents unique challenges. Based on its structure and the analysis of similar compounds, several analytical techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification of non-volatile organic molecules. For this compound, a reversed-phase HPLC method is the most logical starting point.

Workflow for HPLC Method Development:

Caption: HPLC method development workflow for this compound.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (pH 3). A typical starting point would be a 50:50 (v/v) mixture.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[5]

  • Detection: UV/VIS detector at a wavelength between 220 nm and 280 nm.[5][6]

  • Standard Preparation: Accurately weigh the reference standard and dissolve in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds.

  • An acidic mobile phase (pH 3) is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.

  • UV detection is suitable due to the presence of the pyridazine ring, which is a chromophore. A diode array detector (DAD) would be advantageous to assess peak purity.

Derivatization for Enhanced Sensitivity: For trace-level analysis, derivatization can be employed. A Chinese patent suggests using nitrophenylhydrazine reagents to derivatize small-molecule halogenated carboxylic acids, which introduces a strongly UV-absorbing chromophore, significantly enhancing detection sensitivity.[7] This approach is particularly useful for detecting these compounds as impurities in drug substances.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is mandatory.

Workflow for GC-MS Analysis:

Caption: GC-MS workflow with mandatory derivatization for carboxylic acid analysis.

Experimental Protocol: GC-MS with Derivatization

This protocol is adapted from a method for a similar class of compounds and would require optimization for this compound.[8]

  • Derivatization: React the sample containing this compound with isobutyl chloroformate in the presence of pyridine as a catalyst.

  • Extraction: Extract the resulting isobutyl derivative into an organic solvent such as ethyl acetate.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected derivative.

Trustworthiness of the Protocol: This derivatization approach has been validated for the analysis of 1,3-thiazinane-4-carboxylic acid in biological matrices, demonstrating good linearity, precision, and accuracy.[8] The use of a mass spectrometric detector provides high selectivity and allows for definitive identification of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation and confirmation of identity of a reference standard. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The spectrum of a carboxylic acid will typically show a broad singlet for the acidic proton at a downfield chemical shift (10-12 ppm).[5] The protons on the pyridazine ring will appear in the aromatic region, with their chemical shifts and coupling patterns providing a unique fingerprint of the molecule.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 160-180 ppm.[5] The carbons of the pyridazine ring will also have distinct signals.

Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of a reference standard, offering direct traceability to the SI unit of mass.

Conclusion and Recommendations

The selection of a high-quality reference standard is a foundational step in any analytical procedure for this compound. While several commercial sources are available, a thorough evaluation of the supplier's provided analytical data is essential.

  • Prioritize vendors that offer comprehensive Certificates of Analysis with data from orthogonal analytical techniques (e.g., HPLC, NMR, MS).

  • For routine purity analysis and quantification, a validated reversed-phase HPLC-UV method is recommended as the primary technique.

  • For identification and in cases where volatility is not a concern after derivatization, GC-MS offers excellent selectivity and sensitivity .

  • NMR spectroscopy is indispensable for the unambiguous confirmation of the reference standard's identity.

By integrating these analytical strategies and critically evaluating the quality of the reference standard, researchers and drug development professionals can ensure the reliability and accuracy of their data, ultimately contributing to the development of safe and effective medicines.

References

A Comparative In Silico Docking Guide to 3-Chloropyridazine-4-carboxylic Acid Analogs as Potential DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antibacterial drug discovery, the quest for novel molecular scaffolds that can effectively combat drug-resistant pathogens is of paramount importance. Among the privileged structures in medicinal chemistry, the pyridazine core has garnered significant attention due to its versatile pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth, comparative analysis of virtually designed 3-Chloropyridazine-4-carboxylic acid analogs, evaluated in silico for their potential to inhibit Escherichia coli DNA gyrase subunit B (GyrB), a well-validated target for antibacterial agents.

This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and antibacterial research. We will delve into the rationale behind the selection of this scaffold and target, present a detailed workflow for in silico docking, and objectively compare the performance of our designed analogs against established DNA gyrase inhibitors.

The Rationale: Targeting DNA Gyrase B with Pyridazine Scaffolds

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for the development of new antibacterial drugs.[2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase active site, which is crucial for the enzyme's function. Inhibition of this site disrupts the energy supply for DNA supercoiling, ultimately leading to bacterial cell death.[4][5] The clinical success of aminocoumarin antibiotics like novobiocin, which target this ATP-binding pocket, validates this therapeutic strategy.[5]

The this compound scaffold was selected as a promising starting point for the design of novel GyrB inhibitors. The pyridazine ring is a bioisostere of other heterocyclic systems known to interact with ATP-binding sites. The carboxylic acid moiety can potentially form key hydrogen bond interactions within the active site, mimicking the interactions of the natural substrate, ATP. The chlorine atom provides a handle for further chemical modification to explore the surrounding binding pocket and enhance potency and selectivity.

In Silico Experimental Design: A Comparative Docking Study

To assess the potential of this compound as a scaffold for DNA gyrase B inhibitors, a virtual library of analogs was designed and subjected to molecular docking studies. The performance of these analogs was then compared to that of two well-known DNA gyrase inhibitors, Novobiocin (a coumarin antibiotic) and Ciprofloxacin (a fluoroquinolone that targets the GyrA subunit but is included for broader context).

Target Protein Selection and Preparation:

The crystal structure of E. coli DNA gyrase B in complex with a 2-oxo-1,2-dihydroquinoline derivative (PDB ID: 6KZV) was selected for this study.[6] This structure provides a high-resolution view of the ATP-binding site and includes a co-crystallized ligand, which is invaluable for validating the docking protocol. The protein structure was prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

Ligand Design and Preparation:

A small library of ten virtual this compound analogs (CPA-1 to CPA-10) was designed by introducing various substituents at the 6-position of the pyridazine ring. The selection of substituents was guided by synthetic feasibility and the desire to probe a range of chemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic groups, and aromatic systems). The 3D structures of the analogs and the reference compounds were generated and optimized using molecular mechanics, and Gasteiger charges were assigned.

Molecular Docking Protocol:

Molecular docking was performed using AutoDock Vina, a widely used and robust docking program.[7] The search space for docking was defined by a grid box centered on the co-crystallized ligand in the PDB structure 6KZV, encompassing the entire ATP-binding site. The docking protocol was validated by redocking the co-crystallized ligand and ensuring the predicted binding mode was in close agreement with the crystallographic pose (RMSD < 2.0 Å).

Comparative Docking Performance of this compound Analogs

The docking results are summarized in the table below, which presents the predicted binding affinities (in kcal/mol) and the key interacting residues for the top-scoring pose of each compound. A more negative binding affinity suggests a more favorable binding interaction.

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues
CPA-1 3-chloro-6-aminopyridazine-4-carboxylic acid-6.8Asp73, Gly77, Ile78, Pro79, Ala92, Ile94
CPA-2 3-chloro-6-(methylamino)pyridazine-4-carboxylic acid-7.1Asp73, Gly77, Ile78, Pro79, Thr165
CPA-3 3-chloro-6-hydroxypyridazine-4-carboxylic acid-6.5Asp73, Gly77, Ile78, Asn46
CPA-4 3-chloro-6-methoxypyridazine-4-carboxylic acid-6.9Asp73, Gly77, Ile78, Pro79
CPA-5 3-chloro-6-(phenylamino)pyridazine-4-carboxylic acid-8.2Asp73, Gly77, Ile78, Pro79, Thr165, Val71
CPA-6 3-chloro-6-(4-hydroxyphenylamino)pyridazine-4-carboxylic acid-8.5Asp73, Gly77, Ile78, Pro79, Asn46, Thr165
CPA-7 3-chloro-6-(4-chlorophenylamino)pyridazine-4-carboxylic acid-8.7Asp73, Gly77, Ile78, Pro79, Val43, Thr165
CPA-8 3-chloro-6-(pyridin-4-ylamino)pyridazine-4-carboxylic acid-8.4Asp73, Gly77, Ile78, Pro79, Asn46
CPA-9 3-chloro-6-(benzylamino)pyridazine-4-carboxylic acid-7.9Asp73, Gly77, Ile78, Pro79, Val120
CPA-10 3-chloro-6-morpholinopyridazine-4-carboxylic acid-7.5Asp73, Gly77, Ile78, Pro79
Novobiocin Reference Compound-9.5Asp73, Ile78, Pro79, Arg76, Asn46, Thr165
Ciprofloxacin Reference Compound-7.2(Different binding site on GyrA)

Analysis of Docking Results:

The in silico docking study reveals that the designed this compound analogs exhibit promising binding affinities for the ATP-binding site of E. coli DNA gyrase B. Several key observations can be made:

  • Core Scaffold Interactions: The pyridazine core and the carboxylic acid group of the analogs consistently form hydrogen bonds with the highly conserved Asp73 residue, a critical interaction for ATP binding and inhibition by many known GyrB inhibitors.

  • Impact of Substituents: The nature of the substituent at the 6-position significantly influences the binding affinity. Analogs with substituted phenylamino groups (CPA-5 to CPA-8) demonstrated the highest binding affinities, suggesting that these groups can form favorable hydrophobic and aromatic interactions within a sub-pocket of the active site.

  • Superior Analogs: Analogs CPA-6 and CPA-7 emerged as the most promising candidates, with predicted binding affinities of -8.5 and -8.7 kcal/mol, respectively. These values are approaching that of the known inhibitor Novobiocin (-9.5 kcal/mol) and are significantly better than Ciprofloxacin's affinity for its target site. The hydroxyl and chloro substituents on the phenyl ring in CPA-6 and CPA-7, respectively, appear to form additional favorable interactions, potentially with residues like Asn46 and Thr165.

Comparison with Alternative Inhibitors

When compared to the established DNA gyrase inhibitors, our top-performing this compound analogs demonstrate considerable potential.

  • Versus Novobiocin: While Novobiocin, a natural product, exhibits a higher binding affinity, our designed analogs, particularly CPA-7, are within a promising range. The smaller and potentially more synthetically tractable nature of the pyridazine scaffold may offer advantages in terms of physicochemical properties and ease of optimization.

  • Versus Ciprofloxacin: It is important to note that Ciprofloxacin targets a different subunit (GyrA) and has a different mechanism of action. However, the comparable or superior binding affinities of our top analogs to their target site highlight the potential of this scaffold to yield potent antibacterial agents.

Detailed Experimental Protocol: In Silico Molecular Docking Workflow

This section provides a step-by-step methodology for the in silico docking study described in this guide. This protocol is designed to be a self-validating system, ensuring the reliability of the generated results.

I. Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of E. coli DNA gyrase B (PDB ID: 6KZV) from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera). Remove all water molecules and any co-crystallized ligands or ions that are not part of the protein.

  • Prepare for Docking:

    • Load the cleaned protein structure into AutoDockTools.

    • Add polar hydrogen atoms to the protein.

    • Compute and assign Kollman charges.

    • Save the prepared protein in the PDBQT format.

II. Ligand Preparation

  • Design and Build Ligands: Sketch the this compound analogs and the reference compounds in a 2D chemical drawing program (e.g., ChemDraw) and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

  • Prepare for Docking:

    • Load each energy-minimized ligand into AutoDockTools.

    • Compute and assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

III. Molecular Docking with AutoDock Vina

  • Grid Box Generation:

    • Load the prepared protein (PDBQT format) into AutoDockTools.

    • Define the grid box to encompass the ATP-binding site. The center of the grid should be the geometric center of the co-crystallized ligand in the original PDB structure. A grid size of 25 x 25 x 25 Å is generally sufficient to cover the active site.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. vina --config conf.txt --log log.txt

  • Protocol Validation (Redocking): As a crucial validation step, perform a docking run with the co-crystallized ligand from the 6KZV structure. Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose. An RMSD value below 2.0 Å indicates that the docking protocol can reliably reproduce the experimental binding mode.

IV. Analysis of Results

  • Binding Affinity: Extract the binding affinity scores (in kcal/mol) for the top-ranked pose of each ligand from the output files.

  • Binding Mode Visualization: Load the docked protein-ligand complexes into a molecular visualization program.

  • Interaction Analysis: Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Visualizing the In Silico Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Download PDB Structure (e.g., 6KZV) Clean Clean Protein (Remove Water, Ligands) PDB->Clean PrepProt Prepare Protein (Add Hydrogens, Charges) -> protein.pdbqt Clean->PrepProt Grid Define Grid Box (Around Active Site) PrepProt->Grid DesignLig Design Analogs & References PrepLig Prepare Ligands (Energy Minimize, Add Charges) -> ligand.pdbqt DesignLig->PrepLig Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Analyze Analyze Results (Binding Affinity, Interactions) Vina->Analyze Compare Compare with Alternatives Analyze->Compare

Caption: A high-level overview of the in silico docking workflow.

G start Start download_pdb Download PDB (6KZV) from RCSB start->download_pdb prepare_ligands Prepare Ligands (Design, minimize, add charges) Output: ligands.pdbqt start->prepare_ligands prepare_protein Prepare Protein (Remove water, add H, charges) Output: protein.pdbqt download_pdb->prepare_protein define_grid Define Grid Box (Centered on co-crystalized ligand) prepare_protein->define_grid run_vina Run AutoDock Vina (vina --config conf.txt) prepare_ligands->run_vina define_grid->run_vina validation Redock Native Ligand (RMSD < 2.0 Å?) run_vina->validation analyze_results Analyze Docking Poses (Binding Affinity & Interactions) end End analyze_results->end valid Protocol Validated validation->valid Yes invalid Refine Protocol validation->invalid No valid->analyze_results invalid->define_grid

Caption: A detailed, step-by-step in silico docking protocol.

Conclusion and Future Directions

This in silico comparison guide demonstrates that this compound is a viable scaffold for the design of novel E. coli DNA gyrase B inhibitors. The virtual screening and docking studies have identified several analogs, particularly those bearing substituted phenylamino moieties at the 6-position, with promising binding affinities that warrant further investigation.

The insights gained from this computational study provide a strong foundation for the next phase of drug discovery, which should include:

  • Synthesis and In Vitro Evaluation: The most promising analogs, such as CPA-6 and CPA-7, should be synthesized and evaluated in vitro for their inhibitory activity against purified E. coli DNA gyrase B and for their antibacterial activity against a panel of clinically relevant bacteria.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold should be pursued to enhance potency and selectivity. This could involve exploring a wider range of substituents at the 6-position and modifications to the carboxylic acid group.

  • ADMET Profiling: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies should be conducted to assess the drug-like properties of the most potent compounds.

By integrating computational and experimental approaches, the this compound scaffold holds the potential to yield a new class of effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

A Senior Application Scientist's Guide to the Comparative Bioactivity of Chloro vs. Fluoro Pyridazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogen Substitution in Pyridazine Scaffolds

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and a less lipophilic nature compared to a simple phenyl ring—make it an attractive core for designing bioactive molecules. Pyridazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, herbicidal, and fungicidal properties.

A key strategy in fine-tuning the biological activity and pharmacokinetic profile of these molecules is halogen substitution. Among the halogens, fluorine and chlorine are most frequently employed as bioisosteric replacements for hydrogen or other functional groups. The choice between a chloro or a fluoro substituent is a critical decision in the lead optimization process. While both are electronegative, their differing atomic sizes, polarizability, and abilities to form halogen bonds can lead to significant variations in a compound's potency, selectivity, metabolic stability, and overall developability.

This guide provides an in-depth comparison of chloro- versus fluoro-substituted pyridazine carboxylic acids, synthesizing data from authoritative sources to explain the causal relationships between chemical structure and biological function. We will explore their physicochemical differences, compare their performance in relevant biological assays, and provide validated experimental protocols for their evaluation.

Physicochemical Properties: The Foundation of Bioactivity

The decision to use chlorine or fluorine is fundamentally a choice between contrasting physicochemical profiles. These properties directly influence how a molecule interacts with its biological target and behaves within a physiological system (Absorption, Distribution, Metabolism, and Excretion - ADME).

A molecular matched-pair analysis comparing thousands of chloro- and fluoro-substituted analogs reveals clear, statistically significant trends that provide a predictive framework for drug design.

Key Physicochemical Differences:

  • Lipophilicity (logP/logD): Chlorine is significantly more lipophilic than fluorine. On average, replacing a fluorine atom with a chlorine atom increases the logD value by approximately 0.45 units. This increased lipophilicity can enhance membrane permeability but may also lead to higher plasma protein binding, increased metabolic turnover, and potential off-target toxicity.

  • Solubility: Correspondingly, fluorinated compounds are generally more water-soluble than their chlorinated counterparts. The mean solubility for fluorinated compounds can be over 60% higher than for the matched chlorinated pairs. This is a crucial parameter for achieving adequate bioavailability for oral administration.

  • Electronegativity and Polarity: Fluorine is the most electronegative element, leading to a more polarized C-F bond compared to the C-Cl bond. This can influence the acidity of nearby protons, such as the carboxylic acid group in our topic molecules, and alter the molecule's ability to participate in hydrogen bonding.

  • Atomic Size: Chlorine has a van der Waals radius of ~1.75 Å, which is much closer to a methyl group (~2.0 Å) than fluorine's radius of ~1.47 Å (comparable to hydrogen at ~1.2 Å). This size difference means a chloro-substituent will occupy more space in a binding pocket, which can be either beneficial (creating new favorable interactions) or detrimental (causing steric hindrance).

The following diagram illustrates the logical flow from halogen choice to its impact on a compound's properties and eventual biological outcome.

G cluster_0 Initial Design Choice cluster_1 Physicochemical Consequences cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes Halogen Halogen Substituent Lipophilicity Lipophilicity (logP) Halogen->Lipophilicity Solubility Aqueous Solubility Halogen->Solubility Size Steric Profile (Atomic Radius) Halogen->Size Polarity Electronic Effects (pKa, H-bonding) Halogen->Polarity Binding Target Binding Affinity (IC50 / Ki) Lipophilicity->Binding ADME ADME Profile (Permeability, Metabolism) Lipophilicity->ADME Toxicity Toxicity Profile (hERG, Cytotoxicity) Lipophilicity->Toxicity Solubility->ADME Size->Binding Polarity->Binding Bioactivity Bioactivity Binding->Bioactivity Overall Bioactivity ADME->Bioactivity Toxicity->Bioactivity G cluster_plate Assay Plate Setup (96-well) start Start: Prepare Reagents prep_compounds 1. Prepare Compound Stock Solutions (e.g., 10 mg/mL in DMSO) start->prep_compounds prep_media 2. Prepare Mueller-Hinton Broth (MHB) start->prep_media prep_inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland standard, ~1.5x10^8 CFU/mL) start->prep_inoculum add_media 4. Add 50 µL MHB to all wells prep_compounds->add_media prep_media->add_media add_inoculum 6. Add 50 µL of diluted inoculum (final ~5x10^5 CFU/mL) prep_inoculum->add_inoculum add_compounds 5. Add 50 µL of 2x final concentration compound to first column. Serially dilute. add_media->add_compounds add_compounds->add_inoculum incubation 7. Incubate Plate (37°C for 18-24 hours) add_inoculum->incubation add_resazurin 8. Add 20 µL Resazurin (0.015% w/v) incubation->add_resazurin reincubation 9. Re-incubate for 2-4 hours add_resazurin->reincubation read_results 10. Read Results (Blue = No Growth, Pink = Growth) reincubation->read_results end Determine MIC Value read_results->end

Safety Operating Guide

Disposal Protocol: A Comprehensive Guide for 3-Chloropyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and proper disposal of 3-Chloropyridazine-4-carboxylic acid (CAS No. 1023307-42-7). As a halogenated heterocyclic compound frequently utilized as a building block in pharmaceutical research and drug development, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide is intended for researchers, scientists, and laboratory personnel engaged in work that generates waste containing this substance.

The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, emphasizing the chemical's specific hazards to provide a clear, actionable plan for its entire lifecycle within the laboratory, from use to final disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to its safe management. Its classification as a hazardous substance dictates the stringent handling and disposal requirements. The primary causality for these procedures is its chemical nature as a chlorinated organic acid, which presents multiple hazard categories.

This compound is classified as a halogenated organic waste , a critical designation that places it under specific waste management streams.[1][2] Mixing this waste with non-halogenated solvents or aqueous waste streams is prohibited, as it contaminates the entire volume, leading to significantly more complex and costly disposal procedures, typically high-temperature incineration.[1][3]

Table 1: GHS Hazard Profile for this compound

Hazard Class Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4) GHS07 Warning H302: Harmful if swallowed[4][5]
Skin Irritation (Category 2) GHS07 Warning H315: Causes skin irritation[4][5]
Serious Eye Irritation (Category 2A) GHS07 Warning H319: Causes serious eye irritation[4][5]

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation[4][5] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound in any capacity, from weighing to disposal, the following engineering controls and PPE are mandatory.

  • Engineering Controls : All work, including the preparation of solutions and the addition of waste to containers, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[6][7][8]

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[6] Given the risk of serious eye irritation, standard safety glasses are insufficient.

  • Skin Protection :

    • Gloves : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

    • Lab Coat : A full-length laboratory coat must be worn and kept fastened to protect against skin contact.

  • Respiratory Protection : If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in the disposal process. Failure to segregate correctly can result in dangerous chemical reactions, regulatory fines, and increased disposal costs.

Step-by-Step Waste Collection:

  • Designate a Waste Container : Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be in good condition, compatible with the waste, and have a secure, threaded cap.[2]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[2][3] Clearly write the full chemical name: "Waste: this compound". Do not use abbreviations.[2] If it is part of a solvent mixture, list all components and their approximate percentages.[1]

  • Waste Collection :

    • Collect all solid waste containing this compound (e.g., residual powder, contaminated weigh boats, or filter paper) in the designated container.

    • Collect solutions containing this compound separately in a container labeled for "Halogenated Organic Liquid Waste".[1][2]

  • Keep Container Closed : The waste container must remain tightly sealed at all times, except when you are actively adding waste.[2][3] This prevents the release of vapors into the laboratory.

  • Avoid Mixing :

    • DO NOT mix this waste with non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[1][3]

    • DO NOT mix with aqueous waste, acids, or bases.[1][3]

    • DO NOT dispose of any amount of this chemical down the drain.[2][9][10]

Disposal Workflow and Decision Process

The following diagram illustrates the logical workflow from the point of waste generation to its final disposal, ensuring a compliant and safe process.

G cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal A Waste Generation (e.g., residual solid, contaminated materials, solutions) B Identify Waste Stream: Is this compound present? A->B C Classify as 'Halogenated Organic Waste' B->C Yes D Select Designated & Compatible Waste Container C->D E Label Container: 'Hazardous Waste' + Full Chemical Name(s) D->E F Store Securely in Satellite Accumulation Area (SAA) E->F G Container Full or Project Complete? F->G G->A No, continue work H Contact EHS for Waste Pickup (Follow Institutional Procedure) G->H Yes I EHS Collects & Consolidates Waste H->I J Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) I->J K Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing J->K

Caption: Workflow for the proper disposal of this compound.

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill response is essential.

Decontamination of Labware:

  • Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) into the designated "Halogenated Organic Waste" container.

  • Follow this with a standard wash using soap and water. The initial solvent rinse is critical to ensure the hazardous material is captured in the correct waste stream.

Small Spill Response:

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate (if necessary) : If the spill is large or the dust is airborne, evacuate the immediate area.

  • Don PPE : Wear the appropriate PPE as described in Section 2, including gloves, goggles, and a lab coat.

  • Contain the Spill : Gently cover the solid spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.[9]

  • Collect Waste : Carefully sweep or scoop the material into a designated bag or container.[6]

  • Decontaminate Area : Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste. Follow with a soap and water wash.

  • Package and Label : Seal all cleanup materials in a container, label it as "Spill Debris containing this compound", and dispose of it through EHS.

Regulatory Compliance and Final Disposal

All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11]

  • Institutional Responsibility : Your institution's EHS department is responsible for ensuring compliance with all federal, state, and local regulations.[9][12] You are responsible for following the institutional procedures they have established.

  • Final Disposal Method : As a halogenated organic compound, the accepted and environmentally preferred method of disposal is through high-temperature incineration at a licensed hazardous waste facility.[1][5][10] This process destroys the organic molecule, and the resulting acidic gases (like hydrogen chloride) are neutralized in a scrubber system to prevent their release into the atmosphere.[10]

By adhering to this comprehensive protocol, you contribute to a safe research environment, ensure regulatory compliance, and protect our ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

Mastering the Safe Handling of 3-Chloropyridazine-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of reactive chemical intermediates is paramount to both personal safety and experimental integrity. 3-Chloropyridazine-4-carboxylic acid, a heterocyclic compound pivotal in the synthesis of novel pharmaceutical agents, demands a comprehensive understanding of its hazard profile and the corresponding safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the appropriate selection and use of Personal Protective Equipment (PPE), and outlines a clear plan for its operational use and disposal.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1][2]

These classifications indicate that the compound can cause significant harm through ingestion, skin and eye contact, and inhalation. The carboxylic acid moiety suggests corrosive properties, while the chlorinated pyridazine ring system implies potential reactivity.[3] Therefore, a multi-layered PPE strategy is essential to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical component of a robust safety culture. Each piece of equipment serves a specific purpose in preventing exposure.

Hand Protection: Choosing the Right Gloves

Given that this compound causes skin irritation, selecting the correct gloves is of utmost importance.[1] Nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals.[4] However, for prolonged handling or in the event of a spill, heavier nitrile or neoprene gloves are recommended to provide a greater barrier against chemical permeation.[5]

Key Considerations for Glove Selection:

Glove MaterialRecommended UseKey Features
Nitrile Incidental contact, routine handlingGood resistance to a variety of chemicals, excellent dexterity.[4]
Neoprene Prolonged handling, spill cleanupEnhanced resistance to acids, caustics, and organic solvents.
Butyl Rubber High-risk operationsExcellent resistance to a wide range of hazardous chemicals.

Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.

Eye and Face Protection: A Non-Negotiable Requirement

The risk of serious eye irritation from this compound necessitates robust eye and face protection.[1]

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

  • Chemical Splash Goggles: Essential when there is a risk of splashing. Goggles should form a seal around the eyes to provide complete protection.[6]

  • Face Shield: Should be worn in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing or aerosol generation.[6][7]

Body Protection: Shielding Against Spills and Splashes

A lab coat is the minimum requirement for body protection when handling any chemical.[5] For this compound, a chemically resistant apron worn over the lab coat provides an additional layer of protection, particularly when transferring the solid or preparing solutions.[7] Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection: Preventing Inhalation Hazards

Since this compound may cause respiratory irritation, all handling of the solid powder should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[2][4] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter may be necessary.[8][9] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined operational plan ensures that safety is integrated into every step of the experimental process.

Preparation and Engineering Controls
  • Designate a Handling Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[4]

  • Ensure Proper Ventilation: Verify that the fume hood has a current certification and is functioning correctly.[10]

  • Assemble all Necessary Equipment: Before starting, gather all required PPE, spill cleanup materials, and waste containers.

  • Review the Safety Data Sheet (SDS): Always consult the most recent SDS for the compound to be aware of all potential hazards and emergency procedures.[2][11][12]

Handling Procedure

The following diagram illustrates the standard workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate & Verify Fume Hood Get_PPE Don Appropriate PPE Prep_Area->Get_PPE Review_SDS Review SDS Get_PPE->Review_SDS Weigh Weigh Solid in Fume Hood Review_SDS->Weigh Proceed to Handling Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Proceed to Cleanup Dispose_Waste Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: All solid this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) should be placed in a clearly labeled, sealed container for hazardous waste.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Always follow your institution's specific hazardous waste disposal procedures.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

  • Spill: For small spills, use an absorbent material to contain the spill. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloropyridazine-4-carboxylic acid
Reactant of Route 2
3-Chloropyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.